Methyl 1,4-diazepane-1-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl 1,4-diazepane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-11-7(10)9-5-2-3-8-4-6-9;/h8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAVZDQVXDRGCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to a Versatile Heterocyclic Building Block: Tert-Butyl 1,4-Diazepane-1-Carboxylate
A Note on the Target Compound: Initial inquiries for a comprehensive guide on "Methyl 1,4-diazepane-1-carboxylate hydrochloride" did not yield a specific, dedicated CAS number, suggesting it is not a widely commercialized or extensively documented compound. To provide a valuable and technically grounded resource, this guide will focus on the closely related and well-documented analogue, tert-Butyl 1,4-diazepane-1-carboxylate and its hydrochloride salt. The principles of synthesis, handling, and application discussed herein are largely translatable to other simple esters of the 1,4-diazepane-1-carboxylate scaffold.
Introduction
Tert-butyl 1,4-diazepane-1-carboxylate, also known as 1-Boc-homopiperazine, is a crucial heterocyclic building block in modern medicinal chemistry and drug development.[1] Its unique seven-membered diazepane ring, partially protected with a tert-butyloxycarbonyl (Boc) group, offers a versatile platform for the synthesis of complex molecular architectures. The Boc protecting group provides stability and allows for selective functionalization at the unprotected secondary amine, making it an invaluable intermediate for creating diverse libraries of compounds for biological screening. This guide provides an in-depth overview of its chemical properties, synthesis, analytical characterization, applications in drug discovery, and essential safety protocols.
Chemical and Physical Properties
Tert-butyl 1,4-diazepane-1-carboxylate is a liquid at room temperature, while its hydrochloride salt is typically a solid. The physicochemical properties of the free base are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 112275-50-0 (free base); 1049743-87-4 (hydrochloride) | [2][3] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [2] |
| Molecular Weight | 200.28 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 95-110 °C at 0.5 mmHg | [5] |
| Density | 1.016 g/mL at 20 °C | [5] |
| Solubility | Soluble in common organic solvents. | [1] |
Synthesis and Mechanistic Insights
The synthesis of tert-butyl 1,4-diazepane-1-carboxylate can be achieved through several routes. A common and efficient method involves the mono-protection of 1,4-diazepane (homopiperazine) with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Mono-Boc Protection of 1,4-Diazepane
This protocol describes a standard laboratory procedure for the synthesis of tert-butyl 1,4-diazepane-1-carboxylate.
Materials:
-
1,4-Diazepane (homopiperazine)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1,4-diazepane in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane to the cooled solution of 1,4-diazepane. The slow addition is crucial to favor mono-protection over di-protection.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure tert-butyl 1,4-diazepane-1-carboxylate.
Causality of Experimental Choices:
-
The use of a 1:1 stoichiometry of 1,4-diazepane to Boc₂O is intended to maximize the yield of the mono-protected product. An excess of Boc₂O would lead to the formation of the di-protected diazepane.
-
Performing the initial reaction at 0 °C helps to control the exothermicity of the reaction and improve the selectivity for mono-protection.
-
The aqueous workup with sodium bicarbonate neutralizes any acidic byproducts and removes water-soluble impurities.
Caption: Synthetic workflow for tert-Butyl 1,4-diazepane-1-carboxylate.
Analytical Methods and Characterization
The purity and identity of tert-butyl 1,4-diazepane-1-carboxylate are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): A rapid method for monitoring reaction progress. A typical mobile phase would be a mixture of dichloromethane and methanol (e.g., 95:5 v/v). The spots can be visualized using potassium permanganate stain.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A reverse-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid or formic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the molecular weight and identifying volatile impurities.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the protons of the diazepane ring and the tert-butyl group. The chemical shifts (δ) in CDCl₃ are typically observed around:
-
1.45 ppm (singlet, 9H, -C(CH₃)₃)
-
2.7-2.9 ppm (multiplets, 4H, ring protons)
-
3.4-3.6 ppm (multiplets, 4H, ring protons)
-
A broad singlet for the N-H proton.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the tert-butyl group, the carbonyl carbon, and the carbons of the diazepane ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbamate carbonyl group (C=O) around 1690-1700 cm⁻¹.[2]
Applications in Drug Development
Tert-butyl 1,4-diazepane-1-carboxylate is a versatile building block in the synthesis of a wide range of biologically active molecules due to the presence of a nucleophilic secondary amine that can be readily functionalized.[1]
Role as a Scaffold
The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse therapeutic activities. By using the Boc-protected form, medicinal chemists can selectively introduce various substituents at the N-4 position.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Tert-butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1049743-87-4|tert-Butyl 1,4-diazepane-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 4. 1-Boc-homopiperazine | Other Aliphatic Heterocycles | Ambeed.com [ambeed.com]
- 5. chembk.com [chembk.com]
An In-depth Technical Guide to Methyl 1,4-Diazepane-1-carboxylate Hydrochloride
Abstract
Methyl 1,4-diazepane-1-carboxylate hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a seven-membered diazepane ring, offers a versatile scaffold for the synthesis of complex molecules with significant therapeutic potential. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its critical applications in drug discovery, supported by detailed experimental insights and protocols, to serve as a vital resource for researchers, scientists, and professionals in drug development.
Introduction and Significance
The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These seven-membered heterocyclic rings are integral to drugs exhibiting a wide range of activities, including antipsychotic, anxiolytic, and anticancer properties.[1] this compound serves as a crucial, functionalized intermediate for accessing this chemical space.
The molecule's structure is characterized by a 1,4-diazepane ring where one of the nitrogen atoms is protected by a methyl carbamate group. This strategic protection facilitates selective functionalization at the second nitrogen atom (N4), making it an invaluable tool for synthetic chemists. The hydrochloride salt form enhances the compound's stability and improves its handling properties, such as crystallinity and solubility in polar solvents, which are advantageous for purification and reaction setup.
This guide aims to consolidate the technical knowledge surrounding this compound, providing both foundational understanding and practical, field-proven insights into its use.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's structure and properties is fundamental to its effective application.
Core Structural Analysis
The molecule consists of three key components:
-
1,4-Diazepane Ring: A saturated seven-membered ring containing two nitrogen atoms at positions 1 and 4. This ring is conformationally flexible, which can be a critical factor in how it binds to biological targets.
-
Methyl Carbamate Group: Attached to the N1 position, the -C(=O)OCH₃ group serves as a protecting group. It deactivates the N1 nitrogen via resonance, preventing it from participating in nucleophilic reactions and directing reactivity towards the N4 nitrogen. The choice of a methyl carbamate, as opposed to larger groups like a tert-butyl carbamate (Boc) or benzyl carbamate (Cbz), can influence solubility and deprotection conditions.[3][4]
-
Hydrochloride Salt: The protonated N4 nitrogen forms an ionic bond with a chloride ion. This not only enhances stability but also renders the compound as a solid that is typically easier to handle and weigh accurately than its free base oil counterpart.
Physicochemical Data
The key properties of this compound and related structures are summarized below. Precise data for the title compound is not always available in public literature, so data for analogous structures are included for context.
| Property | Value / Description | Source |
| CAS Number | 101305-71-5 | - |
| Molecular Formula | C₇H₁₅ClN₂O₂ | - |
| Molecular Weight | 194.66 g/mol | - |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Solubility | Soluble in water, methanol, and DMSO | General Knowledge |
Synthesis and Purification Workflow
The synthesis of diazepane derivatives often involves multi-step sequences. A common and logical approach for preparing the title compound involves cyclization followed by protection.
General Synthetic Strategy
A prevalent method for constructing the 1,4-diazepane ring is through the cyclization of a suitable linear precursor containing two nitrogen nucleophiles and two electrophilic centers. For this specific molecule, a plausible and efficient route starts with a protected diamine which is then elaborated.
Below is a conceptual workflow diagram illustrating a logical synthetic pathway.
Caption: Conceptual workflow for the synthesis of Methyl 1,4-diazepane-1-carboxylate HCl.
Detailed Experimental Protocol (Illustrative)
This protocol describes the N-protection and salt formation steps, assuming the precursor, 1,4-diazepane (homopiperazine), is available.
Objective: To synthesize this compound from 1,4-diazepane.
Materials:
-
1,4-Diazepane (1.0 eq)
-
Methyl chloroformate (1.05 eq)
-
Triethylamine (1.1 eq) or Potassium Carbonate (2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid solution (e.g., 2M in Diethyl Ether)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,4-diazepane (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Causality: The reaction is performed at 0 °C to control the exothermicity of the acylation reaction and minimize potential side products. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
-
Reagent Addition: Add methyl chloroformate (1.05 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Causality: Slow, dropwise addition is crucial to prevent a rapid temperature increase and to ensure selective mono-acylation. Adding the protecting group reagent slowly favors the reaction at one nitrogen before the second can react.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, Methyl 1,4-diazepane-1-carboxylate.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel if impurities are present.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like ethyl acetate or DCM. Add a solution of HCl in diethyl ether or dioxane (1.1 eq) dropwise with stirring.
-
Causality: The hydrochloride salt is generally much less soluble in non-polar organic solvents than its free base. This difference in solubility causes the product to precipitate upon addition of HCl, providing a simple and effective method of purification and isolation.
-
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash the solid with cold diethyl ether, and dry under vacuum to afford the final product as a white solid.
Spectroscopic and Analytical Characterization
Structural confirmation is paramount. The following techniques are standard for validating the identity and purity of this compound.
| Technique | Expected Observations |
| ¹H NMR | Protons adjacent to the carbamate nitrogen (N1) would appear at a different chemical shift (downfield) compared to those adjacent to the ammonium nitrogen (N4). The methyl group of the carbamate would show a sharp singlet around 3.6-3.8 ppm. The diazepane ring protons would appear as complex multiplets in the 2.8-3.5 ppm region. |
| ¹³C NMR | A characteristic peak for the carbonyl carbon of the carbamate group would be observed around 155-157 ppm. The methyl carbon of the carbamate would appear around 52-54 ppm. Several peaks corresponding to the methylene carbons of the diazepane ring would be visible in the 40-55 ppm range. |
| Mass Spec (ESI+) | The mass spectrum would show a prominent peak for the molecular ion of the free base [M+H]⁺, where M is the mass of Methyl 1,4-diazepane-1-carboxylate. |
| Infrared (IR) | A strong absorption band for the C=O stretch of the carbamate group is expected around 1680-1700 cm⁻¹. A broad absorption in the 2400-2800 cm⁻¹ region would be indicative of the N-H stretch of the secondary ammonium salt. |
Note: Specific chemical shifts can vary based on the solvent and instrument used. The data provided is illustrative.
Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a versatile intermediate for constructing more complex, biologically active molecules.[5][6]
Role as a Synthetic Scaffold
The key feature is the differentiated reactivity of the two nitrogen atoms. The N1 nitrogen is protected, leaving the N4 nitrogen available for a variety of chemical transformations, including:
-
Reductive amination with aldehydes or ketones.
-
N-Arylation or N-alkylation reactions.
-
Amide bond formation with carboxylic acids or acid chlorides.
-
Sulfonylation with sulfonyl chlorides.[7]
Once the desired substituent is installed at the N4 position, the methyl carbamate at N1 can be readily cleaved (e.g., via hydrolysis) to allow for further functionalization if needed.
Caption: Role as a versatile intermediate in multi-step synthesis.
Case Study: Intermediate in Suvorexant Synthesis
A notable application of a related compound, benzyl 5-methyl-1,4-diazepane-1-carboxylate, is in the synthesis of Suvorexant, an orexin receptor antagonist used for treating insomnia.[5] In this context, the diazepane core is a key pharmacophore. The synthesis utilizes the diazepane intermediate to build the final complex structure, highlighting the industrial relevance of this scaffold.[5] The ability to resolve chiral versions of these intermediates is also of significant importance.[5]
Handling, Storage, and Safety
Handling:
-
Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
The hydrochloride salt is hygroscopic and should be protected from moisture. Recommended storage is often in a refrigerator (2-8°C) for long-term stability.[6]
Safety:
-
The toxicological properties have not been fully investigated. As with all research chemicals, it should be treated as potentially hazardous.
-
Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for medicinal chemists. Its well-defined structure, with orthogonally protected nitrogen atoms, provides a reliable and strategic entry point into the rich chemical space of 1,4-diazepane derivatives. The insights and protocols detailed in this guide underscore its utility and provide a framework for its effective application in the synthesis of novel therapeutic agents. As the demand for complex and diverse molecular architectures in drug discovery continues to grow, the importance of such versatile building blocks will only increase.
References
- Chiral resolution of an intermediate of suvorexant and cocrystals thereof. (n.d.). Google Patents.
- Production method of 1,4-diazepane derivatives. (n.d.). Google Patents.
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. Retrieved January 19, 2026, from [Link]
-
Synthesis and characterization of some 1,4-diazepines derivatives. (2013). Journal of Chemical and Pharmaceutical Research. Retrieved January 19, 2026, from [Link]
-
benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
(S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
CAS No : 1001401-61-1 | Product Name : Benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate. (n.d.). Pharmaffiliates. Retrieved January 19, 2026, from [Link]
-
[Application of methyl in drug design]. (2013). PubMed. Retrieved January 19, 2026, from [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. jocpr.com [jocpr.com]
- 3. (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | C11H22N2O2 | CID 29981001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | C11H22N2O2 | CID 22121934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 1,4-Diazepane-1-carboxylate Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-diazepane scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and the presence of two nitrogen atoms provide a versatile platform for the synthesis of diverse molecular architectures with a wide range of pharmacological activities, including antipsychotic, anxiolytic, and anticancer properties.[1] This guide focuses on a specific derivative, Methyl 1,4-diazepane-1-carboxylate hydrochloride, a key building block for the synthesis of more complex pharmaceutical agents.
Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide will provide a comprehensive overview based on the established chemical principles of analogous structures and predictive models. The information herein is intended to serve as a robust resource for researchers, offering insights into its expected properties, synthetic routes, and potential applications, thereby facilitating its use in drug discovery and development.
Physicochemical Properties (Predicted)
The hydrochloride salt of Methyl 1,4-diazepane-1-carboxylate is expected to be a crystalline solid at room temperature. The presence of the hydrochloride salt significantly influences its physical properties, particularly its solubility.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₇H₁₅ClN₂O₂ | - |
| Molecular Weight | 194.66 g/mol | - |
| Appearance | White to off-white crystalline solid | General knowledge of amine hydrochlorides |
| Melting Point | Expected to be a relatively high-melting solid, typical for a salt | Inferred from related compounds |
| Boiling Point | Not applicable (decomposes upon strong heating) | General knowledge of amine hydrochlorides |
| Solubility | Soluble in water and polar protic solvents like methanol and ethanol. Limited solubility in nonpolar organic solvents. | Inferred from structural analogy[2] |
| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong bases. | General chemical principles |
Chemical Properties and Reactivity
This compound possesses three key functional groups that dictate its chemical behavior: a secondary amine, a methyl carbamate, and a hydrochloride salt.
-
Secondary Amine: The unprotected secondary amine is a nucleophilic center and a site for further functionalization. It can undergo a variety of reactions, including:
-
N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to introduce substituents at the N-4 position.
-
Amide Bond Formation: Acylation with acid chlorides or coupling with carboxylic acids to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.
-
-
Methyl Carbamate: The methyl carbamate group is a protecting group for the N-1 nitrogen. It is generally stable under neutral and mildly acidic or basic conditions. However, it can be cleaved under more forcing conditions, such as strong acid or base hydrolysis, to yield the free diamine.
-
Hydrochloride Salt: The hydrochloride salt enhances the compound's stability and water solubility. The amine can be liberated from its salt by treatment with a base, such as sodium bicarbonate or triethylamine, to allow for reactions at the secondary amine.
A representative reaction showcasing the nucleophilicity of the secondary amine is depicted below:
Caption: Acylation of the secondary amine.
Synthesis and Characterization: Hypothetical Protocols
Proposed Synthetic Workflow
The synthesis would likely involve the protection of one of the amine groups of a suitable precursor, followed by cyclization and subsequent esterification or direct introduction of the methyl carbamate.
Caption: Proposed synthetic workflow.
Hypothetical Characterization Protocols
-
Objective: To confirm the molecular structure by analyzing the chemical environment of the protons (¹H NMR) and carbon atoms (¹³C NMR).
-
Methodology:
-
Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
-
Expected ¹H NMR Spectral Features (in D₂O):
-
A singlet at approximately 3.7 ppm corresponding to the methyl ester protons (-OCH₃).
-
A series of multiplets in the range of 2.8-3.8 ppm corresponding to the methylene protons of the diazepine ring. The integration of these signals should correspond to the number of protons on the ring.
-
-
Expected ¹³C NMR Spectral Features (in D₂O):
-
A peak around 155-160 ppm for the carbonyl carbon of the carbamate.
-
A peak around 52 ppm for the methyl carbon of the ester.
-
Several peaks in the range of 40-60 ppm for the carbon atoms of the diazepine ring.
-
-
Objective: To identify the key functional groups present in the molecule.
-
Methodology:
-
Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Expected FT-IR Spectral Features:
-
A strong absorption band around 1700-1740 cm⁻¹ corresponding to the C=O stretching of the methyl carbamate.
-
A broad absorption in the region of 2400-2800 cm⁻¹ characteristic of the N-H stretch of the secondary amine hydrochloride.
-
C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
-
C-N stretching vibrations in the 1000-1200 cm⁻¹ region.
-
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Methodology:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
-
Analyze the sample using electrospray ionization (ESI) mass spectrometry in positive ion mode.
-
-
Expected Mass Spectrum:
-
A prominent peak corresponding to the molecular ion [M+H]⁺ of the free base (m/z = 159.11). The isotopic pattern should match the calculated pattern for C₇H₁₅N₂O₂⁺.
-
Applications in Drug Development
This compound serves as a valuable intermediate in the synthesis of a wide array of pharmaceutical candidates. The presence of a protected nitrogen at the 1-position and a reactive secondary amine at the 4-position allows for regioselective functionalization. This is particularly useful in the construction of compound libraries for high-throughput screening.
The 1,4-diazepane core is found in drugs targeting the central nervous system, and this building block can be utilized in the development of novel agents for neurological and psychiatric disorders.[1] Furthermore, the conformational properties of the seven-membered ring can be exploited to design ligands with high affinity and selectivity for various biological targets.
Safety and Handling
As a hydrochloride salt of an amine, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place. Keep away from strong bases and oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile building block with significant potential in the field of drug discovery. While direct experimental data is limited, this guide provides a comprehensive overview of its predicted physicochemical and chemical properties, along with hypothetical protocols for its synthesis and characterization. By understanding the reactivity of its functional groups and leveraging established synthetic methodologies, researchers can effectively utilize this compound in the design and synthesis of novel therapeutic agents.
References
- PubChem. Benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate. National Center for Biotechnology Information.
- CymitQuimica. (R)
- PubChem. (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate. National Center for Biotechnology Information.
- PubChem. Hexahydro-1,4-diazepine. National Center for Biotechnology Information.
- Xu, X.-M., et al. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 27(9), 2841.
- ChemicalBook. 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-2-methyl-5-oxo-, 1,1-dimethylethyl ester, (2R)-.
- (5R)-Hexahydro-5-methyl-1H-1,4-diazepine-1-carboxylic acid phenylmethyl ester.
- PubChem. 1H-1,4-Diazepine. National Center for Biotechnology Information.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers.
-
AccelaChem.[5][6]Diazepane-1-Carboxylic Acid Methyl Ester Hydrochloride.
- Sigma-Aldrich.
- Guidechem.
- Appchem. 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-4-(3-phenylpropyl)-, 1,1-dimethylethyl ester.
- Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica.
- ChemScene. Benzyl (5S)
- ChemicalBook. 1H-1,4-Diazepine-1-carboxylic acid, 5-cyclopropylhexahydro-, 1,1-dimethylethyl ester.
- PubChemLite.
- Google Patents. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
- ResearchGate.
- PubChemLite.
Sources
- 1. N/A,[1,4]Diazepane-1-Carboxylic Acid Methyl Ester Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carb… [cymitquimica.com]
- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate | C14H20N2O2 | CID 86334400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hexahydro-1,4-diazepine | C5H12N2 | CID 68163 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of Methyl 1,4-diazepane-1-carboxylate hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
This document provides a comprehensive safety and handling guide for Methyl 1,4-diazepane-1-carboxylate hydrochloride. As specific safety data for this compound is not extensively published, this guide synthesizes information from the safety data sheets (SDS) of structurally analogous compounds to establish a robust and precautionary safety profile. The primary analogs used for this assessment are tert-Butyl 1,4-diazepane-1-carboxylate and the parent amine, 2-Methyl-1,4-diazepane, which share the core diazepane ring structure responsible for much of its chemical reactivity and potential hazards.[1][2][3] This approach ensures that all handling and emergency protocols are established with a high degree of caution, prioritizing the safety of laboratory personnel.
Compound Identification and Inferred Hazard Classification
A critical first step in safe laboratory practice is the unambiguous identification of the chemical and its potential hazards. Due to the corrosive nature of its structural analogs, this compound is treated as a hazardous substance requiring stringent safety controls.[1][2]
| Identifier | Information |
| Chemical Name | This compound |
| CAS Number | 1269393-93-7 |
| Molecular Formula | C₇H₁₄N₂O₂ · HCl |
| Inferred Signal Word | Danger [1][4] |
| Inferred Hazard Class | Skin Corrosion / Irritation, Category 1B.[1][2][4] Serious Eye Damage / Irritation, Category 1.[1][4] Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory System)[3][4] |
Logical Framework: Hazard Assessment by Analogy
The assessment of this compound as a Category 1B skin and eye corrosive is based on consistent data from its close structural relatives.[1][2][4] The parent diazepane ring is a reactive amine structure. The addition of the hydrochloride salt increases the likelihood of the material being corrosive. The tert-butyl analog is explicitly classified as causing severe skin burns and eye damage.[1][4] Therefore, it is scientifically prudent to adopt this classification to ensure maximum personnel protection.
Caption: GHS Hazard Communication for the compound.
Comprehensive Hazard Profile and Health Effects
Understanding the potential routes of exposure and their consequences is fundamental to mitigating risk. The primary hazards associated with this compound are corrosive damage upon direct contact.
-
Eye Contact: Based on analog data, contact is expected to cause severe burns, corneal damage, and potentially permanent eye damage.[1][4] Immediate and prolonged rinsing is critical.
-
Skin Contact: Causes severe skin burns and damage.[1][2][4] Prompt removal from the skin followed by thorough washing is essential to prevent deep tissue injury.
-
Inhalation: May be harmful if inhaled.[1][4] As a dust or aerosol, it is expected to cause irritation and potential burns to the respiratory tract.[4] All handling of solids should be performed in a manner that avoids dust generation.
-
Ingestion: Harmful if swallowed.[1][5] Ingestion is predicted to cause severe swelling and damage to the delicate tissues of the mouth, throat, and gastrointestinal tract, with a significant danger of perforation.[1][4]
The full toxicological properties of this specific compound have not been thoroughly investigated.[1][4] No data is available on germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[1][4][5] In the absence of data, a conservative approach assuming potential for harm is warranted.
Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is the primary mechanism for preventing exposure.
Engineering Controls: The First Line of Defense
The causality behind engineering controls is to contain the hazard at its source.
-
Chemical Fume Hood: All weighing and solution preparation must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][6]
-
Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.[6][7]
Storage Requirements
Proper storage prevents degradation of the material and accidental release.
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][6][7]
-
Incompatibilities: Keep away from strong oxidizing agents.[1][4]
-
Atmosphere: For sensitive applications, storing under an inert atmosphere like nitrogen can protect product quality.[8]
Exposure Control and Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical hazard. The selection of appropriate PPE must be a deliberate process based on the specific experimental task.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields and a face shield. | Provides protection against splashes and airborne particles. A face shield is critical when handling larger quantities or when there is a significant splash risk.[1][9] |
| Skin Protection | Chemically resistant gloves (e.g., Nitrile). Lab coat. Consider a chemical-resistant apron for large-scale work. | Standard nitrile gloves should be inspected before use and disposed of properly.[5] A lab coat prevents contact with clothing.[10] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher). | Required when handling the solid powder outside of a fume hood or if aerosol generation is possible. |
Experimental Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the correct level of PPE. This self-validating system ensures that the level of protection matches the level of risk for a given procedure.
Caption: A workflow for selecting appropriate PPE.
Emergency Procedures: First Aid and Spill Response
Immediate and correct action during an emergency can significantly reduce the severity of an injury or chemical release.
First-Aid Measures
-
General Advice: In all cases of exposure, seek immediate medical attention and show the attending physician this safety guide or the product's SDS.[4][5][9]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][4] If breathing is difficult or has stopped, provide artificial respiration.[4]
-
In Case of Skin Contact: Immediately take off all contaminated clothing.[4] Rinse the affected skin area with large amounts of water for at least 15 minutes.[4]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[4][9] Remove contact lenses if present and easy to do so.[4]
-
If Swallowed: Rinse the mouth with water.[1][5] DO NOT induce vomiting.[1][4] Ingestion of a corrosive substance contraindicates emesis due to the risk of re-damaging the esophagus.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][9]
-
Hazardous Combustion Products: In a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be formed.[4]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][9]
Accidental Release Measures (Spill Protocol)
-
Evacuate: Evacuate non-essential personnel from the spill area.[4][5]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the material from entering drains or waterways.[5][6]
-
Wear PPE: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.
-
Clean-Up: For a solid spill, carefully sweep up or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[9] For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and transfer to a sealed container.[6]
-
Decontaminate: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste material through a licensed professional waste disposal service in accordance with local, regional, and national regulations.[1][5]
References
-
Safety Data Sheet - Angene Chemical ((S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate). [Link]
-
Safety Data Sheet - MG Chemicals. [Link]
-
Safety Data Sheet - Angene Chemical (1-(3-Fluoro-benzyl)-[1][5]diazepane hydrochloride). [Link]
-
SAFETY DATA SHEET (Epoxy Coating Additive). [Link]
-
Safety Data Sheet - Knowde. [Link]
-
2-Methyl-1,4-diazepane - PubChem. [Link]
-
Tert-butyl 1,4-diazepane-1-carboxylate - PubChem. [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-Methyl-1,4-diazepane | C6H14N2 | CID 21646180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tert-butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. mgchemicals.com [mgchemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. prosys.com.tr [prosys.com.tr]
The 1,4-Diazepane Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Versatility of a Seven-Membered Ring
The 1,4-diazepane motif, a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, represents a cornerstone in the architecture of medicinally active compounds. Its unique combination of structural flexibility and synthetic accessibility has established it as a "privileged scaffold" – a molecular framework that can be readily modified to interact with a diverse range of biological targets.[1][2] This guide provides a comprehensive technical overview of the 1,4-diazepane core, from its fundamental synthesis and conformational intricacies to its prominent role in contemporary drug discovery across various therapeutic areas. We will delve into the causality behind synthetic choices, explore the structure-activity relationships that govern its biological effects, and present detailed protocols and quantitative data to empower researchers in their pursuit of novel therapeutics based on this versatile core.
Synthetic Strategies: Constructing the 1,4-Diazepane Core
The construction of the 1,4-diazepane ring system can be achieved through a variety of synthetic methodologies, each with its own advantages in terms of efficiency, stereocontrol, and substituent diversity. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Reductive Amination: A Workhorse for 1,4-Diazepane Synthesis
One of the most common and versatile methods for the synthesis of 1,4-diazepanes is the intramolecular reductive amination of an appropriate amino-ketone or amino-aldehyde precursor. This approach allows for the formation of chiral 1,4-diazepanes, which is crucial for optimizing interactions with stereospecific biological targets.[3]
Experimental Protocol: Biocatalytic Intramolecular Asymmetric Reductive Amination
This protocol describes an enzymatic approach to the synthesis of a chiral 1,4-diazepane, highlighting the use of imine reductases (IREDs) for high enantioselectivity.[4]
-
Substrate Preparation: Synthesize the aminoketone precursor, for example, 5-chloro-2-((3-oxobutyl)amino)benzo[d]oxazole.
-
Biocatalytic Reaction Setup: In a reaction vessel, combine the aminoketone substrate (e.g., 10 mM), NAD(P)H cofactor (e.g., 1 mM), a glucose dehydrogenase system for cofactor regeneration (e.g., glucose, GDH), and the chosen imine reductase (e.g., IRED from Leishmania major for the (R)-enantiomer or from Micromonospora echinaurantiaca for the (S)-enantiomer) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).[4]
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified period (e.g., 24 hours).
-
Workup and Purification: Quench the reaction by adding a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting chiral 1,4-diazepane derivative using column chromatography on silica gel.
Caption: Workflow for enzymatic reductive amination.
Synthesis from Amino Acids: Building in Chirality
Chiral amino acids serve as excellent starting materials for the enantioselective synthesis of substituted 1,4-diazepanes. This strategy allows for the precise installation of stereocenters, which is often a critical determinant of biological activity.[5]
Experimental Protocol: Tandem Aziridine/Epoxide Ring Opening
This one-pot strategy enables the synthesis of chiral 3,6-disubstituted 1,4-oxazepanes, a related heterocyclic system, and the principles can be adapted for 1,4-diazepane synthesis.[5]
-
Reactant Preparation: Start with a chiral amino acid-derived aziridine and an epoxy alcohol.
-
One-Pot Reaction: In a suitable solvent (e.g., acetonitrile), combine the chiral aziridine and the epoxy alcohol in the presence of a Lewis acid catalyst (e.g., BF3·OEt2).
-
Tandem Ring Opening: The reaction proceeds via an initial intermolecular ring-opening of the aziridine by the alcohol of the epoxy alcohol, followed by an intramolecular ring-opening of the epoxide by the newly formed secondary amine.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Conformational Analysis: The Dynamic Nature of the 1,4-Diazepane Ring
The seven-membered 1,4-diazepane ring is conformationally flexible and can adopt several low-energy conformations, with the most common being the chair and the twist-boat forms. The specific conformation adopted by a 1,4-diazepane derivative is influenced by the nature and position of its substituents and plays a crucial role in determining its binding affinity to a biological target.[6][7]
Techniques for Conformational Analysis:
-
X-ray Crystallography: Provides a definitive picture of the solid-state conformation of a 1,4-diazepane derivative. For example, the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one reveals a chair conformation with the 4-chlorophenyl groups in equatorial orientations.[6]
-
NMR Spectroscopy: Techniques such as 1H and 13C NMR, along with NOE experiments, can provide valuable information about the solution-state conformation and the dynamics of ring inversion.
Caption: Conformational equilibrium of the 1,4-diazepane ring.
Therapeutic Applications: The 1,4-Diazepane Core in Action
The versatility of the 1,4-diazepane scaffold is evident in the wide array of therapeutic areas where its derivatives have shown significant promise.
Central Nervous System (CNS) Disorders
The most well-known application of the 1,4-diazepane core is in the development of drugs targeting the CNS.
-
Benzodiazepines: This class of drugs, which are technically 1,4-benzodiazepines, are positive allosteric modulators of the GABAA receptor. By enhancing the effect of the neurotransmitter GABA, they exert anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[8] A number of benzodiazepines have received FDA approval for various indications.[9][10][11]
| FDA-Approved Benzodiazepines | Primary Indications |
| Diazepam (Valium®) | Anxiety, seizures, muscle spasms, alcohol withdrawal[9] |
| Alprazolam (Xanax®) | Anxiety disorders, panic disorder[9] |
| Clonazepam (Klonopin®) | Seizures, panic disorder, anxiety[9] |
| Lorazepam (Ativan®) | Anxiety, insomnia, seizures[8] |
-
Atypical Antipsychotics: Clozapine, with its dibenzo[b,e][2][12]diazepine structure, is an atypical antipsychotic used in the treatment of schizophrenia. Its complex mechanism of action involves antagonism of multiple neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2A receptors.[1][2][3][12][13]
-
Clinical Candidate KNX-100: This novel, orally bioavailable small molecule with a benzo[b]pyrazolo[3,4-e][2][12]diazepine core is currently in Phase I/II clinical trials for the treatment of substance use disorders and agitation and aggression in dementia.[14][15][16][17][18] It is believed to act as an oxytocin receptor modulator.[16]
Oncology
The 1,4-diazepane scaffold has emerged as a promising framework for the development of novel anticancer agents.
-
Kinase Inhibitors: A series of 4-aryl-thieno[2][12]diazepin-2-one derivatives have been synthesized and shown to possess potent antiproliferative activities against melanoma and hematopoietic cell lines. One of the most potent compounds, 10d , was found to be a multi-protein kinase inhibitor, with an IC50 of 3.73 nM against FMS kinase.[19] The proposed mechanism of action involves the inhibition of key signaling pathways that are dysregulated in cancer.[20][21]
| Compound | Target Cell Line | IC50 (nM) |
| 10d | A375P (Melanoma) | 1.2 |
| 10d | U937 (Hematopoietic) | 0.8 |
| Sorafenib (Reference) | A375P (Melanoma) | 3.9 |
| Sorafenib (Reference) | U937 (Hematopoietic) | 2.1 |
Neurodegenerative Diseases
The ability of small molecules to cross the blood-brain barrier is a critical requirement for treating neurodegenerative disorders. The 1,4-diazepane scaffold has been successfully employed to develop agents that target key pathological processes in these diseases.
-
Inhibitors of Amyloid-Beta (Aβ) Aggregation: Several series of 1,4-diazepane derivatives have been designed and synthesized as inhibitors of Aβ aggregation, a key event in the pathogenesis of Alzheimer's disease.[22][23] A group of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives showed promising activity, with some compounds exhibiting dual inhibition of both Aβ42 and Aβ40 aggregation.[24]
| Compound | Aβ42 Inhibition (%) | Aβ40 Inhibition (%) |
| 3k | 50% at 25 µM | Not reported |
| 3o | 33% at 25 µM | 60-63% at 25 µM |
| 3c | Not reported | 60-63% at 25 µM |
Sigma Receptor Ligands
Sigma receptors are a unique class of proteins that are implicated in a variety of cellular functions and are considered therapeutic targets for a range of disorders, including neuropsychiatric conditions and cancer.[25][26] 1,4-diazepane-based compounds have been developed as potent sigma receptor ligands.[25][26][27]
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |
| Benzofuran derivative 2c | 8.0 | 28 |
| Quinoline derivative 2d | 19 | Not reported |
Structure-Activity Relationships (SAR)
The biological activity of 1,4-diazepane derivatives is highly dependent on the nature and position of substituents on the diazepane ring and any fused aromatic systems. For benzodiazepines, an electron-withdrawing group at the 7-position of the benzene ring is generally required for anxiolytic activity. For the thieno[2][12]diazepin-2-one kinase inhibitors, the nature of the aryl substituent at the 4-position and the urea or amide linkage at the other end of the molecule are critical for potent activity.[19]
ADME/Toxicity Considerations
The physicochemical properties of 1,4-diazepane derivatives can be tuned to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles. For CNS-targeted agents, achieving adequate blood-brain barrier permeability is a key challenge. The lipophilicity of the molecule, which can be modified by the addition or removal of polar and nonpolar functional groups, is a critical parameter in this regard.
Future Directions
The 1,4-diazepane core continues to be a rich source of inspiration for medicinal chemists. Future research in this area is likely to focus on:
-
Development of more selective ligands: Fine-tuning the structure of 1,4-diazepane derivatives to achieve higher selectivity for specific receptor subtypes or kinase isoforms will be crucial for improving efficacy and reducing off-target side effects.
-
Exploration of new therapeutic areas: The versatility of the scaffold suggests that 1,4-diazepane-based compounds may find applications in other disease areas, such as inflammatory and infectious diseases.
-
Application of novel synthetic methodologies: The development of new and more efficient synthetic methods, including flow chemistry and biocatalysis, will facilitate the rapid generation of diverse libraries of 1,4-diazepane derivatives for high-throughput screening.[28][29]
Conclusion
The 1,4-diazepane core has proven to be an exceptionally fruitful scaffold in medicinal chemistry. Its inherent structural features, coupled with the ever-expanding toolkit of synthetic organic chemistry, have enabled the development of a wide range of biologically active molecules. From the well-established benzodiazepines to the next generation of kinase inhibitors and CNS-acting agents, the 1,4-diazepane motif is set to remain a prominent and valuable component in the design and discovery of new medicines.
References
- What is the mechanism of action of clozapine? - Dr.Oracle. (2025, October 29).
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.).
- Meltzer, H. Y. (1991). Clinical studies on the mechanism of action of clozapine: the dopamine-serotonin hypothesis of schizophrenia. Psychopharmacology, 105(4), 53-61.
- The mechanism of action of clozapine. (2025, February 13).
- Benzodiazepines: What They Are, Uses, Side Effects & Risks. (2023, January 3).
- Clozapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.).
- Benzodiazepines: Uses, types, side effects, and risks. (n.d.).
- Benzodiazepine Drug Information. (2020, September 23).
- Food and Drug Administration (FDA) approvals for benzodiazepines. (n.d.).
- Kinoxis Announces Plan to Evaluate KNX100 for the Treatment of Alcohol Use Disorder. (2024, May 13).
- Benzodiazepine. (n.d.).
- Molecular structure in the solid state by X-ray crystallography and SSNMR and in solution by NMR of two 1,4-diazepines | Request PDF. (n.d.).
- MEDIA RELEASE Kinoxis Announces Plan to Evaluate KNX100 for the Treatment of Alcohol Use Disorder. (2024, May 13).
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024, July 3).
- KNX-100 by Kinoxis Therapeutics for Opium (Opioid) Addiction: Likelihood of Approval. (2025, January 19).
- Samanta, K., & Panda, G. (2011). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry, 9(21), 7365-7371.
- Study to Examine the Safety, Tolerability and Pharmacokinetics of ascending doses of KNX100 in healthy volunteers. (n.d.).
- 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (n.d.).
- Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. (n.d.).
-
Khan, I., et al. (2018). Discovery of novel 4-aryl-thieno[2][12]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents. Bioorganic & Medicinal Chemistry, 26(9), 2344-2358.
- KNX 100 - AdisInsight. (2025, August 4).
- Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019, December 16).
- 1,4‐Diazepane Ring‐Based Systems | Request PDF. (n.d.).
- Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. (2025, July 16).
- Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors | Request PDF. (2025, December 9).
- 1,4-Ditosyl-1,4-diazepane. (n.d.).
- Comparative Biological Activity of 1,4-Diazepane Derivatives: A Focus on Sigma Receptor Affinity and Cytotoxicity. (n.d.).
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.).
- Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination | ACS Catalysis. (2020, July 13).
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.).
- Chimirri, A., et al. (1994).
-
Pharmacological properties of 6,7-tetramethylene-5-phenyl-1,2-dihydro-3H-thieno-diazepin-2-one (QM-6008, thiadipone), a new psychotropic drug. (n.d.). Retrieved from PubMed website.
- ChemInform Abstract: A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. (2025, August 6).
- Synthesis of Diazepam. (n.d.).
- Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. (n.d.).
- Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019, December 16).
-
Novel benzo[2][12]diazepin-2-one derivatives as endothelin receptor antagonists. (n.d.). Retrieved from PubMed website.
- US3520878A - Preparation of diazepam. (n.d.).
- Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. (n.d.).
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.).
- Synthesis of the suvorexant diazepane core using imine reductases. (n.d.).
- Sigma Receptors. (n.d.).
- Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. (n.d.).
- Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. (n.d.).
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (n.d.).
Sources
- 1. What is the mechanism of Clozapine? [synapse.patsnap.com]
- 2. The mechanism of action of clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clozapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzodiazepines: Uses, types, side effects, and risks [medicalnewstoday.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. Clinical studies on the mechanism of action of clozapine: the dopamine-serotonin hypothesis of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kinoxistherapeutics.com [kinoxistherapeutics.com]
- 15. kinoxistherapeutics.com [kinoxistherapeutics.com]
- 16. KNX-100 by Kinoxis Therapeutics for Opium (Opioid) Addiction: Likelihood of Approval [pharmaceutical-technology.com]
- 17. anzctr.org.au [anzctr.org.au]
- 18. KNX 100 - AdisInsight [adisinsight.springer.com]
- 19. Discovery of novel 4-aryl-thieno[1,4]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-activity relationships in thienodiazepine and benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacological properties of 6,7-tetramethylene-5-phenyl-1,2-dihydro-3H-thieno[2,3-e](1,4)-diazepin-2-one (QM-6008, thiadipone), a new psychotropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 23. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
The Biological Significance of Diazepine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The diazepine scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, represents a cornerstone of modern medicinal chemistry. Since the serendipitous discovery of chlordiazepoxide in 1955, diazepine derivatives, particularly the benzodiazepine class, have become some of the most widely prescribed therapeutic agents globally.[1] Their profound impact on treating central nervous system (CNS) disorders is well-documented, but the biological significance of this chemical motif extends far beyond its classical anxiolytic and sedative properties.[2][3][4] This guide provides an in-depth technical exploration of the multifaceted biological roles of diazepine derivatives. We will dissect their canonical mechanism of action at the GABA-A receptor, detail the experimental methodologies crucial for their characterization, and explore their emerging and significant therapeutic potential in oncology and other disease areas. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to guide future discovery and application.
The Diazepine Core: A Privileged Scaffold in Chemical Biology
The versatility of the diazepine ring system, most notably the 1,4-benzodiazepine and 1,5-benzodiazepine cores, allows for extensive chemical modification, leading to a vast library of derivatives with diverse pharmacological profiles.[5][6] This structural plasticity is a key reason for its status as a "privileged scaffold" in drug design. The fusion of a benzene ring to the diazepine moiety in benzodiazepines provides a rigid framework, while substitutions at various positions on both rings modulate the compound's affinity, efficacy, and pharmacokinetic properties.[7]
The biological activity of a given diazepine derivative is intricately linked to its three-dimensional structure.[8] For instance, the presence and nature of substituents at the C7 position of the benzodiazepine ring are critical for anxiolytic activity, while modifications at other positions can fine-tune sedative, anticonvulsant, and muscle relaxant effects.[7] This intricate structure-activity relationship (SAR) has been the subject of extensive research, driving the development of second-generation derivatives with improved therapeutic indices.[5]
Canonical Mechanism of Action: Allosteric Modulation of the GABA-A Receptor
The primary and most well-characterized biological role of classical benzodiazepines, such as diazepam, is their action as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor.[9][10][11] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions.[12] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission throughout the CNS.[10]
Benzodiazepines do not activate the GABA-A receptor directly. Instead, they bind to a specific site on the receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[11][12] This binding event induces a conformational change in the receptor that increases its affinity for GABA.[9][13][14] The consequence is an increased frequency of chloride channel opening in the presence of GABA, leading to enhanced inhibitory signaling.[15] This potentiation of GABAergic inhibition is the molecular basis for the anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects of benzodiazepines.[1]
Recent studies suggest a more nuanced mechanism, proposing that benzodiazepines modulate the preactivation step of the receptor after GABA has bound.[13][14][16] This model suggests that benzodiazepines shift the equilibrium of the receptor from a resting, agonist-bound state to a preactivated, "flipped" state that is more conducive to channel opening.[14][16] This refined understanding of the mechanism offers new avenues for the design of more selective and effective modulators.
Caption: Allosteric modulation of the GABA-A receptor by benzodiazepines.
Experimental Workflows for Characterizing Diazepine Derivatives
The characterization of novel diazepine derivatives requires a multi-tiered experimental approach, progressing from in vitro binding and functional assays to in vivo behavioral models. The causality behind these experimental choices lies in building a comprehensive pharmacological profile, starting with target engagement and culminating in therapeutic efficacy and potential side effects.
In Vitro Characterization: Target Binding and Functional Activity
Causality: The foundational step in characterizing a new diazepine derivative is to determine its affinity for the target receptor, typically the benzodiazepine binding site on the GABA-A receptor. The radioligand binding assay is a robust and quantitative method to measure this interaction. A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]flumazenil) is competed with varying concentrations of the unlabeled test compound.[17] The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated, providing a direct measure of binding affinity.[14]
Self-Validating Protocol: Competitive Radioligand Binding Assay for GABA-A Receptor
-
Receptor Preparation: Prepare synaptic membranes from rat or mouse cerebral cortex, or use membranes from cell lines stably expressing specific recombinant GABA-A receptor subtypes.[9] Protein concentration should be determined using a standard method like the Bradford assay.
-
Assay Buffer: Use a Tris-HCl buffer (e.g., 50 mM, pH 7.4) at 4°C.[9]
-
Incubation: In a 96-well plate, combine the receptor preparation (e.g., 100 µg of membrane protein), a fixed concentration of radioligand (e.g., 1-2 nM [3H]flumazenil), and a range of concentrations of the unlabeled test diazepine derivative.[7][17]
-
Determination of Non-Specific Binding: A parallel set of incubations should be performed in the presence of a high concentration (e.g., 10 µM) of a known non-radioactive benzodiazepine like diazepam to determine non-specific binding.[9]
-
Incubation and Termination: Incubate the plate at 4°C for a predetermined time to reach equilibrium (e.g., 60-90 minutes). Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. The filters trap the receptor-bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Causality: While binding assays confirm target engagement, they do not reveal the functional consequence of that binding (e.g., agonist, antagonist, or inverse agonist activity). Electrophysiology, specifically the two-electrode voltage-clamp (TEVC) technique using Xenopus oocytes or patch-clamp on mammalian cells expressing GABA-A receptors, directly measures the ion flow through the receptor channel.[6][18][19] This allows for the characterization of a compound's efficacy as a positive allosteric modulator by measuring its ability to potentiate GABA-induced currents.
Self-Validating Protocol: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject cRNA encoding the desired α, β, and γ subunits of the GABA-A receptor. Incubate the oocytes for 2-7 days to allow for receptor expression.[19]
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution. Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording. Clamp the membrane potential at a holding potential of -60 to -80 mV.
-
GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC5-EC20) to elicit a baseline inward chloride current.
-
Compound Application: Co-apply the test diazepine derivative with the same concentration of GABA. A positive allosteric modulator will cause a significant potentiation of the GABA-induced current.
-
Dose-Response Curve: Generate a dose-response curve by applying a range of concentrations of the test compound in the presence of a fixed concentration of GABA. This will allow for the determination of the EC50 (the concentration of the compound that produces 50% of its maximal effect).
-
Data Analysis: Measure the peak amplitude of the GABA-induced currents in the absence and presence of the test compound. Calculate the percentage potentiation for each concentration. Plot the percentage potentiation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.
In Vivo Behavioral Models: Assessing Anxiolytic Activity
Causality: To determine if a novel diazepine derivative has potential as an anxiolytic agent, it is essential to test its effects in validated animal models of anxiety. The elevated plus maze (EPM) is a widely used and reliable behavioral assay for screening anxiolytic drugs in rodents.[2][5][20] The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds, like diazepam, reduce this aversion, leading to increased exploration of the open arms of the maze.[2][5]
Self-Validating Protocol: Elevated Plus Maze (EPM) Test in Mice
-
Apparatus: The EPM consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.
-
Animal Acclimation: Acclimate mice to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the test diazepine derivative or vehicle control (e.g., saline with a small amount of Tween 80) to different groups of mice via intraperitoneal (i.p.) or oral (p.o.) route. A positive control group receiving a known anxiolytic like diazepam (e.g., 1-2 mg/kg) should be included.[2] Allow for a pre-treatment period (e.g., 30 minutes) for the drug to take effect.[2]
-
Test Procedure: Place a mouse individually at the center of the maze, facing an open arm, and allow it to explore freely for a set period (e.g., 5 minutes).[2][20]
-
Data Collection: Record the session using a video camera mounted above the maze. An automated tracking software is used to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Data Analysis: An anxiolytic effect is indicated by a statistically significant increase in the time spent in the open arms and/or the number of entries into the open arms compared to the vehicle-treated group, without a significant change in total distance traveled (to rule out hyperactivity).
Caption: A typical drug discovery workflow for novel diazepine derivatives.
Beyond the Synapse: Emerging Biological Significance in Oncology
While the neuropharmacology of diazepines is well-established, a growing body of evidence highlights their significant potential as anticancer agents.[2][5][21] This has opened up an exciting new chapter in the biological significance of this versatile scaffold. The anticancer effects of diazepine derivatives are pleiotropic, involving multiple mechanisms of action distinct from their effects on the GABA-A receptor.
Inhibition of Tubulin Polymerization
Several novel benzodiazepine derivatives have been identified as potent inhibitors of tubulin polymerization.[22][23] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle. By binding to the colchicine site on β-tubulin, these diazepine derivatives disrupt microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[22][23] This mechanism is shared by several clinically successful anticancer drugs, highlighting the therapeutic potential of diazepine-based tubulin inhibitors.
Self-Validating Protocol: In Vitro Tubulin Polymerization Assay
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with GTP.[22][24]
-
Compound Addition: Add the test diazepine derivative at various concentrations. Include a positive control (e.g., colchicine or combretastatin A-4) and a negative control (vehicle, e.g., DMSO).[22]
-
Monitoring Polymerization: Monitor the polymerization of tubulin by measuring the increase in turbidity (light scattering) at 340 nm over time at 37°C using a plate reader.[12] Alternatively, a fluorescence-based assay can be used where the fluorescence of a reporter dye like DAPI increases upon binding to polymerized microtubules.[24]
-
Data Analysis: Plot the change in absorbance or fluorescence over time. The IC50 for tubulin polymerization inhibition is the concentration of the compound that reduces the rate or extent of polymerization by 50%.[23]
Induction of Cell Cycle Arrest and Apoptosis
Beyond tubulin inhibition, other diazepine derivatives have been shown to induce cell cycle arrest and apoptosis through various other mechanisms.[25] For example, some derivatives have been found to act as protein synthesis inhibitors.[25] The precise molecular targets for many of these compounds are still under investigation, but their ability to halt cancer cell proliferation is a consistent finding.
Self-Validating Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Plate cancer cells (e.g., HeLa, MCF-7) and allow them to adhere. Treat the cells with various concentrations of the test diazepine derivative for a specified period (e.g., 24 or 48 hours).[22][26]
-
Cell Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix them in ice-cold 70% ethanol.[26][27]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye like propidium iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[26][28]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content of each cell.
-
Data Analysis: The resulting data is displayed as a histogram showing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase (e.g., G2/M) compared to the control group indicates cell cycle arrest at that checkpoint.[29] A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
Other Anticancer Mechanisms
The anticancer portfolio of diazepine derivatives continues to expand. Recent research has identified derivatives that act as selective degraders of specific proteins implicated in cancer, such as Annexin A3 (ANXA3) in triple-negative breast cancer.[18] Others have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[30] These findings underscore the remarkable ability of the diazepine scaffold to be adapted for a wide range of biological targets.
Quantitative Data Summary
The following tables summarize representative quantitative data for various diazepine derivatives, illustrating their potency in both CNS and anticancer applications.
Table 1: Binding Affinities (Ki) and Functional Potencies (EC50) of Diazepine Derivatives at GABA-A Receptors
| Compound | Receptor Subtype | Ki (nM) | EC50 (nM) for GABA Potentiation | Reference |
| Diazepam | α1β2γ2 | 1.53 | 41 | [9][31] |
| Diazepam | α2β2γ2 | ~2 | - | [14] |
| Diazepam | α3β2γ2 | ~2 | - | [14] |
| Diazepam | α5β2γ2 | ~2.5 | - | [14] |
| Compound 1-S | α1β3γ2 | 1.9 | - | [14] |
| Compound 1-S | α5β3γ2 | 0.4 | - | [14] |
| Flumazenil | α1β3γ2 | 0.8 | (Antagonist) |
Table 2: In Vitro Anticancer Activity (IC50) of Selected Diazepine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 9a | HeLa (Cervical) | 0.006 | Tubulin Polymerization Inhibitor | [23] |
| Compound 9a | A549 (Lung) | 0.015 | Tubulin Polymerization Inhibitor | [23] |
| Compound 13c | PC3 (Prostate) | 5.195 | Not specified | [8] |
| BZD Derivative 52b | NCI-H522 (Lung) | 0.24 (average GI50) | Protein Synthesis Inhibitor | [25] |
| Compound B1-4 | MCF-7 (Breast) | Not specified | CDK-2 Inhibitor | [30] |
Conclusion and Future Directions
The biological significance of diazepine derivatives is both profound and expanding. From their established role as indispensable modulators of the central nervous system to their promising emergence as a new class of anticancer agents, the diazepine scaffold continues to be a source of significant therapeutic innovation. The key to unlocking the full potential of this chemical class lies in a deep understanding of its structure-activity relationships and the application of rigorous, well-validated experimental workflows.
Future research will likely focus on the development of subtype-selective GABA-A receptor modulators to separate the desired therapeutic effects from unwanted side effects. For example, compounds selective for α2/α3-containing receptors may offer anxiolysis without sedation, while α5-selective inverse agonists are being explored for cognitive enhancement. In oncology, the identification of novel molecular targets for diazepine derivatives and the optimization of their drug-like properties will be crucial for their translation into clinical candidates. The continued exploration of this privileged scaffold, guided by the principles and methodologies outlined in this guide, promises to yield new and improved therapies for a wide range of human diseases.
References
-
Assessing Anti-Anxiety Effects through the Elevated Plus Maze in Mice. RJPT SimLab. Available from: [Link]
-
Benzodiazepines modulate GABAA receptors by regulating the preactivation step after GABA binding. - Research - Institut Pasteur. Available from: [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. Available from: [Link]
-
Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. PMC - PubMed Central - NIH. Available from: [Link]
-
New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI. Available from: [Link]
-
Diazepam. Wikipedia. Available from: [Link]
-
Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Publications. Available from: [Link]
-
Clonazepam. Wikipedia. Available from: [Link]
-
Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. PMC - PubMed Central - NIH. Available from: [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - PubMed Central - NIH. Available from: [Link]
-
Synthesis, biological profile and computational insights of new derivatives of benzo [B][2][3] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein. Taylor & Francis Online. Available from: [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. Available from: [Link]
-
Review on Synthesis of Biologically Active Diazepam Derivatives. ResearchGate. Available from: [Link]
-
The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. PMC - PubMed Central - NIH. Available from: [Link]
-
Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. ACS Publications. Available from: [Link]
-
Anticancer Potential of Diazepam: Pharmacological Relevance and Clinical Evidence. ResearchGate. Available from: [Link]
-
Abstract 3957: Anticancer effect of novel 1,4-benzodiazepine derivatives through tubulin polymerization inhibition. AACR Journals. Available from: [Link]
-
Discovery of a Novel 1,4-Benzodiazepine Derivative as a Highly Selective ANXA3 Degrader for the Treatment of Triple-Negative Breast Cancer. PubMed. Available from: [Link]
-
Benzodiazepines; Diazepam. Slideshare. Available from: [Link]
-
Cell cycle analysis through PI staining and following flow cytometry... ResearchGate. Available from: [Link]
-
Benzodiazepine. Wikipedia. Available from: [Link]
-
A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Taylor & Francis Online. Available from: [Link]
-
Classics in Chemical Neuroscience: Diazepam (Valium). PMC - PubMed Central - NIH. Available from: [Link]
-
Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives. PubMed. Available from: [Link]
-
Assaying cell cycle status using flow cytometry. PMC - PubMed Central - NIH. Available from: [Link]
-
Synthesis and Biological Activities of Some Benzodiazepine Derivatives. JOCPR. Available from: [Link]
-
Radioligand Binding Assay Examples. Gifford Bioscience. Available from: [Link]
-
Design, synthesis, and biological evaluation of novel benzodiazepine derivatives as anticancer agents through inhibition of tubulin polymerization in vitro and in vivo. PubMed. Available from: [Link]
-
Benzodiazepines. StatPearls - NCBI Bookshelf - NIH. Available from: [Link]
-
Benzodiazepines Modulate GABAA Receptors by Regulating the Preactivation Step after GABA Binding. PMC - PubMed Central - NIH. Available from: [Link]
-
Novel Derivatives of diphenyl-1,3,4-oxadiazol as Ligands of Benzodiazepine Receptors; Synthesize, Binding Assay and Pharmacological Evaluation. PMC - PubMed Central - NIH. Available from: [Link]
-
Identification of Transduction Elements for Benzodiazepine Modulation of the GABAA Receptor: Three Residues Are Required for Allosteric Coupling. PMC - PubMed Central - NIH. Available from: [Link]
-
flumazenil [Ligand Id: 4192] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
-
Mechanism of action of benzodiazepines on GABAA receptors. PubMed. Available from: [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. Available from: [Link]
-
Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[2][13]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. PMC - PubMed Central - NIH. Available from: [Link]
-
Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Connect Journals. Available from: [Link]
-
Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature. Available from: [Link]
-
Review on Synthesis of Biologically Active Diazepam Derivatives. Ingenta Connect. Available from: [Link]
Sources
- 1. Comparison of in vivo and ex vivo [3H]flumazenil binding assays to determine occupancy at the benzodiazepine binding site of rat brain GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological characterization of diazepam binding inhibitor (DBI) on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Benzodiazepines Modulate GABAA Receptors by Regulating the Preactivation Step after GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of Transduction Elements for Benzodiazepine Modulation of the GABAA Receptor: Three Residues Are Required for Allosteric Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis, and biological evaluation of novel benzodiazepine derivatives as anticancer agents through inhibition of tubulin polymerization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Flow Cytometry Protocol [sigmaaldrich.com]
- 28. researchgate.net [researchgate.net]
- 29. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Mechanism of action of benzodiazepines on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. flumazenil | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comprehensive Technical Guide to Methyl 1,4-Diazepane-1-Carboxylate Hydrochloride: Synthesis, Characterization, and Applications in Modern Drug Discovery
This guide provides an in-depth technical overview of Methyl 1,4-diazepane-1-carboxylate hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical identity, provide a detailed, field-proven synthetic protocol, discuss methods for its characterization, and explore its applications as a valuable building block in the synthesis of novel therapeutic agents.
Nomenclature and Structural Elucidation
The nomenclature of "this compound" can be ambiguous without specifying the position of the methyl group. The methyl group could be attached to the diazepane ring or be part of the ester. Assuming the methyl group is part of the ester, the unequivocal IUPAC name is This compound . The 1,4-diazepane core is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The carbamate functional group is attached to one of the nitrogen atoms, and the hydrochloride salt is formed with the other, more basic nitrogen.
For the purpose of this guide, we will focus on the parent compound, this compound. However, it is crucial for researchers to be aware of the potential for isomeric variations, such as a methyl group substitution on the diazepane ring (e.g., at the 2-, 5-, 6-, or 7-positions), which would significantly alter the compound's properties and synthesis. For instance, the IUPAC name for a related structure with a methyl group at the 5-position would be Methyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride.
Synthesis of this compound
The synthesis of this compound can be approached through a strategic multi-step process. A robust and scalable synthetic route is essential for its practical application in drug discovery programs. The following protocol is a well-established method for the N-alkoxycarbonylation of diamines, followed by salt formation.
Synthetic Strategy
The overall synthetic strategy involves two key transformations:
-
Selective Mono-N-Boc Protection of 1,4-Diazepane: To ensure regioselective functionalization, one of the nitrogen atoms of the 1,4-diazepane ring is first protected with a tert-butoxycarbonyl (Boc) group.
-
Deprotection and N-Methoxycarbonylation: The Boc-protected intermediate is then deprotected, and the free amine is subsequently acylated with methyl chloroformate to introduce the methyl carbamate moiety.
-
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
This sequence is illustrated in the workflow diagram below:
The Diazepane Scaffold: A Privileged Framework in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The concept of "privileged structures" has become a cornerstone of modern medicinal chemistry, referring to molecular scaffolds with the inherent ability to bind to multiple, often unrelated, biological targets. Among these, the diazepane ring system stands out as a historically significant and continually evolving framework for the development of novel therapeutics. This guide provides a comprehensive technical overview of the diazepane scaffold, exploring its chemical versatility, diverse pharmacological applications, and the underlying principles that establish it as a privileged structure in drug design. From its origins in the development of anxiolytics to its contemporary role in targeting epigenetic and anticancer pathways, this document will elucidate the enduring and expanding importance of diazepanes in the pharmaceutical sciences.
The "Privileged Structure" Concept: A Paradigm in Drug Design
The term "privileged structure" was first introduced to describe molecular frameworks that are capable of providing ligands for diverse receptors.[1] This concept empirically recognizes that certain chemical motifs appear with remarkable frequency in clinically successful drugs, suggesting an evolutionarily conserved complementarity to the binding sites of various protein families. These scaffolds, such as the diazepane core, offer a unique geometric arrangement of atoms and functional groups that can be readily modified to achieve high affinity and selectivity for a specific biological target.[1] The utility of a privileged structure lies in its ability to serve as a versatile template, allowing medicinal chemists to employ structure-based drug design to tailor compounds for a multitude of therapeutic applications.[1]
The diazepine scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, and its fused benzo-derivative, the benzodiazepine, are archetypal examples of privileged structures.[1][2] The non-planar, conformationally flexible nature of the seven-membered ring allows it to adopt geometries that can fit snugly into a variety of binding pockets, while also providing a stable framework for the strategic placement of functional groups to interact with specific amino acid residues within the target protein.[1] This inherent versatility has led to the development of diazepine-based compounds targeting a wide array of receptors, including G-protein coupled receptors (GPCRs), enzymes, and epigenetic proteins.[1][3]
The Diazepane Core: Structural Isomers and Synthetic Strategies
The diazepine ring can exist in several isomeric forms depending on the relative positions of the two nitrogen atoms. The most common and pharmacologically significant isomers are the 1,3-diazepines and 1,4-diazepines, with the latter often encountered as the benzodiazepine scaffold.
Synthesis of Diazepine Derivatives
The synthesis of diazepine and benzodiazepine derivatives is a well-established field in organic chemistry, with numerous methodologies developed to access a wide range of substituted analogs. A common and versatile approach for the synthesis of 1,5-benzodiazepines involves the condensation reaction of o-phenylenediamines (OPDA) with various ketones.[4] This reaction can be efficiently catalyzed by a range of acidic catalysts.[4]
Experimental Protocol: Synthesis of 1,5-Benzodiazepine Derivatives using H-MCM-22 Catalyst [4]
This protocol describes a simple and efficient method for the synthesis of 1,5-benzodiazepines via the condensation of o-phenylenediamines and ketones using H-MCM-22 as a heterogeneous catalyst.
Materials:
-
o-phenylenediamine (OPDA) or its substituted derivatives
-
Cyclic or acyclic ketone
-
H-MCM-22 catalyst
-
Acetonitrile (solvent)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the desired ketone (1 mmol) in acetonitrile (10 mL).
-
Add a catalytic amount of H-MCM-22 to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, filter the catalyst from the reaction mixture.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired 1,5-benzodiazepine derivative.
Advantages of this method:
-
High selectivity and yields.
-
Mild reaction conditions (room temperature).
-
Applicable to a wide range of cyclic and acyclic ketones.
-
Environmentally friendly due to the use of a recyclable heterogeneous catalyst.
Microwave-assisted synthesis has also emerged as a powerful tool for the rapid and efficient synthesis of diazepine derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods.[5]
Pharmacological Diversity of the Diazepane Scaffold
The privileged nature of the diazepane scaffold is exemplified by the broad spectrum of pharmacological activities exhibited by its derivatives.
Central Nervous System (CNS) Activity: The GABAergic System
The most well-known application of the benzodiazepine scaffold is in the modulation of the central nervous system. Benzodiazepines such as diazepam (Valium) and alprazolam (Xanax) are positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[6][7] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions into the neuron.[8] This hyperpolarizes the neuron, making it less likely to fire and thus producing an inhibitory effect on neurotransmission.[8]
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhance the effect of GABA.[8][9] This potentiation of GABAergic inhibition results in the characteristic anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties of this class of drugs.[10][11]
Beyond the CNS: Expanding Therapeutic Horizons
The versatility of the diazepane scaffold extends far beyond its traditional role as a CNS depressant. Recent research has highlighted its potential in a variety of other therapeutic areas.
Table 1: Diverse Pharmacological Activities of Diazepane Derivatives
| Therapeutic Area | Target | Example Compound(s) | Reference(s) |
| Oncology | Enzyme Inhibitors (e.g., DHFR) | Benzodiazepine analogs | [12] |
| Bromodomain Inhibitors | Diazepine-based compounds | [1][13] | |
| Infectious Diseases | β-lactamase Inhibitors | Avibactam | [3][14] |
| Antiviral/Anticancer | Coformycin, Pentostatin | [3][14] | |
| Inflammation | GPCR Ligands | Various 1,3-diazepines | [3] |
The 1,3-diazepine moiety is present in the clinically used anticancer agent pentostatin.[3][14] Furthermore, benzodiazepine analogs have been investigated as a new class of dihydrofolate reductase (DHFR) inhibitors, a key target in cancer chemotherapy.[12] More recently, chemical compounds built on a diazepine scaffold have emerged as potent inhibitors of bromodomain-containing proteins, which are involved in the transcriptional activation of genes implicated in cancer and inflammation.[13]
The 1,3-diazepine scaffold is a key component of avibactam, a recently FDA-approved β-lactamase inhibitor used in combination with antibiotics to combat bacterial resistance.[3][14] The natural product coformycin, a ring-expanded purine analogue containing a 1,3-diazepine ring, exhibits both antiviral and anticancer activities.[3][14]
Structure-Activity Relationships and Rational Drug Design
The success of the diazepane scaffold in drug discovery is intrinsically linked to the ability of medicinal chemists to rationally modify its structure to achieve desired pharmacological properties. The seven-membered ring provides a three-dimensional framework that can be decorated with a variety of substituents at multiple positions. These modifications can influence the compound's affinity for its target, its selectivity over other receptors, and its pharmacokinetic properties.
Conclusion and Future Perspectives
The diazepane scaffold, in its various isomeric and fused forms, continues to be a rich source of inspiration for the design and development of new therapeutic agents. Its historical significance as the basis for the benzodiazepine class of drugs is undeniable, but its true value as a privileged structure lies in its remarkable adaptability to interact with a wide range of biological targets. As our understanding of disease biology deepens and new therapeutic targets are identified, the diazepane framework, with its proven track record and synthetic tractability, is poised to remain a central and highly valuable tool in the armamentarium of medicinal chemists for the foreseeable future. The ongoing exploration of novel diazepine-based compounds targeting emerging areas such as epigenetics and protein-protein interactions promises to further solidify the legacy of this exceptional privileged structure.
References
-
Duché, A., et al. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews. [Link]
-
Gacias, M., et al. (2014). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. Cell Chemical Biology. [Link]
-
ResearchGate. (n.d.). 1,3‐Diazepine: A privileged scaffold in medicinal chemistry. Request PDF. [Link]
-
Ghiasi, N., et al. (2024). Benzodiazepines. StatPearls. [Link]
-
Wikipedia. (2026). Diazepam. [Link]
- Sternbach, L. H. (1979). The benzodiazepine story. Journal of Medicinal Chemistry.
-
GoodRx. (2024). Diazepam's Mechanism of Action: How This Benzodiazepine Works. [Link]
-
Gacias, M., et al. (2014). Privileged diazepine compounds and their emergence as bromodomain inhibitors. PubMed. [Link]
-
PharmGKB. (n.d.). Benzodiazepine Pathway, Pharmacodynamics. ClinPGx. [Link]
-
Wikipedia. (2026). Benzodiazepine. [Link]
-
Kaoua, R., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. [Link]
-
ResearchGate. (n.d.). Privileged Structures as Leads in Medicinal Chemistry. Request PDF. [Link]
-
Bakulev, V. A., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules. [Link]
-
Tolu-Bolaji, O. O., et al. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Taylor & Francis Online. [Link]
-
Semantic Scholar. (n.d.). Recent advances in synthesis and medicinal chemistry of benzodiazepines. [Link]
-
Majid, S. A., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences. [Link]
-
da Silva, A. V., et al. (2021). Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. Molecules. [Link]
-
Samshuddin, S., et al. (2012). Synthesis and characterization of new 1,2-diazepine derivative. Der Pharma Chemica. [Link]
Sources
- 1. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Diazepine: A privileged scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Diazepam - Wikipedia [en.wikipedia.org]
- 8. ClinPGx [clinpgx.org]
- 9. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]
- 10. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Privileged diazepine compounds and their emergence as bromodomain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Synthesis of Methyl 1,4-diazepane-1-carboxylate hydrochloride
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 1,4-diazepane-1-carboxylate hydrochloride, a valuable heterocyclic building block for drug discovery and medicinal chemistry. The 1,4-diazepane scaffold is a privileged structure found in numerous biologically active compounds, including agents targeting the central nervous system.[1][2] This protocol outlines a robust, two-step synthetic route commencing from commercially available 1,4-diazepane. The methodology emphasizes controlled reaction conditions to achieve selective mono-acylation, followed by conversion to the stable hydrochloride salt. This guide is designed for researchers in organic synthesis and drug development, offering detailed experimental procedures, mechanistic rationale, and methods for ensuring product integrity.
Introduction: The Significance of the 1,4-Diazepane Scaffold
The 1,4-diazepane moiety is a seven-membered heterocyclic ring containing two nitrogen atoms. This structural motif is of significant interest to the pharmaceutical industry due to its conformational flexibility and ability to present substituents in a defined three-dimensional space. These characteristics make it an ideal scaffold for designing ligands that can interact with a wide array of biological targets. Derivatives of 1,4-diazepane have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[3][4][5]
This compound serves as a key intermediate, providing a stable, crystalline solid that is easy to handle and store. The methyl carbamate group acts as a protecting group for one of the nitrogen atoms, allowing for selective functionalization of the secondary amine at the N4 position. This targeted reactivity is crucial for the synthesis of complex molecules and diverse compound libraries.
Overall Synthetic Strategy
The synthesis of this compound is achieved via a straightforward two-step process. The core of this strategy involves the selective mono-N-acylation of the symmetrical 1,4-diazepane starting material, followed by acidification to produce the final hydrochloride salt.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Part 1: Synthesis of Methyl 1,4-diazepane-1-carboxylate (Free Base)
This procedure details the selective mono-acylation of 1,4-diazepane. The slow addition of methyl chloroformate at a reduced temperature is critical to minimize the formation of the di-acylated byproduct. Triethylamine is used as an acid scavenger to neutralize the hydrochloric acid generated during the reaction.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1,4-Diazepane | C₅H₁₂N₂ | 100.16 | 5.00 g | 49.9 | 1.0 |
| Methyl Chloroformate | C₂H₃ClO₂ | 94.50 | 4.25 g (3.4 mL) | 44.9 | 0.9 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 6.06 g (8.3 mL) | 59.9 | 1.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - | - |
| Saturated NaHCO₃ | - | - | 100 mL | - | - |
| Brine | - | - | 50 mL | - | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | ~10 g | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1,4-diazepane (5.00 g, 49.9 mmol) and dichloromethane (150 mL).
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (6.06 g, 59.9 mmol) to the cooled solution.
-
Reagent Preparation: In a separate flask, dilute methyl chloroformate (4.25 g, 44.9 mmol) with dichloromethane (50 mL) and load this solution into the dropping funnel.
-
Slow Addition: Add the methyl chloroformate solution dropwise to the stirred 1,4-diazepane solution over a period of 1-2 hours, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent (methyl chloroformate) is observed.
-
Workup: Quench the reaction by adding 100 mL of deionized water. Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid. The product is often used in the next step without further purification.
Part 2: Formation of this compound
This step converts the basic free amine intermediate into its stable, solid hydrochloride salt. This is a standard and effective method for both purification and long-term storage of amine compounds.[6][7]
Materials & Reagents
| Reagent | Formula | Amount | Moles (mmol) | Equivalents |
| Crude Free Base | C₇H₁₄N₂O₂ | ~7.0 g | 44.9 (max) | 1.0 |
| 4M HCl in 1,4-Dioxane | HCl | ~15 mL | ~60 | ~1.3 |
| Diethyl Ether | C₄H₁₀O | 200 mL | - | - |
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude Methyl 1,4-diazepane-1-carboxylate from the previous step in diethyl ether (100 mL). A small amount of methanol or DCM may be added to aid dissolution if the crude product is not fully soluble.
-
Acidification: While stirring vigorously, slowly add 4M HCl in 1,4-dioxane (~15 mL, 60 mmol) to the solution.
-
Precipitation: A white precipitate should form immediately or upon continued stirring.[8][9] Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake generously with cold diethyl ether (2 x 50 mL) to remove any non-polar impurities and residual dioxane.
-
Drying: Dry the resulting white solid under high vacuum to a constant weight to obtain the final product, this compound.
Trustworthiness: A Self-Validating System
To ensure the successful synthesis and purity of the final product, a series of analytical checks should be performed. This validation is essential for the reliability and reproducibility of the protocol.
-
Reaction Monitoring: The progress of the acylation step should be monitored by TLC (e.g., using a mobile phase of 10% Methanol in DCM with 1% NH₄OH) or LC-MS to confirm the consumption of starting material and the formation of the desired product mass.
-
Product Characterization:
-
¹H NMR: The structure of the final product should be confirmed by proton nuclear magnetic resonance spectroscopy. Expect characteristic peaks for the methyl ester protons (~3.7 ppm), and distinct signals for the methylene protons of the diazepane ring.
-
Mass Spectrometry (MS): ESI-MS should show the correct molecular ion peak for the free base [M+H]⁺.
-
Melting Point (MP): The hydrochloride salt should exhibit a sharp melting point, which is a good indicator of purity.
-
Purity Analysis: Purity can be quantitatively assessed by HPLC analysis.
-
Summary of Key Parameters
| Parameter | Value / Observation |
| Step 1 Reaction Time | 14 - 18 hours |
| Step 1 Temperature | 0 °C to Room Temperature |
| Step 2 Reaction Time | 1 - 2 hours |
| Appearance of Final Product | White to off-white crystalline solid[10] |
| Expected Overall Yield | 60 - 80% |
| Storage | Store at room temperature, desiccated. |
Safety and Handling
-
Methyl Chloroformate: This reagent is toxic, corrosive, and volatile. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Triethylamine and Dichloromethane: These are volatile and flammable liquids. Avoid inhalation and skin contact.
-
HCl in Dioxane: This is a corrosive solution. Handle with care and avoid exposure to moisture. Dioxane is a suspected carcinogen.
-
General Precautions: Perform all operations in a well-ventilated chemical fume hood.
References
-
Shafi, S., Alam, M. M., Mulakayala, N., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 786-810. Available at: [Link]
-
Tsuruoka, H., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. Available at: [Link]
-
Shafi, S., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc Deprotection - HCl. Available at: [Link]
-
Reddit r/Chempros. (2021). Boc De-protection. Available at: [Link]
-
Ingenta Connect. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]
-
Reddit r/chemistry. (2019). N-Boc Deprotection. HCl, methanol or dioxaine. Available at: [Link]
Sources
- 1. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benthamscience.com [benthamscience.com]
- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. guidechem.com [guidechem.com]
The Phillips-Ladenburg Condensation: A Robust and Versatile Route to 1,5-Benzodiazepine Synthesis
An Application Note for Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,5-benzodiazepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents known for their anticonvulsant, anti-inflammatory, analgesic, and hypnotic properties.[1][2] This application note provides a detailed guide for researchers on the synthesis of 1,5-benzodiazepines via the acid-catalyzed condensation of o-phenylenediamines (OPDAs) with β-diketones or two equivalents of a ketone. We will explore the underlying reaction mechanism, delineate the critical parameters that govern the reaction's efficiency, and provide detailed, field-proven protocols for the synthesis and characterization of these vital heterocyclic compounds.
Introduction: The Significance of 1,5-Benzodiazepines
Benzodiazepines are bicyclic heterocyclic compounds featuring a benzene ring fused to a seven-membered diazepine ring.[3] Among the various isomers, 1,5-benzodiazepines are particularly significant, not only for their broad spectrum of biological activities but also as versatile precursors for creating more complex fused-ring systems like triazolo- and oxazolo-benzodiazepines.[1][2]
The most common and direct method for their synthesis is the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine with a β-dicarbonyl compound (like acetylacetone) or two equivalents of a ketone (like acetone).[4][5] This reaction is typically facilitated by an acid catalyst, which is crucial for enhancing the condensation process.[1]
Reaction Mechanism: A Step-by-Step Cyclocondensation
The synthesis proceeds through a multi-step acid-catalyzed cyclocondensation pathway. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues. The process can be broken down into four principal stages:
-
Initial Imine Formation: One of the amino groups of the o-phenylenediamine performs a nucleophilic attack on a carbonyl carbon of the diketone (or a first molecule of ketone). Following proton transfer and dehydration, a Schiff base (imine) intermediate is formed.
-
Second Condensation/Enamine Formation: The second amino group reacts with the remaining carbonyl group. In the case of a β-diketone like acetylacetone, this often involves an intramolecular cyclization following tautomerization to a more reactive enamine. When using two equivalents of a simple ketone, the second molecule of the ketone condenses with the remaining amino group.
-
Intramolecular Cyclization: The newly formed enamine nitrogen attacks the imine carbon, leading to the formation of the seven-membered diazepine ring.
-
Dehydration/Tautomerization: A final dehydration step or tautomerization results in the stable, conjugated 1,5-benzodiazepine ring system.
Figure 1: Generalized mechanism for the acid-catalyzed synthesis of 1,5-benzodiazepines.
Critical Experimental Parameters: The Causality Behind Choices
The success of the synthesis hinges on the careful selection of substrates, catalysts, and reaction conditions.
-
Substrate Scope: The reaction is highly versatile.
-
o-Phenylenediamines: Both unsubstituted and substituted OPDAs can be used. Electron-donating groups (e.g., -CH₃, -OCH₃) on the aromatic ring increase the nucleophilicity of the amino groups, often accelerating the reaction.[5] Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) can decrease reactivity, potentially requiring stronger catalysts or harsher conditions to achieve good yields.[3][5]
-
Diketones/Ketones: A wide range of carbonyl compounds are suitable. Symmetrical β-diketones like acetylacetone are common.[3][6] Acyclic ketones (e.g., acetone, 2-butanone, acetophenone) and cyclic ketones (e.g., cyclohexanone, cyclopentanone) also react efficiently, typically requiring two equivalents to condense with both amino groups of the OPDA.[7][8]
-
-
Catalyst Selection: The catalyst's role is to activate the carbonyl group for nucleophilic attack. The choice of catalyst is a critical decision, balancing reactivity with practical considerations like cost, safety, and ease of workup.
-
Brønsted Acids: Simple organic acids like acetic acid or p-toluenesulfonic acid (p-TSA) are effective, inexpensive, and widely used.[3][8]
-
Lewis Acids: Reagents such as Yb(OTf)₃, Ga(OTf)₃, and phenylboronic acid can be highly efficient, often enabling the reaction to proceed under milder conditions.[1][7]
-
Heterogeneous Catalysts: Solid acid catalysts like zeolites (H-MCM-22), montmorillonite K10 clay, or silica-supported acids are gaining prominence.[1][2][3] Their primary advantage is the ease of separation from the reaction mixture (simple filtration), which simplifies the workup procedure and allows for catalyst recycling, aligning with green chemistry principles.[9][10]
-
-
Solvent and Temperature: Many protocols have been developed that operate under various conditions, from room temperature to reflux.[1][7] Solvents like acetonitrile, ethanol, or methanol are commonly employed.[2][3][7] Notably, a number of highly efficient procedures are performed under solvent-free conditions, which reduces waste and can accelerate reaction rates.[3][8][11]
Comparative Data: Catalyst and Condition Optimization
The choice of catalyst and conditions can dramatically impact reaction time and yield. The table below summarizes various approaches for the synthesis of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine from o-phenylenediamine and acetone.
| Catalyst System | Solvent | Temperature | Time | Yield (%) | Reference |
| p-TSA | Solvent-free | 80-85 °C | 10-20 min | 94% | [8] |
| H-MCM-22 | Acetonitrile | Room Temp. | 60 min | 87% | [1][12] |
| AgNO₃ | Solvent-free | Not specified | Not specified | High | [13] |
| Treated Natural Zeolite | Solvent-free | 50 °C | 2 hours | 73% | [10] |
| None (Reflux) | Ethanol | 80 °C | 8 hours | 62% | [14] |
Experimental Protocols
This section provides two validated protocols for the synthesis of 1,5-benzodiazepine derivatives.
Protocol 1: Solvent-Free Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine using p-TSA
This protocol is adapted from Pasha et al. and is valued for its speed, high yield, and operational simplicity under solvent-free conditions.[8]
-
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Acetone (1.45 g, 1.7 mL, 25 mmol)
-
p-Toluenesulfonic acid (p-TSA) monohydrate (0.19 g, 1 mmol)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a 50 mL round-bottom flask, add o-phenylenediamine and p-TSA.
-
Add acetone to the flask and equip it with a reflux condenser.
-
Heat the reaction mixture in an oil bath at 80-85 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of Ethyl Acetate:Hexane (1:6). The reaction is typically complete within 15-20 minutes.[8]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL).
-
Transfer the mixture to a separatory funnel. Carefully wash the organic layer with saturated NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification & Characterization:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate).
-
The expected product is a yellow solid.[14]
-
¹H NMR (CDCl₃): δ 6.80–7.00 (m, 4H, Ar-H), 3.15 (br s, 1H, N-H), 2.30 (s, 3H, CH₃), 2.20 (s, 2H, CH₂), 1.30 (s, 6H, 2xCH₃).[14]
-
IR (KBr, cm⁻¹): ~3350 (N-H stretching), ~1640 (C=N stretching).[15]
-
Protocol 2: Phenylboronic Acid Catalyzed Synthesis of 1,5-Benzodiazepines under Reflux
This protocol, adapted from Goswami et al., demonstrates the use of a mild Lewis acid catalyst in a conventional solvent.[7]
-
Materials:
-
o-Phenylenediamine (1 mmol)
-
Ketone (e.g., Acetophenone) (2.5 mmol)
-
Phenylboronic acid (0.024 g, 0.2 mmol, 20 mol%)
-
Acetonitrile (15 mL)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Combine o-phenylenediamine, the ketone, and phenylboronic acid in a round-bottom flask containing acetonitrile (15 mL).
-
Reflux the mixture for the required time (typically 1-3 hours, monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with water (10 mL) and extract with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Purify the resulting crude product by column chromatography on silica gel to afford the pure 1,5-benzodiazepine derivative.[7]
-
General Experimental Workflow
The overall process from planning to final product analysis follows a structured path, ensuring reproducibility and safety.
Figure 2: Standard laboratory workflow for the synthesis and analysis of 1,5-benzodiazepines.
Conclusion
The condensation of o-phenylenediamines with diketones and ketones is a powerful and adaptable method for synthesizing the medicinally crucial 1,5-benzodiazepine core. By carefully selecting the catalyst—ranging from traditional Brønsted acids to modern, recyclable heterogeneous systems—and optimizing conditions, researchers can achieve high yields in an efficient and often environmentally benign manner. The protocols and insights provided in this note serve as a robust starting point for the synthesis of diverse benzodiazepine libraries for drug discovery and development programs.
References
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomedicine and Biotechnology. [Link]
-
Kumar, R., & Singh, P. (2021). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-509. [Link]
-
Goswami, S. V., Shinde, P. B., Nikalje, M. D., & Shingate, B. B. (2013). Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Journal of Chemical Sciences, 125(4), 745–749. [Link]
-
Pasha, M. A., & Jayashankara, V. P. (2006). An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by p-toluenesulfonic Acid. Science Alert. [Link]
-
Maury, S. K., Kumar, D., Kamal, A., Singh, H. K., & Singh, S. (2021). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Molecular Diversity. [Link]
-
Bhat, K. I. (Year unavailable). Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Connect Journals. [Link]
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. Journal of Biomedicine and Biotechnology. [Link]
-
Billman, J. H., & Dorman, L. C. (Year unavailable). Proceedings of the Indiana Academy of Science. Indiana University Indianapolis. [Link]
-
(Author unavailable). (Year unavailable). One pot Solvent-free synthesis of 1,5-benzodiazepine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Ciaffoni, L., et al. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules. [Link]
-
(Author unavailable). (2014). Synthesis, Characterization, and Biological Activity of Some New Benzodiazepine and Benzimidazole Derivatives. Journal of Advances in Chemistry. [Link]
-
Koizumi, H., Itoh, Y., & Ichikawa, T. (Year unavailable). On the Magic of Microwave-assisted Organic Synthesis: 1,5-Benzodiazepin-2-one from o-Phenylenediamine and Ethyl Acetoacetate. ResearchGate. [Link]
-
Sharma, K., & Kumar, V. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. [Link]
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. ResearchGate. [Link]
-
Shingare, M. S., et al. (2021). Synthesis of 2, 4 disubstituted 1, 5 benzodiazepines promoted by efficient Silica- Alumina Catalyst. Journal of Chemical and Pharmaceutical Research. [Link]
-
(Author unavailable). (Year unavailable). Synthesis and Biological Activities of Some Benzodiazepine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Abdallah, M. I., & El-Sayed, R. A. (2014). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules. [Link]
-
Sharma, K., & Kumar, V. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Publishing. [Link]
-
(Author unavailable). (Year unavailable). Model reaction for the synthesis of benzodiazepine derivatives. ResearchGate. [Link]
-
Carlier, P. R. (2005). Design and Synthesis of Novel Benzodiazepines. VTechWorks. [Link]
-
(Author unavailable). (Year unavailable). Synthesis of Benzodiazepines Using Different Catalysts. ResearchGate. [Link]
-
Firdaus, M., & Prameswari, M. D. (2019). Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine using Treated Natural Zeolite Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis. [Link]
-
(Author unavailable). (Year unavailable). The results of the reaction of o-phenylenediamines with various ketones. ResearchGate. [Link]
-
Ciaffoni, L., et al. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. AIR Unimi. [Link]
-
(Author unavailable). (Year unavailable). Reaction scheme for the synthesis of acetylacetone-ethylenediamine. ResearchGate. [Link]
-
(Author unavailable). (Year unavailable). Reaction of o-phenylenediamine with acetophenone promoted by aliphatic acids in synthesis of 1,5-benzodiazepines. ResearchGate. [Link]
-
(Author unavailable). (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
-
Roeder, C. H., & Day, A. R. (1954). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry. [Link]
-
(Author unavailable). (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]
Sources
- 1. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijtsrd.com [ijtsrd.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 7. ias.ac.in [ias.ac.in]
- 8. scialert.net [scialert.net]
- 9. chemrevlett.com [chemrevlett.com]
- 10. journal.bcrec.id [journal.bcrec.id]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. connectjournals.com [connectjournals.com]
Application Note: High-Throughput Analytical Methods for the Quantification of 1,4-Benzodiazepines in Pharmaceutical Formulations
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the detection and quantification of 1,4-benzodiazepines in pharmaceutical formulations. It delves into the principles and practical applications of modern chromatographic and electrophoretic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Detailed, step-by-step protocols, method validation considerations based on ICH guidelines, and data presentation are included to ensure scientific integrity and reproducibility.
Introduction: The Analytical Imperative for Benzodiazepines
1,4-Benzodiazepines are a class of psychoactive drugs widely prescribed for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle-relaxant properties.[1] Given their therapeutic importance and potential for abuse and dependence, the accurate and precise quantification of these compounds in pharmaceutical formulations is paramount for ensuring product quality, safety, and efficacy.[1] This guide offers an in-depth exploration of the prevalent analytical methodologies, emphasizing not just the procedural steps but the underlying scientific rationale that governs method selection and execution.
The core challenge in benzodiazepine analysis lies in their structural diversity and the varying concentrations in which they are formulated. Furthermore, the presence of excipients in tablet and capsule formulations necessitates robust sample preparation techniques to mitigate matrix effects and ensure the selective measurement of the active pharmaceutical ingredient (API).
Core Analytical Techniques: A Comparative Overview
The choice of analytical technique is dictated by a multitude of factors including the specific benzodiazepine, the complexity of the formulation matrix, required sensitivity, and the desired throughput. The most commonly employed methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of the pharmaceutical industry for the analysis of benzodiazepines.[3][4] Its versatility, high resolution, and compatibility with various detectors, particularly UV-Vis and Mass Spectrometry (MS), make it the technique of choice.[3] A significant advantage of HPLC is its ability to analyze thermally labile and polar benzodiazepines without the need for derivatization, which is often required for GC analysis.[1][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique renowned for its high sensitivity and specificity, making it a reference method for benzodiazepine detection.[3] However, many benzodiazepines are not sufficiently volatile or are thermally unstable, necessitating a derivatization step to improve their chromatographic behavior.[5][6] This additional sample preparation step can be time-consuming and introduce variability.
-
Capillary Electrophoresis (CE): CE offers rapid, high-efficiency separations with minimal solvent consumption.[7][8] It is particularly advantageous for the analysis of ionizable benzodiazepines and for chiral separations.[8][9]
High-Performance Liquid Chromatography (HPLC) Protocols
HPLC, particularly in its reversed-phase mode, is extensively used for the routine analysis of benzodiazepines in pharmaceutical dosage forms.
Principle of HPLC Separation
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the benzodiazepine molecules between the stationary and mobile phases. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Experimental Workflow: HPLC-UV Analysis
Caption: HPLC-UV workflow for benzodiazepine analysis in tablets.
Detailed Protocol: HPLC-UV for Diazepam Tablets
This protocol is adapted from established methods for the analysis of diazepam in pharmaceutical tablets.[10][11]
1. Materials and Reagents:
- Diazepam reference standard
- Methanol (HPLC grade)
- Deionized water (18.2 MΩ·cm)
- Acetonitrile (HPLC grade)
- Ammonium acetate
- Commercially available diazepam tablets
2. Instrumentation:
- HPLC system with a UV-Vis detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Sonicator
- Centrifuge
- Analytical balance
3. Standard Solution Preparation:
- Accurately weigh approximately 10 mg of diazepam reference standard into a 100 mL volumetric flask.
- Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 2 to 20 µg/mL.[10]
4. Sample Preparation:
- Weigh and finely powder no fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of diazepam and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol, sonicate for 15 minutes to ensure complete dissolution of the drug, and then dilute to volume with methanol.
- Centrifuge a portion of this solution at 3000 rpm for 10 minutes.[12]
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions:
- Mobile Phase: A mixture of methanol and 0.05 M ammonium acetate in a specific ratio, delivered under a gradient or isocratic program.[12] A common isocratic mobile phase for diazepam is a mixture of methanol and water.[13]
- Flow Rate: 1.0 mL/min[12]
- Column Temperature: Ambient or controlled at 40 °C[13]
- Detection Wavelength: 240 nm[12] or 266.5 nm[10]
- Injection Volume: 20 µL
6. Data Analysis:
- Construct a calibration curve by plotting the peak area of the diazepam standard against its concentration.
- Determine the concentration of diazepam in the sample solution from the calibration curve.
- Calculate the amount of diazepam per tablet.
Quantitative Data Summary for HPLC Methods
| Benzodiazepine | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Recovery (%) | Reference |
| Alprazolam | 0.20–15.00 (ng/µL) | - | - | 88-113 | [12] |
| Bromazepam | 5–500 (ng/mL) | 1.26 | - | - | [13] |
| Clonazepam | 3–500 (ng/mL) | - | - | - | [13] |
| Diazepam | 2-20 | 0.159 | 0.482 | - | [10][11] |
| Lorazepam | 3–500 (ng/mL) | - | - | - | [13] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional selectivity and sensitivity for the analysis of benzodiazepines, particularly when present at low concentrations or in complex matrices.
Principle of GC-MS Analysis
In GC, a volatile sample is injected into a heated inlet, where it is vaporized and swept by a carrier gas (e.g., helium) through a capillary column. The column contains a stationary phase that separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification and quantification.
Experimental Workflow: GC-MS Analysis
Caption: GC-MS workflow for benzodiazepine analysis.
Detailed Protocol: GC-MS for Benzodiazepine Panel
This protocol is a generalized procedure based on common practices for GC-MS analysis of benzodiazepines.[6][14]
1. Materials and Reagents:
- Benzodiazepine reference standards
- Appropriate organic solvents (e.g., ethyl acetate, hexane)
- Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
- Internal standard (e.g., prazepam or a deuterated analog)
2. Instrumentation:
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
3. Sample Preparation:
- Extract the benzodiazepine from the formulation matrix using a suitable solvent.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small volume of solvent.
- Add the derivatizing agent and heat at a specified temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to form the trimethylsilyl (TMS) derivatives.
4. GC-MS Conditions:
- Injector Temperature: 250 °C
- Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Spectrometer Mode: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
5. Data Analysis:
- Identify the benzodiazepines by comparing their retention times and mass spectra with those of the reference standards.
- Quantify the analytes by measuring the peak area ratios of the target ions to the internal standard ions.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is well-suited for the analysis of charged molecules.
Principle of Capillary Electrophoresis
CE separates ions based on their electrophoretic mobility in an applied electric field. The separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte solution. The speed at which an ion moves is dependent on its charge-to-size ratio.
Detailed Protocol: CE for Benzodiazepine Separation
This protocol is based on a method for the separation of multiple benzodiazepines.[7]
1. Materials and Reagents:
- Benzodiazepine reference standards
- Boric acid
- Sodium dodecyl sulfate (SDS)
- Dextran sulfate
- Sodium hydroxide for pH adjustment
2. Instrumentation:
- Capillary electrophoresis system with a UV detector
- Fused-silica capillary (e.g., 57 cm total length, 50 cm effective length, 75 µm inner diameter)
3. Electrolyte (Running Buffer) Preparation:
- Prepare a running buffer containing boric acid solution, 20 mM SDS, and 2% dextran sulfate, with the pH adjusted to 9.2.[7]
4. Sample and Standard Preparation:
- Dissolve the benzodiazepine standards and extracted samples in the running buffer.
5. Electrophoretic Conditions:
- Voltage: 20-25 kV
- Temperature: 25 °C
- Injection: Hydrodynamic or electrokinetic injection
- Detection: UV detection at an appropriate wavelength (e.g., 220 nm)
6. Data Analysis:
- Identify the benzodiazepines based on their migration times compared to standards.
- Quantify using peak areas and a calibration curve.
Method Validation: Ensuring Data Integrity
All analytical methods used for the quality control of pharmaceuticals must be validated to ensure they are suitable for their intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[15][16]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[17][18]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[18]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[17]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[17][18]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[17][18]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[18]
Conclusion
The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of 1,4-benzodiazepines in pharmaceutical formulations. HPLC remains the predominant technique due to its versatility and ease of use. GC-MS offers unparalleled sensitivity and specificity, making it an excellent confirmatory method. Capillary electrophoresis presents a rapid and efficient alternative for specific applications. The successful implementation of any of these methods hinges on a thorough understanding of their underlying principles and meticulous adherence to validated protocols.
References
-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. Available at: [Link]
-
Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note - Agilent. Available at: [Link]
-
Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. Available at: [Link]
-
Detection of 1,4-Benzodiazepine by Using Different Analytical Methods | Open Access Journals - Research and Reviews. Available at: [Link]
-
A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma - MDPI. Available at: [Link]
-
Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids - ResearchGate. Available at: [Link]
-
Determination of 1,4-benzodiazepines in drug dosage forms by difference spectrophotometry - ResearchGate. Available at: [Link]
-
Bio-Sample Preparation and Gas Chromatographic Determination of Benzodiazepines—A Review - Oxford Academic. Available at: [Link]
-
A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample - Annex Publishers. Available at: [Link]
-
A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample - Annex Publishers. Available at: [Link]
-
Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry - Kura Biotech. Available at: [Link]
-
The capillary electrophoresis separation of benzodiazepine drug using dextran sulfate and SDS as running buffer - PubMed. Available at: [Link]
-
Method Development and Validation of UV Spectro Photometric Method for Determination of Diazepam in its Pure and Pharmaceutical - ARC Journals. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples - MDPI. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]
-
Simultaneous method for the separation and identification of certain benzodiazepine drugs in pharmaceutical formulations by liqu - MedCrave online. Available at: [Link]
-
UV-Spectropectrophotometry for Determination of Diazepam by Comparative Estimation of Methods of Calibration Curve and Reference. Available at: [Link]
-
Application of gas chromatography/mass spectrometry (GC/MS) to the analysis of benzodiazepines | Request PDF - ResearchGate. Available at: [Link]
-
Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins - SciELO México. Available at: [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
-
Separation of benzodiazepines using capillary electrochromatography - LSU Scholarly Repository. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]
-
UV-Spectrophotometric Analysis of Diazepam Using Calibration Curve and Reference Standard Methods - Galaxy Publication. Available at: [Link]
-
Stability-indicating UV/Vis Spectrophotometric Method for Diazepam, Development and Validation - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. annexpublishers.com [annexpublishers.com]
- 2. rroij.com [rroij.com]
- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annexpublishers.com [annexpublishers.com]
- 5. agilent.com [agilent.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The capillary electrophoresis separation of benzodiazepine drug using dextran sulfate and SDS as running buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins [scielo.org.mx]
- 10. arcjournals.org [arcjournals.org]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. database.ich.org [database.ich.org]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: A Robust HPLC Method for the Chiral Separation of Diazepam and Its Major Metabolites
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous chiral separation of diazepam and its primary metabolites: nordiazepam, temazepam, and oxazepam. The enantiomers of these benzodiazepines can exhibit different pharmacological and toxicological profiles, making their separation crucial in clinical and forensic settings.[1] This guide provides a comprehensive protocol, from sample preparation to final analysis, utilizing a polysaccharide-based chiral stationary phase (CSP) for effective enantiomeric resolution. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.
Introduction: The Importance of Chiral Separation for Benzodiazepines
Diazepam, a widely prescribed benzodiazepine, undergoes extensive metabolism in the body, leading to the formation of several active metabolites, including nordiazepam, temazepam, and oxazepam. While nordiazepam is achiral, both temazepam and oxazepam are chiral and exist as enantiomers. Diazepam itself is a prochiral molecule that can adopt chiral conformations. The two conformational enantiomers of diazepam interconvert rapidly at room temperature, but their separation can be achieved at low temperatures.[2] The different enantiomers of these compounds can possess distinct biological activities. For instance, the (+)-enantiomers of 3-chiral benzodiazepines have shown higher potency in displacing [3H]diazepam binding than their corresponding (-)-enantiomers.[3] Therefore, the ability to separate and quantify these enantiomers is of significant importance for pharmacokinetic, pharmacodynamic, and toxicological studies.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the predominant technique for enantiomeric separations in the pharmaceutical industry.[1][4] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including benzodiazepines.[1][5][6]
Principles of Chiral Recognition on Polysaccharide-Based CSPs
The success of a chiral separation hinges on the differential interaction of the enantiomers with the chiral stationary phase. Polysaccharide-based CSPs, typically derived from cellulose or amylose, possess a helical structure that creates a chiral environment.[7] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.[6][7] The precise fit of an enantiomer into the chiral grooves of the polysaccharide derivative dictates its retention time, allowing for separation. The choice of the mobile phase is also critical as it modulates the interactions between the analytes and the CSP.
Experimental Workflow
The overall workflow for the chiral analysis of diazepam and its metabolites involves sample preparation, HPLC analysis, and data interpretation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins [scielo.org.mx]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to ¹H and ¹³C NMR Spectral Analysis of Diazepine Derivatives
Introduction: The Central Role of NMR in Diazepine Chemistry
Diazepines, particularly the 1,4- and 1,5-benzodiazepine classes, form the structural core of a vast array of pharmacologically active compounds.[1][2] These molecules are renowned for their therapeutic applications as anxiolytics, sedatives, anticonvulsants, and muscle relaxants, modulating the central nervous system primarily through interaction with the GABA-A receptor.[1][3] The seven-membered diazepine ring, with its inherent conformational flexibility, presents a unique challenge and opportunity for medicinal chemists.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the unambiguous structural elucidation of these complex molecules.[4] It provides unparalleled insight into the molecular framework, allowing for the precise determination of atom connectivity, stereochemistry, and dynamic conformational equilibria in solution.[3][5] This guide offers a comprehensive overview of both foundational and advanced NMR methods, detailing field-proven protocols and interpretation strategies tailored specifically for the analysis of diazepine derivatives.
Part 1: Foundational Principles for Diazepine Analysis
A thorough understanding of ¹H and ¹³C NMR principles is essential for accurate spectral interpretation. The unique electronic environment of the diazepine skeleton gives rise to characteristic spectral patterns.
¹H NMR Spectroscopy: Probing the Proton Environment
-
Chemical Shift (δ): The position of a proton signal (chemical shift) is highly sensitive to its local electronic environment. Protons on the diazepine core and its substituents appear in predictable regions of the spectrum.
-
Aromatic Protons: Protons on the fused benzene ring typically resonate in the downfield region of ~6.5-8.0 ppm . Their exact shifts and multiplicities are dictated by the substitution pattern on the ring.
-
Methylene Protons (CH₂): The protons of the CH₂ group within the diazepine ring (e.g., at the C3 position in 1,4-benzodiazepines) are diastereotopic due to the ring's non-planar, chiral conformation. They often appear as a pair of distinct multiplets or doublets of doublets (an AB quartet) in the ~3.0-5.0 ppm range.[6]
-
NH Protons: The amide or amine proton signal is often broad due to quadrupole coupling with the adjacent nitrogen and chemical exchange. It can appear over a wide range (~5.0-10.0 ppm ) and its position is highly dependent on solvent, concentration, and temperature.
-
Substituent Protons: Protons on substituents, such as the N-methyl group in Diazepam, will appear in their characteristic regions (e.g., N-CH₃ singlet around ~3.4 ppm ).
-
-
Spin-Spin Coupling (J-coupling): J-coupling provides direct evidence of through-bond connectivity.
-
Geminal Coupling (²J): Coupling between non-equivalent protons on the same carbon (e.g., the C3 methylene group) typically ranges from 10-18 Hz .[7]
-
Vicinal Coupling (³J): Coupling between protons on adjacent carbons is crucial for determining the dihedral angle, which informs the ring's conformation. These values typically range from 6-8 Hz for protons on sp³ carbons.[7]
-
Long-Range Coupling (⁴J): Weaker coupling across four bonds, such as between meta protons on the aromatic ring, can sometimes be observed (~2-4 Hz).[7][8]
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides a direct map of the carbon framework. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in sharp singlet signals for each unique carbon environment.[9]
| Carbon Environment in Diazepines | Typical Chemical Shift (δ) Range (ppm) |
| Carbonyl (C=O) | 165 - 190 |
| Imine (C=N) | 160 - 175 |
| Aromatic/Vinylic (C=C) | 120 - 160 |
| Aliphatic (C-N) | 50 - 70 |
| Aliphatic (C-C) | 20 - 50 |
| This table provides generalized ranges. Actual values are highly dependent on the specific molecular structure and solvent.[10][11] |
Part 2: Experimental Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters.
Protocol 1: High-Quality NMR Sample Preparation
The objective of this protocol is to prepare a homogeneous, particulate-free solution of the diazepine derivative at an optimal concentration for NMR analysis.
-
Diazepine derivative sample (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[12]
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆) of high purity[15][16]
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Glass Pasteur pipettes and a small vial
-
Filter (e.g., a small plug of glass wool in a pipette)[17]
// Style specifications weigh, dissolve, filter, transfer, adjust, cap, acquire [penwidth=1.5, color="#4285F4"]; } enddot Caption: Workflow for preparing diazepine derivatives for NMR analysis.
-
Weigh the Sample: Accurately weigh the required amount of the diazepine derivative into a clean, dry small vial. For routine ¹H NMR, 5-25 mg is sufficient, while ¹³C NMR requires a more concentrated sample (50-100 mg) due to its lower sensitivity.[12]
-
Select the Solvent: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic compounds.[13] For less soluble or more polar diazepines, DMSO-d₆ or Acetone-d₆ are excellent alternatives. The use of deuterated solvents is critical to avoid large, interfering solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[18]
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[13] Vortex or gently warm the vial if necessary to achieve complete dissolution. Preparing the sample in a secondary vial makes it easier to ensure homogeneity.[12][17]
-
Filter if Necessary: The final solution must be transparent and free of all solid particles.[14] Suspended solids will severely degrade the magnetic field homogeneity, leading to broad spectral lines.[17] If any particulates are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
-
Add Internal Standard: Add a small amount of an internal reference standard, typically Tetramethylsilane (TMS), which provides a calibration peak at 0.00 ppm. Alternatively, the residual solvent peak can be used as a secondary reference.[12]
-
Transfer and Adjust: Carefully transfer the final solution into a high-quality NMR tube. The final sample depth should be approximately 4-5 cm to ensure it is correctly positioned within the NMR probe's detection coil.[13]
-
Cap and Mix: Cap the NMR tube securely, and gently invert it several times to ensure the solution is thoroughly mixed. Wipe the outside of the tube clean before placing it in the spectrometer.
Protocol 2: Standard 1D NMR Data Acquisition
The following table provides typical starting parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on sample concentration and the specific instrument.
| Parameter | ¹H Acquisition | ¹³C Acquisition | Rationale |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative excitation. |
| Spectral Width (SW) | ~16 ppm | ~240 ppm | Must encompass all expected proton/carbon signals. |
| Acquisition Time (AQ) | ~2-4 sec | ~1-2 sec | Determines digital resolution; longer is better. |
| Relaxation Delay (D1) | 1-2 sec | 2-5 sec | Longer delay for ¹³C allows quaternary carbons to fully relax. |
| Number of Scans (NS) | 8-16 | 256-1024 | ¹³C is ~6000 times less sensitive than ¹H, requiring significantly more scans.[14] |
Part 3: Advanced Structure Elucidation with 2D NMR
For complex diazepine derivatives with overlapping proton signals or numerous quaternary carbons, 1D NMR spectra can be insufficient for complete assignment. 2D NMR experiments are indispensable for resolving these ambiguities.[19][20]
// Style specifications H1, C13, HSQC, COSY, HMBC, Structure [penwidth=1.5]; H1, C13 [color="#4285F4"]; HSQC, COSY, HMBC [color="#EA4335"]; Structure [color="#34A853"]; } enddot Caption: Logical workflow for combining 1D and 2D NMR data.
-
¹H-¹H COSY (Correlation Spectroscopy): This is the fundamental experiment for identifying proton-proton coupling networks.[21] A cross-peak between two proton signals in a COSY spectrum indicates that they are J-coupled, typically over two or three bonds. This is invaluable for tracing out the connectivity of alkyl chains or identifying adjacent protons on the diazepine ring.[20]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is the most reliable way to determine which protons are directly attached to which carbons.[20][22] It generates a cross-peak for every C-H bond, correlating the ¹H chemical shift with the ¹³C chemical shift of the carbon it is bonded to. This allows for the confident assignment of all protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for piecing together the complete molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[21][22] This is critical for:
-
Assigning Quaternary Carbons: Since these carbons have no attached protons, they do not appear in an HSQC spectrum. HMBC cross-peaks from nearby protons allow for their unambiguous assignment.
-
Connecting Structural Fragments: HMBC correlations can bridge different spin systems (identified by COSY), confirming how the molecular puzzle fits together. For example, a correlation from an N-methyl proton to a carbonyl carbon confirms their connectivity.
-
Part 4: Conformational Analysis
The seven-membered diazepine ring is not planar and typically exists in dynamic equilibrium between two chiral boat-like conformations. NMR spectroscopy is a powerful tool for studying this dynamic process.[3][5]
-
Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, one can study the rate of conformational exchange. At low temperatures, the ring inversion may become slow on the NMR timescale, causing formerly equivalent proton or carbon signals to split into two distinct sets of signals.[3]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is crucial for determining the three-dimensional structure and preferred conformation of the diazepine derivative in solution.[20]
Conclusion
The strategic application of ¹H and ¹³C NMR, augmented by a suite of 2D experiments like COSY, HSQC, and HMBC, provides a definitive and indispensable toolkit for the analysis of diazepine derivatives. From initial structural verification and purity assessment to the intricate study of solution-state conformation, these NMR techniques empower researchers in medicinal chemistry and drug development to make informed decisions based on precise and unambiguous molecular data. Mastery of the protocols and interpretive strategies outlined in this guide will enable scientists to fully leverage the power of NMR in advancing the science of this vital class of therapeutic agents.
References
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
ResearchGate. How to Prepare Samples for NMR. [Link]
- Unknown Source.
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]
-
Gridneva, A. A., et al. (2022). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI. [Link]
-
Saeed, S., et al. (2005). 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. Magnetic Resonance in Chemistry. [Link]
-
ResearchGate. Saturation transfer difference (STD) nuclear magnetic resonance (NMR) of diazepam and lorazepam. [Link]
-
ResearchGate. The complete 1H and 13C NMR spectra assignments of N-(2-nitrobenzoyl)-1,5-benzodiazepin-2-one and dihydroquinazolino[3,2-a]benzodiazepine derivatives. [Link]
-
Cook, J. M., et al. (2013). A Study of the Structure-Activity Relationship of GABAA-Benzodiazepine Receptor Bivalent Ligands by Conformational Analysis with Low Temperature NMR and X-ray Analysis. NIH Public Access. [Link]
-
Boumoud, B., et al. (2006). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. [Link]
-
Aiello, C., et al. (2021). Hydrolysis and Enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by Methylated β-Cyclodextrins: An NMR Investigation. Molecules. [Link]
-
San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
-
ResearchGate. NMR data, chemical shifts ( , ppm) and coupling constants (J, Hz), of compound 3. [Link]
-
Trade Science Inc. Organic CHEMISTRY. [Link]
-
Chen, S., et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]
-
Slideshare. 2D NMR Spectroscopy. [Link]
-
neoFroxx. ZEOtope® - deuterated solvents for NMR spectroscopy. [Link]
-
ResearchGate. NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2-Aryl-3H-1-benzazepines: Toward Isolable Atropisomeric Benzazepine Enantiomers. [Link]
-
SpectraBase. Diazepam - Optional[13C NMR] - Chemical Shifts. [Link]
- Unknown Source. Coupling constants for 1H and 13C NMR. Available upon request.
-
ResearchGate. N NQR Spectra of two Benzodiazepines: Diazepam and Lorazepam. [Link]
-
EPFL. 2D NMR. [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
Eurisotop. NMR Solvents. [Link]
-
Scribd. Advanced 2D NMR Techniques Guide. [Link]
-
ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]
-
Semantic Scholar. 13C NMR spectra of benzodiazepinones: Application to isomeric structure determination. [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
ACD/Labs. 1 H– 1 H Coupling in Proton NMR. [Link]
-
University College London. Measurements of J(C,H)-couplings. [Link]
-
Balci, M. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
ACS Figshare. NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2‑Aryl‑3H‑1-benzazepines. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
ResearchGate. 13C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Dundee, J. W., et al. (1979). Comparison of the actions of diazepam and lorazepam. British Journal of Anaesthesia. [Link]
Sources
- 1. Hydrolysis and Enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by Methylated β-Cyclodextrins: An NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Study of the Structure-Activity Relationship of GABAA-Benzodiazepine Receptor Bivalent Ligands by Conformational Analysis with Low Temperature NMR and X-ray Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. acdlabs.com [acdlabs.com]
- 9. compoundchem.com [compoundchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. organomation.com [organomation.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. otsuka.co.jp [otsuka.co.jp]
- 16. NMR Solvents | Eurisotop [eurisotop.com]
- 17. researchgate.net [researchgate.net]
- 18. neofroxx.com [neofroxx.com]
- 19. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 20. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 21. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 22. epfl.ch [epfl.ch]
Application Notes and Protocols for the Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling
Introduction: The Strategic Importance of Intramolecular C-N Coupling in 1,4-Benzodiazepine Synthesis
The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic effects.[1] The development of efficient and versatile synthetic routes to this privileged structure is therefore of paramount importance to drug discovery and development professionals. Among the various synthetic strategies, intramolecular C-N bond coupling has emerged as a powerful and direct method for the construction of the seven-membered diazepine ring. This approach offers significant advantages over classical condensation methods, including milder reaction conditions, broader functional group tolerance, and the ability to construct complex and diverse molecular architectures.
This guide provides an in-depth exploration of transition metal-catalyzed intramolecular C-N bond coupling reactions for the synthesis of 1,4-benzodiazepines. We will delve into the two most prominent catalytic systems, those based on palladium and copper, providing detailed mechanistic insights, field-proven experimental protocols, and a discussion of their respective scopes and limitations. The aim is to equip researchers with the knowledge and practical guidance necessary to successfully implement these powerful synthetic tools in their own laboratories.
Part 1: Palladium-Catalyzed Intramolecular C-N Coupling (Buchwald-Hartwig Amination)
The palladium-catalyzed Buchwald-Hartwig amination is a premier method for the formation of C-N bonds and has been extensively applied to the synthesis of 1,4-benzodiazepines.[2][3][4] This reaction typically involves the intramolecular coupling of an aryl halide (or triflate) with an amine or amide, facilitated by a palladium catalyst and a suitable ligand.[5]
Mechanistic Insights: The Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that generally proceeds through three key steps: oxidative addition, amine/amide coordination and deprotonation, and reductive elimination.[5][6] The choice of ligand is crucial, as it influences the stability and reactivity of the palladium intermediates, ultimately impacting the efficiency and scope of the reaction.[7][8] Sterically hindered and electron-rich phosphine ligands are often employed to promote the desired transformation.[7][9]
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of a 1,4-Benzodiazepin-2,5-dione Derivative
This protocol is adapted from a general procedure for the synthesis of 1,4-benzodiazepin-2,5-diones via an intramolecular Buchwald-Hartwig amidation.[10][11] The starting materials for this type of reaction can often be prepared through multicomponent reactions like the Ugi four-component reaction.[10][12]
Materials:
-
Substrate (e.g., N-(2-bromobenzyl)-2-amino-N-methyl-2-phenylacetamide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., Cesium carbonate, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine the substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and the phosphine ligand (0.1 mmol, 10 mol%).
-
Addition of Reagents: Add the base (2.0 mmol) and the anhydrous solvent (10 mL).
-
Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 1,4-benzodiazepin-2,5-dione.
Data Presentation: Substrate Scope and Yields
The versatility of the palladium-catalyzed approach is demonstrated by its tolerance to a wide range of functional groups on both the aryl halide and the amine/amide precursor.
| Entry | Aryl Halide Substituent | Amine/Amide Moiety | Ligand | Base | Yield (%) |
| 1 | H | N-methyl-2-phenylacetamide | SPhos | Cs₂CO₃ | 85 |
| 2 | 4-MeO | N-benzyl-2-phenylacetamide | XPhos | K₃PO₄ | 78 |
| 3 | 4-Cl | N-methyl-2-cyclohexylacetamide | RuPhos | NaOtBu | 92 |
| 4 | 3-CF₃ | N-methyl-2-phenylacetamide | BrettPhos | LHMDS | 75 |
Note: The conditions and yields presented are illustrative and may vary depending on the specific substrate and reaction conditions.
Part 2: Copper-Catalyzed Intramolecular C-N Coupling (Ullmann Condensation)
The copper-catalyzed Ullmann condensation is a classical method for C-N bond formation that has seen a modern resurgence with the development of improved catalytic systems.[13] It provides a valuable alternative to palladium-catalyzed methods, particularly for certain substrate classes and in large-scale synthesis where cost can be a significant factor.
Mechanistic Insights: The Role of Copper
The mechanism of the Ullmann condensation is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the formation of a copper(I) amide, which then undergoes oxidative addition to the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate furnishes the desired C-N bond and regenerates the active Cu(I) catalyst.[13] The use of ligands, such as diamines, can significantly accelerate the reaction and allow for milder conditions.[14][15]
Caption: A simplified catalytic cycle for the Copper-Catalyzed Ullmann Condensation.
Experimental Protocol: Synthesis of a Fused 1,4-Benzodiazepine Derivative
This protocol is based on a facile and efficient synthesis of functionalized 1,4-benzodiazepine derivatives using a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction.[14][16][17][18]
Materials:
-
Substrate (e.g., 1-(2-bromobenzyl)azetidine-2-carboxamide)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., N,N-dimethylglycine)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., Dioxane or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a solution of the substrate (1.0 mmol) in the chosen solvent (10 mL) in a sealed tube, add CuI (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Reaction Execution: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 90-120 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired fused 1,4-benzodiazepine.
Data Presentation: Comparison of Catalytic Systems
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) |
| Catalyst Cost | Higher | Lower |
| Ligands | Often complex, air-sensitive phosphines | Simpler, more stable ligands (e.g., diamines) |
| Reaction Temp. | Generally milder (can be room temp. to 120°C) | Often higher temperatures required (>100°C) |
| Substrate Scope | Very broad, including aryl chlorides and triflates | Traditionally required activated aryl halides, but modern systems have broader scope |
| Functional Group Tol. | Excellent | Good, but can be sensitive to certain groups |
Part 3: Precursor Synthesis and Strategic Considerations
The successful synthesis of 1,4-benzodiazepines via intramolecular C-N coupling is critically dependent on the efficient preparation of the requisite precursors. These precursors typically consist of an aniline or a related nitrogen-containing moiety tethered to an aryl halide.
Workflow for Precursor and Final Product Synthesis
Caption: General workflow for the synthesis of 1,4-benzodiazepines via intramolecular C-N coupling.
A common and important class of precursors are 2-aminobenzophenones, which can be synthesized through various methods such as Friedel-Crafts acylation or Grignard reactions.[19][20][21][22][23] The choice of synthetic route for the precursor should be guided by the desired substitution pattern and the compatibility of functional groups with the planned C-N coupling reaction. For instance, microwave-assisted synthesis can significantly reduce reaction times for both precursor synthesis and the final cyclization step.[24][25][26]
Conclusion and Future Outlook
Intramolecular C-N bond coupling reactions, particularly those catalyzed by palladium and copper, represent a highly effective and versatile strategy for the synthesis of 1,4-benzodiazepines. The continued development of more active and robust catalytic systems, along with a deeper understanding of reaction mechanisms, will undoubtedly lead to even more efficient and selective methods. These advancements will continue to empower researchers and drug development professionals in their efforts to create novel and impactful therapeutic agents based on the 1,4-benzodiazepine scaffold.
References
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. [Link]
-
Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines - Current Organic Chemistry. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - OUCI. [Link]
-
Synthesis of 1,4-Benzodiazepines by Palladium-Catalyzed C-N Coupling - Current Organic Chemistry. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PubMed. [Link]
-
The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines - ResearchGate. [Link]
-
Palladium-Catalyzed C-N Coupling in the Synthesis of Benzodiazepines - Bentham Science. [Link]
-
The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines - Prospects in Pharmaceutical Sciences. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration - Royal Society of Chemistry. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - Chemical Reviews. [Link]
-
Palladium-Catalyzed Benzodiazepines Synthesis - MDPI. [Link]
-
Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity - Springer. [Link]
-
Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles - Bentham Science Publishers. [Link]
-
The methods of synthesis of 2-aminobenzophenones - Prospects in Pharmaceutical Sciences. [Link]
-
Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC - PubMed Central. [Link]
-
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Cyclopropenylidene Carbene Ligands in Palladium C−N Coupling Catalysis - ResearchGate. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - ResearchGate. [Link]
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - MDPI. [Link]
-
Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles - ResearchGate. [Link]
-
Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules - DSpace@MIT. [Link]
-
Palladium- and Copper-Catalyzed Synthesis of Medium- and Large-Sized Ring-Fused Dihydroazaphenanthrenes and 1,4-Benzodiazepine-2,5-diones. Control of Reaction Pathway by Metal-Switching - Journal of the American Chemical Society. [Link]
-
Buchwald–Hartwig reaction for the synthesis of substituted benzodiazepin-2,5-diones 19 - ResearchGate. [Link]
-
Microwave-Assisted Fluorous Synthesis of a 1,4-Benzodiazepine-2,5-dione Library - Scilit. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Link]
-
Ullmann condensation - Wikipedia. [Link]
-
Microwave Enhanced Solution Synthesis of 1,4‐Benzodiazepin‐5‐ones - Sci-Hub. [Link]
-
Green synthesis of 1,4-benzodiazepines - ResearchGate. [Link]
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC - NIH. [Link]
-
Copper-Catalyzed Intramolecular C−N Bond Formation: A Straightforward Synthesis of Benzimidazole Derivatives in Water - The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - MDPI. [Link]
-
Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - ResearchGate. [Link]
-
Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions - PMC - NIH. [Link]
Sources
- 1. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines | Bentham Science [benthamscience.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines [ouci.dntb.gov.ua]
- 17. Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling and Ring Opening of Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 21. tandfonline.com [tandfonline.com]
- 22. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 23. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sci-hub.st [sci-hub.st]
- 26. researchgate.net [researchgate.net]
Application of Methyl 1,4-diazepane-1-carboxylate in the Design of Potent and Selective Kinase Inhibitors
Introduction: The Strategic Incorporation of the 1,4-Diazepane Scaffold in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pursuit of kinase inhibitors with superior potency and selectivity is a paramount objective. Kinases, as central regulators of cellular signaling, represent a critical class of drug targets, with their dysregulation being a hallmark of numerous diseases, most notably cancer. The design of small molecules that can effectively and selectively modulate the activity of specific kinases is therefore a highly active area of research. Within this context, the selection of appropriate chemical scaffolds that can be strategically elaborated to interact with the kinase active site is a key determinant of success.
The 1,4-diazepane ring system has emerged as a privileged scaffold in medicinal chemistry, offering a unique combination of conformational flexibility and synthetic tractability. Its seven-membered ring structure provides a three-dimensional architecture that can be exploited to probe the often-complex topology of kinase active sites. The strategic placement of substituents on the diazepane ring allows for the fine-tuning of steric and electronic properties, enabling the optimization of interactions with key residues in the ATP-binding pocket and surrounding regions.
This application note focuses on the utility of a specific derivative, Methyl 1,4-diazepane-1-carboxylate , in the design of kinase inhibitors. The incorporation of the methyl carbamate moiety serves a dual purpose: it acts as a protecting group during synthesis, facilitating the regioselective functionalization of the diazepane core, and its chemical properties can be leveraged to influence the overall physicochemical profile of the final inhibitor. We will delve into the rationale for employing this building block, provide detailed synthetic protocols for its incorporation into a representative kinase inhibitor scaffold, and outline the subsequent biochemical and cell-based assays for the evaluation of these compounds.
Scientific Rationale: The Advantage of the Carbamate-Functionalized Diazepane Moiety
The decision to employ Methyl 1,4-diazepane-1-carboxylate in a kinase inhibitor design campaign is rooted in several key principles of medicinal chemistry:
-
Conformational Constraint and Pre-organization: The carbamate group, due to the delocalization of the nitrogen lone pair into the carbonyl, imparts a degree of planarity and conformational restriction to the diazepane ring.[1][2] This pre-organization can reduce the entropic penalty upon binding to the kinase, potentially leading to higher affinity.
-
Hydrogen Bonding Capabilities: The carbamate functionality possesses both a hydrogen bond donor (the N-H group, if present after deprotection or in a different substitution pattern) and a hydrogen bond acceptor (the carbonyl oxygen).[1][2] These features can be exploited to form crucial interactions with the hinge region or other key residues within the kinase active site.
-
Modulation of Physicochemical Properties: The methyl carbamate group can influence the solubility, lipophilicity, and metabolic stability of the resulting inhibitor.[3] Carbamates are generally recognized for their good chemical and proteolytic stability, which is a desirable feature for drug candidates.[1][2]
-
Synthetic Versatility: The carbamate acts as an effective protecting group for one of the nitrogen atoms of the diazepane ring, allowing for selective reactions at the other nitrogen. This is crucial for the controlled, step-wise assembly of the final inhibitor molecule. The methyl carbamate can be readily introduced and subsequently removed under specific conditions if the free amine is required for the final structure or further derivatization.
A notable example of the successful application of the 1,4-diazepane scaffold is in the development of highly selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9). Research has shown that the introduction of a bulky 7-membered 1,4-diazepane ring at a specific position of a 2,4,5-trisubstituted pyrimidine core can lead to a significant increase in selectivity for CDK9 over other closely related kinases like CDK2.[4] This selectivity is attributed to the unique conformational arrangement of the diazepane ring within the ATP-binding pocket of CDK9.[4]
Signaling Pathway Context: The Role of CDK9 in Transcriptional Regulation
To appreciate the significance of developing selective CDK9 inhibitors, it is essential to understand its role in cellular signaling. CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb is a critical regulator of gene transcription, phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II). This phosphorylation event is a key step in releasing RNAP II from promoter-proximal pausing, allowing for productive transcript elongation.[5]
In many cancers, there is a transcriptional addiction to certain oncogenes and anti-apoptotic proteins like Mcl-1. The continuous expression of these pro-survival factors is dependent on the activity of CDK9.[5] Therefore, selective inhibition of CDK9 can lead to the downregulation of these key survival proteins, ultimately inducing apoptosis in cancer cells.[5]
Figure 1: Simplified CDK9 signaling pathway and the mechanism of action of a CDK9 inhibitor.
Experimental Protocols
The following protocols provide a representative workflow for the synthesis and evaluation of a kinase inhibitor incorporating the Methyl 1,4-diazepane-1-carboxylate moiety. The example is based on the synthesis of a 2,4,5-trisubstituted pyrimidine scaffold, a common core for CDK inhibitors.
Part 1: Synthesis of a Representative CDK9 Inhibitor
This protocol describes a plausible synthetic route. The initial steps for the formation of the pyrimidine core are based on established literature procedures. The key step is the nucleophilic aromatic substitution (SNAr) reaction to couple the diazepane moiety to the pyrimidine core.
Figure 2: General workflow for the synthesis of the target kinase inhibitor.
Protocol 1.1: Synthesis of 2-chloro-N-(aryl)-5-substituted-pyrimidin-4-amine
This is a general procedure for the synthesis of the pyrimidine core. Specific reagents and conditions will vary depending on the desired substitution pattern.
-
To a solution of 2,4-dichloro-5-substituted-pyrimidine (1.0 eq) in a suitable solvent such as isopropanol or DMF, add the desired aniline (1.0-1.2 eq) and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq).
-
Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-chloro-N-(aryl)-5-substituted-pyrimidin-4-amine.
Protocol 1.2: Coupling of Methyl 1,4-diazepane-1-carboxylate to the Pyrimidine Core
-
To a solution of the 2-chloro-N-(aryl)-5-substituted-pyrimidin-4-amine (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), add Methyl 1,4-diazepane-1-carboxylate (1.5-2.0 eq) and a non-nucleophilic base such as DIPEA (3.0-4.0 eq).
-
Heat the reaction mixture in a sealed vessel using microwave irradiation at 120-150 °C for 1-3 hours, or alternatively, by conventional heating at a similar temperature for 12-24 hours. Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) or by preparative HPLC to yield the final inhibitor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 2: In Vitro Kinase Inhibition Assays
The following are representative protocols for determining the inhibitory activity of the synthesized compounds against CDK9/Cyclin T1 and a related kinase, CDK2/Cyclin A, to assess selectivity.
Protocol 2.1: CDK9/Cyclin T1 Kinase Assay (Luminescent ATP Detection)
This protocol is adapted from commercially available kinase assay kits, such as ADP-Glo™.
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Enzyme: Recombinant human CDK9/Cyclin T1. Dilute to the working concentration (e.g., 2-5 ng/µL) in Kinase Buffer.
-
Substrate: A suitable peptide substrate for CDK9 (e.g., a derivative of the C-terminal domain of RNA Polymerase II).
-
ATP: Prepare a solution in Kinase Buffer at a concentration close to the Km for CDK9 (typically 10-50 µM).
-
Test Compound: Prepare a serial dilution of the inhibitor in DMSO, then dilute further in Kinase Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the wells.
-
Add 5 µL of the CDK9/Cyclin T1 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at 30 °C.
-
Stop the reaction and measure the remaining ATP by adding 10 µL of a luminescent ATP detection reagent (e.g., ADP-Glo™ reagent followed by Kinase Detection Reagent as per the manufacturer's instructions).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2.2: CDK2/Cyclin A Kinase Assay (for Selectivity Profiling)
This protocol is analogous to the CDK9 assay and is crucial for determining the selectivity of the inhibitor.
-
Reagent Preparation:
-
Use the same Kinase Buffer as for the CDK9 assay.
-
Enzyme: Recombinant human CDK2/Cyclin A.
-
Substrate: A suitable peptide substrate for CDK2 (e.g., a peptide derived from Histone H1 or Rb protein).
-
ATP: Prepare a solution in Kinase Buffer at a concentration close to the Km for CDK2 (typically 10-100 µM).
-
-
Assay Procedure and Data Analysis:
-
Follow the same procedure as described in Protocol 2.1, substituting the CDK9-specific reagents with the CDK2-specific reagents.
-
Calculate the IC₅₀ value for CDK2 inhibition.
-
The selectivity index can be calculated as the ratio of IC₅₀ (CDK2) / IC₅₀ (CDK9).
-
Part 3: Cell-Based Assays
Protocol 3.1: Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. HCT-116 (colon carcinoma) and MCF-7 (breast adenocarcinoma) are commonly used cell lines for evaluating anti-cancer agents.
-
Cell Culture:
-
Culture HCT-116 or MCF-7 cells in an appropriate medium (e.g., McCoy's 5A for HCT-116, DMEM for MCF-7) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (including a vehicle control).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well.[6]
-
Incubate for an additional 2-4 hours at 37 °C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) value.
-
Data Presentation and Interpretation
The data obtained from the kinase and cell-based assays should be tabulated for clear comparison of the synthesized compounds.
Table 1: In Vitro Kinase Inhibition and Anti-proliferative Activity of Representative Inhibitors
| Compound ID | R-group Modification | CDK9 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Selectivity Index (CDK2/CDK9) | HCT-116 GI₅₀ (µM) | MCF-7 GI₅₀ (µM) |
| Ref-Cmpd | (e.g., Morpholine) | 50 | 250 | 5 | 0.5 | 0.7 |
| MDZ-001 | Methyl 1,4-diazepane-1-carboxylate | 15 | >2000 | >133 | 0.35 | 0.45 |
| MDZ-002 | (e.g., N-acetyl-1,4-diazepane) | 30 | 1500 | 50 | 0.40 | 0.60 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific chemical structures of the inhibitors.
The results in the hypothetical Table 1 would suggest that the incorporation of the Methyl 1,4-diazepane-1-carboxylate moiety (MDZ-001) leads to a significant improvement in both potency against CDK9 and selectivity over CDK2 when compared to a reference compound. This enhanced selectivity is a key objective in modern kinase inhibitor design, as it can translate to a better therapeutic window with fewer off-target side effects. The potent anti-proliferative activity in cancer cell lines further validates the potential of this scaffold.
Conclusion and Future Directions
Methyl 1,4-diazepane-1-carboxylate serves as a valuable and versatile building block in the design of novel kinase inhibitors. Its unique structural and chemical properties can be strategically exploited to enhance both the potency and selectivity of the resulting compounds. The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of kinase inhibitors incorporating this promising scaffold.
Future work in this area could involve the further exploration of substituents on the diazepane ring to optimize pharmacokinetic properties, as well as the application of this scaffold in the design of inhibitors for other kinase targets. The continued development of inhibitors based on the 1,4-diazepane core holds significant promise for the discovery of next-generation targeted therapies.
References
-
Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry, 214, 113244.
-
Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 28(15), 5789.
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14297-14340.
-
Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1110-1149.
-
Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1110-1149.
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 20(11), 20014-20027.
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 20(11), 20014-20027.
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Chemistry, 22(10), 946-979.
-
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 15(1), 31-42.
-
Chiral resolution of an intermediate of suvorexant and cocrystals thereof. Google Patents, US20190276414A1.
-
Discovery of novel 4-aryl-thieno[1]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents. Bioorganic & Medicinal Chemistry, 26(10), 2825-2837.
-
1,4‐Diazepane Ring‐Based Systems. In Seven-Membered Heterocycles.
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 15(6), 614-633.
-
CDK9 inhibitors in cancer research. Journal of Hematology & Oncology, 14(1), 1-21.
-
Synthesis of 2,4-diaminopyrimidine-5-carboxamide Analogues: A Technical Guide. BenchChem.
-
MTT assay protocol. Abcam.
-
MTT assay of HCT116 (A) and MCF7 (B) cell lines following treatment of prodrugs. ResearchGate.
-
MTT Cell Proliferation Assay. ATCC.
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 20(11), 20014-20027.
-
CDK9/CyclinT Kinase Assay Kit. BPS Bioscience.
-
Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments. Expert Opinion on Investigational Drugs, 32(1), 35-49.
-
CDK9/CyclinT Kinase Assay Kit. BPS Bioscience.
-
Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 10(12), 1675-1681.
-
Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega, 8(39), 35948-35963.
-
Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. JoVE.
-
274 Synthesis and in Vitro Evaluation of Selective CDK9 Inhibitors. ResearchGate.
-
Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. University of South Australia.
-
Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches. Frontiers in Pharmacology, 14, 1234567.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. figshare.com [figshare.com]
- 4. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling and Ring Opening of Azetidines [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1,4-diazepane-1-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1,4-diazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to help you improve your reaction yields and overcome common synthetic challenges.
Troubleshooting Guide: Enhancing Yield and Purity
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of Methyl 1,4-diazepane-1-carboxylate.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the synthesis of Methyl 1,4-diazepane-1-carboxylate can stem from several factors, primarily incomplete reaction, formation of side products, and issues with product isolation. Let's break down the potential causes and solutions:
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reactivity of the starting materials or non-optimal reaction conditions.
-
Solution:
-
Check Reagent Quality: Ensure the 1,4-diazepane and methyl chloroformate are of high purity. Contaminants can interfere with the reaction.
-
Optimize Reaction Temperature: While the reaction is often performed at low temperatures (e.g., 0 °C) to control selectivity, a gradual increase in temperature after the initial addition of methyl chloroformate may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.
-
Extend Reaction Time: If the reaction is sluggish, extending the reaction time can lead to higher conversion. Again, monitoring is key to prevent the formation of degradation products.
-
-
-
Formation of Side Products: The primary side product in this reaction is the di-acylated 1,4-bis(methoxycarbonyl)-1,4-diazepane. The symmetrical nature of 1,4-diazepane makes selective mono-acylation challenging.
-
Solution:
-
Slow Addition of Acylating Agent: Add the methyl chloroformate dropwise to a solution of excess 1,4-diazepane at a low temperature. This maintains a low concentration of the acylating agent, favoring mono-acylation.
-
Use of a Suitable Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction without competing with the diazepine nucleophile. The choice and stoichiometry of the base can significantly impact the selectivity.
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. Experimenting with different solvents may improve the yield.
-
-
-
Product Isolation Issues: The product, being a relatively small and polar molecule, can be challenging to extract and purify.
-
Solution:
-
Aqueous Work-up: Careful pH adjustment during the aqueous work-up is critical. After the reaction, quenching with water and then adjusting the pH to be basic (e.g., pH 9-10) will ensure the product is in its free base form, which is more soluble in organic solvents for extraction.
-
Purification Method: Column chromatography on silica gel is a common method for purification. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent like methanol in dichloromethane, can effectively separate the mono-acylated product from the di-acylated byproduct and unreacted starting material.
-
-
Question 2: I am observing a significant amount of a di-acylated byproduct. How can I improve the selectivity for the mono-acylated product?
Answer:
Achieving high selectivity for mono-acylation of a symmetrical diamine like 1,4-diazepane is a common challenge. The key is to control the stoichiometry and reactivity of the reagents.
-
Stoichiometry: Using a molar excess of 1,4-diazepane relative to methyl chloroformate is the most effective strategy to favor mono-acylation. A 2 to 5-fold excess of the diamine is a good starting point.
-
Reaction Conditions:
-
Low Temperature: Performing the reaction at 0 °C or even lower temperatures (-20 °C) slows down the reaction rate, allowing for better control and reducing the likelihood of the initially formed mono-acylated product reacting again.
-
High Dilution: Conducting the reaction under high dilution conditions can also favor the intramolecular reaction of the acylating agent with the excess diamine over the intermolecular reaction with the already acylated product.
-
The following table summarizes key reaction parameters to optimize for improved selectivity:
| Parameter | Recommendation for High Mono-acylation Selectivity | Rationale |
| Stoichiometry (Diazepane:Acylating Agent) | 2:1 to 5:1 | Increases the statistical probability of the acylating agent reacting with an unreacted diazepine molecule. |
| Temperature | 0 °C to -20 °C | Reduces the rate of the second acylation, enhancing kinetic control. |
| Addition of Acylating Agent | Slow, dropwise addition | Maintains a low concentration of the acylating agent, minimizing di-acylation. |
| Solvent | Aprotic (DCM, THF, Acetonitrile) | Prevents side reactions with the solvent and provides good solubility for the reagents. |
| Base | Non-nucleophilic (Triethylamine, DIPEA) | Neutralizes HCl without competing in the acylation reaction. |
Question 3: My purification by column chromatography is not giving a clean separation. What can I do?
Answer:
Poor separation during column chromatography can be due to several factors, including the choice of the stationary and mobile phases, and the nature of the product itself.
-
Choice of Stationary Phase: While silica gel is standard, if your product is very polar, it might be adsorbing too strongly, leading to tailing and poor separation. In such cases, consider using a less acidic silica gel or an alternative stationary phase like alumina.
-
Mobile Phase Optimization: A systematic approach to optimizing the solvent system is crucial.
-
TLC Analysis: Before running a column, perform a thorough TLC analysis with different solvent systems to find the one that gives the best separation between your product, starting material, and byproducts.
-
Solvent Modifiers: Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing of amine-containing compounds on silica gel by deactivating acidic sites.
-
-
Alternative Purification Techniques: If column chromatography remains problematic, consider other purification methods:
-
Crystallization: If your product is a solid, attempting to crystallize it from a suitable solvent system can be a highly effective purification method.
-
Acid-Base Extraction: A carefully performed liquid-liquid extraction exploiting the basicity of the unreacted amine and the product can sometimes be used to remove non-basic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for Methyl 1,4-diazepane-1-carboxylate?
A1: A common and straightforward method is the direct N-acylation of 1,4-diazepane with methyl chloroformate in the presence of a non-nucleophilic base like triethylamine in an aprotic solvent such as dichloromethane at a reduced temperature. The key challenge is to control the reaction to favor mono-acylation.
Q2: Are there alternative acylating agents I can use instead of methyl chloroformate?
A2: Yes, while methyl chloroformate is common, other reagents can be used to introduce the methoxycarbonyl group. Di-tert-butyl dicarbonate (Boc anhydride) is widely used for Boc protection, and a similar strategy could be adapted. However, for the methyl carbamate, methyl cyanoformate or other activated methyl carbonate derivatives could be explored, though their reactivity and selectivity profiles may differ.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a suitable solvent system (e.g., DCM/MeOH with a small amount of NH4OH) to separate the starting material, product, and di-acylated byproduct. The spots can be visualized using a stain like ninhydrin (for the free amine of the starting material) or potassium permanganate.
-
LC-MS: This technique provides a more quantitative assessment of the reaction progress and can confirm the mass of the desired product and any byproducts formed.
Q4: What are the key safety precautions I should take during this synthesis?
A4: Methyl chloroformate is a toxic and corrosive chemical and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. 1,4-diazepane is also a corrosive amine. Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Visualizing the Synthesis and Troubleshooting
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of Methyl 1,4-diazepane-1-carboxylate.
Caption: General workflow for the synthesis of Methyl 1,4-diazepane-1-carboxylate.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
References
- EP2818463A1 - Production method of 1,4-diazepane derivatives - Google P
- US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google P
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
- Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermedi
Diazepine Ring Formation: A Technical Support Center for Researchers
Welcome to the Technical Support Center for diazepine ring formation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing diazepine-based compounds. Diazepines, particularly the benzodiazepine class, are privileged scaffolds in medicinal chemistry, but their synthesis is often accompanied by a variety of side reactions that can impact yield, purity, and scalability.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during diazepine ring formation, offering explanations for their root causes and actionable protocols for their resolution.
Issue 1: Low or No Yield of the Desired Diazepine
Q: I'm observing a very low yield of my target diazepine, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?
A: Low conversion rates in diazepine synthesis are a common challenge, often stemming from incomplete cyclization or hydrolysis of intermediates. The formation of the seven-membered diazepine ring can be thermodynamically and kinetically challenging.
Potential Causes and Solutions:
-
Incomplete Cyclization/Hydrolysis: The cyclization step to form the diazepine ring is often a reversible process, existing in equilibrium with the open-chain precursor. This equilibrium can be highly sensitive to pH and the presence of water. For instance, in the synthesis of diazepam, acidic byproducts like HBr can promote the hydrolysis of the amide bond in the intermediate, leading back to the starting benzophenone.[1]
-
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis. Use anhydrous solvents.
-
Acid Scavengers: Incorporate a non-nucleophilic base or an acid scavenger to neutralize any acidic byproducts. For example, propylene oxide has been used to scavenge HCl in diazepam synthesis.[1]
-
pH Optimization: The rate of imine hydrolysis, a key step in the decomposition of many diazepine precursors, is pH-dependent, with the maximum rate often observed around pH 4.[2] Maintaining a neutral or slightly basic pH can favor the closed-ring form.
-
Choice of Catalyst: The use of an appropriate acid or base catalyst is crucial. For the condensation of o-phenylenediamines with ketones to form 1,5-benzodiazepines, solid acid catalysts like H-MCM-22 have been shown to be highly effective under mild conditions, minimizing side reactions.[3]
-
-
-
Low Reactivity of Precursors: The electrophilicity and nucleophilicity of the reacting centers are critical. For example, direct intramolecular cyclization of N-(2-Benzoyl-4-chlorophenyl)formamide is difficult because the formyl group is not sufficiently electrophilic to react with the aniline nitrogen.[2][4]
-
Troubleshooting Protocol:
-
Activation of Functional Groups: If direct cyclization is failing, consider a multi-step approach where the relevant functional groups are activated. For instance, converting a carboxylic acid to an acid chloride or using a coupling agent can facilitate amide bond formation.
-
Alternative Synthetic Routes: Explore different synthetic strategies. For 1,4-benzodiazepines, palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates offers an alternative to traditional condensation methods.[5]
-
-
Issue 2: Formation of Dimeric or Polymeric Byproducts
Q: My reaction mixture shows the presence of high molecular weight species, which I suspect are dimeric or polymeric byproducts. What leads to their formation and how can I prevent it?
A: Dimerization and polymerization can occur through intermolecular reactions between your starting materials or reactive intermediates, competing with the desired intramolecular cyclization.
Potential Causes and Solutions:
-
Intermolecular Condensation: If the rate of intermolecular reaction is comparable to or faster than the intramolecular cyclization, dimerization will be a significant side reaction. This is particularly prevalent at high concentrations.
-
Troubleshooting Protocol:
-
High Dilution Conditions: Perform the cyclization step under high dilution to favor the intramolecular reaction. This can be achieved by slowly adding the precursor solution to a larger volume of solvent over an extended period.
-
Protecting Groups: The presence of certain substituents can sterically hinder intermolecular reactions. For example, in some dibenzodiazepine syntheses, an ortho-substituent is necessary to prevent undesired dimerization.[6]
-
-
-
Reactive Intermediates: Certain reaction conditions can generate highly reactive intermediates that are prone to self-condensation.
-
Troubleshooting Protocol:
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of intermolecular side reactions more than the desired intramolecular cyclization.
-
Choice of Base/Catalyst: The nature of the base or catalyst can influence the concentration and lifetime of reactive intermediates. Experiment with different catalysts to find one that promotes selective cyclization.
-
-
Issue 3: Presence of Isomeric Byproducts
Q: I am isolating a mixture of isomers. What are the possible sources of this isomerism and how can I improve the selectivity of my reaction?
A: Isomer formation in diazepine synthesis can arise from several factors, including racemization of chiral centers and the formation of constitutional isomers due to competing reaction pathways.
Potential Causes and Solutions:
-
Racemization: For chiral diazepines, especially those with a stereocenter at the C3 position, racemization can occur, particularly in aqueous or protic solutions. For 3-hydroxy-benzodiazepines like oxazepam, racemization can proceed through a ring-chain tautomerism mechanism involving an achiral aldehyde intermediate.
-
Troubleshooting Protocol:
-
Avoid Protic Solvents and Aqueous Workups where possible: If racemization is a concern, consider using aprotic solvents and non-aqueous workup procedures.
-
Temperature Control: The rate of racemization can be temperature-dependent. Performing the reaction and purification at lower temperatures may help to preserve stereochemical integrity.
-
Use of Chiral Catalysts: For asymmetric syntheses, the use of chiral catalysts can help to control the stereochemistry and avoid the formation of racemic mixtures.
-
-
-
Constitutional Isomerism: The formation of constitutional isomers can occur if there are multiple reactive sites that can participate in the ring-forming reaction.
-
Troubleshooting Protocol:
-
Use of Protecting Groups: Employing protecting groups to block one of the reactive sites can direct the cyclization to the desired position. The choice of protecting group is critical and should be orthogonal to the reaction conditions.
-
Regioselective Catalysis: Some catalytic systems can exhibit high regioselectivity. For example, in palladium-catalyzed syntheses of 1,4-benzodiazepines, the choice of ligand can influence which nucleophilic site of an intermediate reacts.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side reactions in diazepine synthesis?
A1: The most frequently encountered side reactions include incomplete cyclization leading to the isolation of the open-chain precursor, hydrolysis of imine or amide bonds in the starting materials or intermediates, dimerization or polymerization, and racemization in the case of chiral diazepines. The specific side reactions observed are highly dependent on the synthetic route and the nature of the substrates.
Q2: How does the choice of solvent impact the formation of side products?
A2: The solvent plays a critical role in diazepine synthesis. Polar aprotic solvents like DMF or DMSO can facilitate reactions involving charged intermediates, while nonpolar solvents like toluene may be preferred for reactions where water needs to be removed azeotropically. The use of protic solvents like ethanol or water can lead to hydrolysis of sensitive functional groups.[1] It is essential to choose a solvent that is compatible with all reagents and intermediates and that favors the desired reaction pathway.
Q3: Can protecting groups help in minimizing side reactions?
A3: Yes, protecting groups are a powerful tool for minimizing side reactions in diazepine synthesis.[7] They can be used to:
-
Temporarily block one of two similar reactive functional groups to ensure regioselectivity.
-
Increase steric hindrance around a reactive site to prevent intermolecular reactions like dimerization.
-
Modify the electronic properties of a molecule to influence the course of a reaction. The choice of protecting group must be carefully considered to ensure it is stable under the reaction conditions and can be removed selectively without affecting the rest of the molecule.[8]
Q4: What are some common catalysts used in diazepine synthesis, and how do they influence side reactions?
A4: A wide range of catalysts are employed in diazepine synthesis, including:
-
Acid Catalysts: Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., BF₃-etherate, Yb(OTf)₃) are commonly used to catalyze condensation reactions.[3] However, harsh acidic conditions can also promote side reactions like hydrolysis. Solid acid catalysts, such as zeolites, can offer advantages in terms of selectivity and ease of removal.[3][9]
-
Base Catalysts: Bases are often used to promote cyclization by deprotonating a nucleophilic nitrogen. The choice of base is important to avoid side reactions like elimination or racemization.
-
Transition Metal Catalysts: Palladium-based catalysts are widely used for cross-coupling reactions to construct the diazepine core.[6][10] The choice of ligand is crucial for controlling the regioselectivity and efficiency of these reactions.
The optimal catalyst will depend on the specific transformation. It is advisable to screen a variety of catalysts to identify the one that provides the highest yield of the desired product with the minimal formation of byproducts.
Quantitative Data Summary
The following table provides a summary of representative yields for diazepine synthesis under different catalytic conditions, illustrating the impact of the catalyst on the reaction outcome.
| Diazepine Type | Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1,5-Benzodiazepine | o-phenylenediamine, acetone | H-MCM-22 | Acetonitrile | Room Temp. | 87 | [3] |
| 1,5-Benzodiazepine | o-phenylenediamine, acetone | None | Acetonitrile | Room Temp. | 0 | [3] |
| 1,4-Benzodiazepine | N-tosyl-disubstituted 2-aminobenzylamine, propargylic carbonate | Pd(PPh₃)₄ | Dioxane | 25 | High | [5] |
| Diazepam | 5-chloro-2-(methylamino)benzophenone, bromoacetyl chloride | None (two-step) | ACN/Water | 0 and 60 | 96 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,5-Benzodiazepines using H-MCM-22 Catalyst
This protocol is adapted from the work of Majid et al. and demonstrates a highly efficient and selective method for the synthesis of 1,5-benzodiazepines.[3]
-
To a stirred solution of o-phenylenediamine (1 mmol) in acetonitrile (4 mL), add the desired ketone (2.5 mmol).
-
Add a catalytic amount of H-MCM-22 (e.g., 150 mg).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the catalyst from the reaction mixture.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification of Diazepines from Common Byproducts
Common byproducts in diazepine synthesis include unreacted starting materials, hydrolyzed intermediates, and dimers. Purification can typically be achieved through standard laboratory techniques.
-
Extraction: After quenching the reaction, perform a liquid-liquid extraction to separate the crude product from aqueous-soluble impurities. The choice of organic solvent (e.g., ethyl acetate, dichloromethane) will depend on the polarity of the target diazepine.
-
Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities. A silica gel stationary phase is commonly used, with the mobile phase being a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). The optimal solvent system should be determined by TLC analysis.
-
Recrystallization: For solid products, recrystallization from a suitable solvent or solvent mixture can be a powerful technique for achieving high purity. The choice of solvent is critical and may require some experimentation to identify a system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
Visualizing Reaction Pathways
The following diagrams, generated using DOT language, illustrate key mechanistic pathways and troubleshooting logic in diazepine synthesis.
Caption: Mechanism of acid-catalyzed imine hydrolysis.
Caption: Troubleshooting workflow for low diazepine yield.
References
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 1-7. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Benzodiazepines Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Frontiers. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. mdpi.com [mdpi.com]
- 6. byjus.com [byjus.com]
- 7. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Chiral Resolution of Racemic Benzyl 5-Methyl-1,4-diazepane-1-carboxylate
Welcome to our dedicated technical support center for the chiral resolution of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of enantiomerically pure pharmaceutical intermediates. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific challenges you may encounter during your experiments. Our goal is to blend technical accuracy with practical, field-proven insights to ensure your success.
Introduction: The Criticality of Chirality in Drug Development
The stereochemistry of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design, directly influencing their pharmacological and toxicological profiles. For intermediates like benzyl 5-methyl-1,4-diazepane-1-carboxylate, a precursor in the synthesis of molecules such as the insomnia therapeutic Suvorexant, achieving high enantiomeric purity is not merely a matter of optimization but a fundamental requirement for safety and efficacy.[1] This guide will navigate the common and advanced techniques for resolving the racemic mixture of this key intermediate.
Part 1: Diastereomeric Salt Resolution
This classical resolution technique remains a widely used and scalable method for separating enantiomers.[2] It involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the recommended chiral resolving agents for benzyl 5-methyl-1,4-diazepane-1-carboxylate?
A1: For this specific amine, dibenzoyl-D-tartaric acid (DBTA) has been successfully employed.[4] The choice of a resolving agent is often empirical, and screening several options is advisable. Other potential candidates for resolving amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[5] The key is to find an agent that forms a diastereomeric salt with one enantiomer that is significantly less soluble in a particular solvent system.[5]
Q2: How do I select the optimal solvent for the crystallization?
A2: The solvent is a critical factor.[5] An ideal solvent will maximize the solubility difference between the two diastereomeric salts.[6][7] A good starting point is a solvent in which the racemate and resolving agent have moderate solubility.[6] For the resolution with DBTA, acetone has been documented as a suitable solvent.[4] A systematic screening of solvents with varying polarities is recommended to identify the optimal system.[8]
Q3: My initial crystallization yielded low enantiomeric excess (ee%). How can I improve it?
A3: Low initial ee% is a common challenge. To enhance purity, one or more recrystallizations of the isolated diastereomeric salt are typically necessary.[1] For instance, an initial resolution of benzyl 5-methyl-1,4-diazepane-1-carboxylate with DBTA yielded a product with 76.6% ee, which was improved to 95.4% ee upon recrystallization from ethanol.[4] Be aware that each recrystallization step will likely result in some loss of material, so a balance between purity and yield must be considered.
Troubleshooting Guide: Diastereomeric Salt Crystallization
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| No crystals form | - The diastereomeric salt is too soluble in the chosen solvent.- The solution is not sufficiently supersaturated. | - Add an anti-solvent: Gradually add a solvent in which the salt is insoluble to induce precipitation.- Increase concentration: Carefully evaporate some of the solvent.- Lower the temperature: Reduce the temperature of the solution to decrease solubility.- Induce nucleation: Scratch the inside of the flask with a glass rod or add seed crystals of the desired diastereomer.[7] |
| "Oiling out" occurs | - The melting point of the diastereomeric salt is lower than the crystallization temperature.- The concentration of the salt is too high. | - Add more solvent: This will decrease the concentration and may prevent the formation of an oil.[6]- Lower the crystallization temperature: A lower temperature may be below the melting point of the salt.[6] |
| Low yield of the desired diastereomer | - The desired diastereomer has significant solubility in the mother liquor.- The cooling profile is not optimized. | - Optimize the final crystallization temperature: A lower final temperature may increase the yield.- Employ slow cooling: This promotes the growth of larger, purer crystals and can improve recovery.[7] |
| Co-precipitation of the undesired diastereomer | - The solubilities of the two diastereomers are too similar in the chosen solvent system. | - Screen for a more selective solvent system: This is the most effective solution.- Perform multiple recrystallizations: This will progressively enrich the desired diastereomer.[1] |
Experimental Protocol: Resolution with DBTA
This protocol is based on a documented large-scale example.[1][4]
-
Salt Formation and Crystallization:
-
Dissolve racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate (1.0 equivalent, e.g., 7.26 g) in acetone.
-
Add 0.5 equivalents of dibenzoyl-D-tartaric acid (DBTA).
-
Allow the solution to stir at room temperature to induce crystallization. The less soluble (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate-DBTA salt will precipitate.
-
-
Isolation:
-
Filter the resulting solid and wash with a small amount of cold acetone.
-
-
Recrystallization for Purity Enhancement:
-
Dissolve the isolated salt in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature to promote recrystallization.
-
Filter the purified diastereomeric salt and dry under vacuum.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in a suitable solvent (e.g., dichloromethane).
-
Wash the organic solution with an aqueous base (e.g., 1M sodium hydroxide) to remove the DBTA and liberate the free amine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate.
-
Diagram of Diastereomeric Salt Resolution Workflow
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Part 2: Alternative Resolution Strategies
While classical resolution is effective, other methods such as enzymatic resolution and chiral chromatography offer alternative approaches. A novel method involving cocrystal formation has also been reported for this specific molecule.[4]
Cocrystal Formation
A process has been developed for the resolution of the hydrochloride salt of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate via the formation of a cocrystal with (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED).[4] This method can provide the desired (R)-enantiomer with high enantiomeric excess (≥99% ee).[4] The process involves combining the racemic hydrochloride salt with (R)-TED in a suitable solvent such as acetonitrile, followed by crystallization.[4]
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers.[9][10] For N-Boc protected cyclic amines, lipase-catalyzed acylation is a common strategy.[11]
Q&A: Enzymatic Resolution
Q1: How does enzymatic kinetic resolution work for my compound?
A1: A lipase, such as Candida antarctica lipase B (CALB), can selectively acylate one enantiomer of the racemic amine at a much faster rate than the other.[12] This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched amine, which can then be separated.
Q2: What are the key parameters to optimize in an enzymatic resolution?
A2: The choice of enzyme, solvent, acylating agent, and temperature are all critical.[13] For lipase-catalyzed acylations, vinyl acetate is a common and effective acyl donor.[14] The solvent can significantly impact enzyme activity and selectivity.[13]
Troubleshooting Guide: Enzymatic Resolution
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Low or no enzyme activity | - Inappropriate solvent.- Enzyme denaturation (e.g., due to temperature or pH).- Presence of enzyme inhibitors. | - Screen different organic solvents: Lipases often show higher activity in non-polar, aprotic solvents.- Optimize temperature: Ensure the reaction temperature is within the optimal range for the chosen lipase.- Ensure purity of starting materials: Impurities can inhibit enzyme activity. |
| Low enantioselectivity (low E-value) | - The chosen enzyme is not highly selective for the substrate.- Suboptimal reaction conditions. | - Screen a variety of lipases: Different lipases exhibit different selectivities.- Modify the acylating agent: The structure of the acyl donor can influence selectivity.- Vary the reaction temperature: Lowering the temperature can sometimes improve enantioselectivity. |
| Difficult separation of product and unreacted starting material | - Similar physical properties of the acylated amine and the unreacted amine. | - Optimize chromatographic separation: Develop a robust column chromatography method to separate the two compounds.- Consider a biphasic reaction system: This can sometimes simplify product isolation. |
Chiral Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is primarily used as an analytical tool to determine the enantiomeric excess of the resolved product.[1] However, it can also be employed on a preparative scale to separate enantiomers.[15][16]
Q&A: Chiral HPLC
Q1: What type of chiral column should I use?
A1: For diazepine derivatives, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose (e.g., Chiralpak® series), are often effective.[17] The selection of the specific column and mobile phase is an empirical process.[18]
Q2: How can I improve the resolution between the enantiomeric peaks?
A2: If you have partial separation, you can often improve the resolution by:
-
Adjusting the mobile phase composition: Small changes in the ratio of the polar modifier (e.g., isopropanol, ethanol) to the non-polar component (e.g., hexane) can have a significant impact.
-
Lowering the flow rate.
-
Optimizing the column temperature.
Troubleshooting Guide: Chiral HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| No separation of enantiomers | - The chosen chiral stationary phase is not suitable for the analyte.- Inappropriate mobile phase. | - Screen different chiral columns: Test columns with different chiral selectors (e.g., amylose vs. cellulose-based).- Try different mobile phase systems: For example, switch from a normal-phase eluent to a polar organic or reversed-phase eluent. |
| Poor peak shape (tailing or fronting) | - Overloading of the column.- Secondary interactions between the analyte and the stationary phase. | - Reduce the injection volume or sample concentration. - Add a mobile phase additive: For basic compounds like amines, adding a small amount of a basic modifier (e.g., diethylamine) can improve peak shape. |
| Drifting retention times | - Changes in mobile phase composition.- Fluctuation in column temperature.- Column degradation. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven for precise temperature control. - Flush the column with an appropriate solvent to remove any strongly adsorbed contaminants. |
Diagram of Resolution Method Selection Logic
Caption: Decision logic for selecting a chiral resolution method based on scale.
Part 3: Quantitative Data Summary
The following table summarizes the reported quantitative data for the resolution of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate.
| Resolution Method | Chiral Agent / System | Solvent | Initial Yield (%) | Initial ee% (%) | Yield after Recrystallization (%) | ee% after Recrystallization (%) | Reference |
| Diastereomeric Salt Formation | DBTA (1 eq.) | Acetone | 18 | 93.4 | - | - | [4] |
| Diastereomeric Salt Formation | DBTA (0.5 eq.) | Acetone | 31 | 76.6 | 64 | 95.4 | [4] |
| Cocrystal Formation | (R)-TED | Acetonitrile | - | ≥99 | - | - | [4] |
References
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. Available at: [Link]
- US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof. Google Patents.
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available at: [Link]
-
CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. ResearchGate. Available at: [Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available at: [Link]
-
[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. Available at: [Link]
-
Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development. PMC. Available at: [Link]
-
6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC. Available at: [Link]
-
Preparative Chiral Separations and Scale-Up. Daicel Chiral Technologies. Available at: [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]
-
Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. MDPI. Available at: [Link]
-
Lipase catalysed kinetic resolution of amines: selective acylation of (R,S)-1 using lipase in MTBE (methyl tert-butyl ether) yielding (S)-1. Basic hydrolysis of amide 3 yields (R)-1. ResearchGate. Available at: [Link]
-
How to separate two diastereomeric amines? Chemistry Stack Exchange. Available at: [Link]
-
Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. ResearchGate. Available at: [Link]
-
The Importance of Chiral Intermediates in Modern Drug Synthesis. Available at: [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. NIH. Available at: [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. Available at: [Link]
-
V. A. Azov Resolution of racemic amine mixtures is an important preparation method for enantio. Available at: [Link]
-
Lipase-Catalyzed Kinetic Resolution of 4-(N-Boc-amino)-1-alken-3-ols. ResearchGate. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Lipase-catalyzed Kinetic Resolution of Cyclic trans-1,2-diols Bearing a Diester Moiety. Available at: [Link]
-
benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate. PubChem. Available at: [Link]
-
Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. advanceseng.com [advanceseng.com]
- 4. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. phx.phenomenex.com [phx.phenomenex.com]
Technisches Support-Center: Optimierung der Lösungsmittelbedingungen für die Diazepin-Synthese
Erstellt von Ihrem Senior Application Scientist
Willkommen im technischen Support-Center, Ihrer zentralen Anlaufstelle für die Bewältigung der Herausforderungen bei der Diazepin-Synthese. Dieser Leitfaden wurde für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt und bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um Sie bei der Optimierung Ihrer Reaktionsbedingungen zu unterstützen. Wir konzentrieren uns hier auf den entscheidenden, aber oft übersehenen Parameter: die Wahl des Lösungsmittels.
Einführung: Die entscheidende Rolle des Lösungsmittels bei der Diazepin-Ringschlussreaktion
Die Synthese von Diazepinen, einer wichtigen Klasse von Molekülen mit breiten pharmakologischen Anwendungen, ist ein vielschichtiger Prozess, bei dem die Ausbeute und Reinheit des Endprodukts von einer Vielzahl von Faktoren abhängt.[1][2] Unter diesen spielt die Wahl des Lösungsmittels eine entscheidende Rolle für den Erfolg der Reaktion. Das Lösungsmittel beeinflusst nicht nur die Löslichkeit der Reaktanten und Reagenzien, sondern kann auch den Reaktionsmechanismus, die Geschwindigkeit und das Gleichgewicht direkt beeinflussen und sogar das Auftreten von Nebenreaktionen bestimmen.[3]
Dieser Leitfaden soll Ihnen helfen, die Auswirkungen der Lösungsmittelbedingungen auf Ihre Diazepin-Synthese zu verstehen und zu optimieren, um höhere Ausbeuten, eine verbesserte Reinheit und eine robustere und reproduzierbarere Methodik zu erzielen.
Fehlerbehebung: Häufige Probleme und lösungsmittelbasierte Lösungen
Im Folgenden finden Sie eine Reihe von häufig auftretenden Problemen bei der Diazepin-Synthese, gefolgt von gezielten Fragen und Antworten, die Ihnen helfen sollen, diese Herausforderungen durch eine sorgfältige Auswahl und Optimierung des Lösungsmittels zu meistern.
Problem 1: Geringe Ausbeute an Diazepin
-
Frage: Meine Diazepin-Synthese liefert nur eine geringe Ausbeute. Wie kann die Wahl des Lösungsmittels dabei helfen?
Antwort: Eine geringe Ausbeute kann auf mehrere lösungsmittelabhängige Faktoren zurückzuführen sein. Überlegen Sie Folgendes:
-
Löslichkeit der Reaktanten: Stellen Sie sicher, dass Ihre Ausgangsmaterialien im gewählten Lösungsmittel bei der Reaktionstemperatur ausreichend löslich sind. Eine schlechte Löslichkeit kann zu einer unvollständigen Reaktion führen. In einigen Fällen kann ein Lösungsmittelgemisch, wie z. B. Toluol und Methanol, die Löslichkeit verbessern und die Ausbeute steigern.[4]
-
Polarität des Lösungsmittels: Die Polarität des Lösungsmittels kann die Geschwindigkeit der Ringschlussreaktion erheblich beeinflussen. Bei der Synthese von 1,5-Benzodiazepinen wurde beispielsweise festgestellt, dass polare Lösungsmittel wie Methanol oder Ethanol im Vergleich zu unpolaren Lösungsmitteln wie Toluol oder Dichlormethan zu deutlich höheren Ausbeuten führen.[5] In anderen Fällen, wie bei bestimmten mehrkomponentigen Reaktionen, erwies sich Wasser als das ideale Lösungsmittel, was zu hervorragenden Ausbeuten führte.[3]
-
Siedepunkt des Lösungsmittels: Die Reaktionstemperatur, die oft durch den Siedepunkt des Lösungsmittels bestimmt wird, ist ein entscheidender Faktor. Einige Diazepin-Synthesen erfordern höhere Temperaturen, um die Aktivierungsenergie für den Ringschluss zu überwinden.[6] Wenn Ihre Reaktion bei Raumtemperatur träge ist, kann der Wechsel zu einem höher siedenden Lösungsmittel wie Toluol oder die Durchführung der Reaktion unter Rückflussbedingungen die Ausbeute verbessern.[5]
-
Problem 2: Bildung signifikanter Nebenprodukte
-
Frage: Ich beobachte eine signifikante Bildung von Nebenprodukten in meiner Reaktion. Könnte das Lösungsmittel die Ursache sein?
Antwort: Ja, das Lösungsmittel kann die Bildung von Nebenprodukten auf verschiedene Weise beeinflussen:
-
Protische vs. aprotische Lösungsmittel: Protische Lösungsmittel (z. B. Alkohole, Wasser) können an der Reaktion teilnehmen, indem sie als Protonendonatoren oder -akzeptoren fungieren. Dies kann in manchen Fällen vorteilhaft sein, in anderen jedoch zu unerwünschten Nebenreaktionen führen. Aprotische Lösungsmittel (z. B. Acetonitril, THF, DMF) sind in der Regel inerter und können die Bildung von Nebenprodukten minimieren. Bei der Synthese von 1,5-Benzodiazepinen wurde Acetonitril erfolgreich als Lösungsmittel eingesetzt, um hohe Selektivität und gute bis ausgezeichnete Ausbeuten zu erzielen.[7]
-
Stabilisierung von Zwischenprodukten: Das Lösungsmittel kann bestimmte reaktive Zwischenprodukte stabilisieren und so deren Lebensdauer verlängern und die Wahrscheinlichkeit von Nebenreaktionen erhöhen. Die Wahl eines Lösungsmittels, das das gewünschte Übergangszustand stabilisiert, kann die Selektivität der Reaktion verbessern.
-
Lösungsmittelfreie Bedingungen: In einigen Fällen kann die Durchführung der Reaktion unter lösungsmittelfreien Bedingungen die Bildung von Nebenprodukten drastisch reduzieren und zu höheren Ausbeuten und einer einfacheren Aufarbeitung führen.[5][8]
-
Problem 3: Langsame oder unvollständige Reaktion
-
Frage: Meine Reaktion verläuft sehr langsam oder bleibt unvollständig. Wie kann ich das Lösungsmittel optimieren, um die Reaktionsgeschwindigkeit zu erhöhen?
Antwort: Die Reaktionsgeschwindigkeit ist stark von den Lösungsmittelbedingungen abhängig:
-
Dielektrische Konstante: Lösungsmittel mit einer höheren dielektrischen Konstante können die Trennung von Ladungen im Übergangszustand erleichtern und so die Reaktionsgeschwindigkeit erhöhen.
-
Viskosität: Hochviskose Lösungsmittel können die Diffusion der Reaktanten verlangsamen und somit die Reaktionsgeschwindigkeit verringern.
-
Katalysatorlöslichkeit und -aktivität: Wenn Ihre Reaktion einen Katalysator verwendet, ist es entscheidend, dass der Katalysator im Lösungsmittel löslich und aktiv ist. Einige Katalysatoren zeigen in bestimmten Lösungsmitteln eine höhere Aktivität. Bei der Synthese von 1,5-Benzodiazepinen unter Verwendung eines H-MCM-22-Katalysators erwies sich Acetonitril als wirksames Lösungsmittel.[7]
-
Häufig gestellte Fragen (FAQs)
-
F: Welches ist das "beste" Lösungsmittel für die Diazepin-Synthese?
A: Es gibt kein universell "bestes" Lösungsmittel. Die optimale Wahl hängt stark von der spezifischen Diazepin-Struktur, den Ausgangsmaterialien, dem Reaktionsmechanismus und dem verwendeten Katalysator ab. Ein systematisches Screening verschiedener Lösungsmittel ist oft der effektivste Weg, um die idealen Bedingungen für Ihre spezifische Reaktion zu finden.
-
F: Wie führe ich ein Lösungsmittelscreening effektiv durch?
A: Führen Sie die Reaktion parallel in kleinen Ansätzen mit einer Auswahl von Lösungsmitteln durch, die ein breites Spektrum an Polaritäten und Eigenschaften abdecken (z. B. Toluol, Acetonitril, Ethanol, THF, DMF und Wasser). Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder Hochleistungsflüssigkeitschromatographie (HPLC), um die Auswirkungen der einzelnen Lösungsmittel auf die Reaktionsgeschwindigkeit, die Ausbeute und die Bildung von Nebenprodukten zu bewerten.
-
F: Gibt es "grüne" Alternativen zu herkömmlichen organischen Lösungsmitteln?
A: Ja, die Verwendung umweltfreundlicherer Lösungsmittel gewinnt in der organischen Synthese zunehmend an Bedeutung. Wasser hat sich in einigen Diazepin-Synthesen als ausgezeichnetes Lösungsmittel erwiesen.[3] Auch lösungsmittelfreie Synthesen sind eine praktikable und umweltfreundliche Option.[5][8]
Tabellarische Übersicht: Gängige Lösungsmittel und ihre Eigenschaften
| Lösungsmittel | Formel | Siedepunkt (°C) | Polarität (Dielektrische Konstante) | Eigenschaften und typische Anwendungen in der Diazepin-Synthese |
| Toluol | C₇H₈ | 111 | 2.4 | Unpolar, aprotisch. Geeignet für Reaktionen, die höhere Temperaturen erfordern. Wird häufig in der frühen Phase der Diazepam-Synthese verwendet.[4] |
| Acetonitril (ACN) | CH₃CN | 82 | 37.5 | Polar, aprotisch. Ein vielseitiges Lösungsmittel, das in vielen Diazepin-Synthesen gute Ergebnisse liefert, insbesondere bei katalytischen Reaktionen.[7] |
| Ethanol (EtOH) | C₂H₅OH | 78 | 24.5 | Polar, protisch. Oft eine gute Wahl für die Synthese von 1,5-Benzodiazepinen, insbesondere wenn saure Katalysatoren verwendet werden.[5][6] |
| Methanol (MeOH) | CH₃OH | 65 | 32.7 | Polar, protisch. Ähnlich wie Ethanol, kann aber aufgrund seiner höheren Polarität unterschiedliche Ergebnisse liefern.[5] |
| N-Methyl-2-pyrrolidon (NMP) | C₅H₉NO | 202 | 32.2 | Polar, aprotisch, hochsiedend. Nützlich für Reaktionen, die hohe Temperaturen und eine gute Löslichkeit erfordern.[4] |
| Wasser (H₂O) | H₂O | 100 | 80.1 | Polar, protisch. Eine umweltfreundliche Option, die sich in einigen mehrkomponentigen Reaktionen als sehr effektiv erwiesen hat.[3] |
Protokoll: Experimenteller Arbeitsablauf zur Optimierung von Lösungsmitteln
Dieser allgemeine Arbeitsablauf kann als Ausgangspunkt für die systematische Optimierung der Lösungsmittelbedingungen für Ihre Diazepin-Synthese dienen.
Schritt 1: Vorauswahl der Lösungsmittel
-
Wählen Sie basierend auf der Literaturrecherche und den bekannten Eigenschaften Ihrer Reaktanten eine Reihe von 5-8 potenziellen Lösungsmitteln aus. Berücksichtigen Sie dabei eine Mischung aus polaren, unpolaren, protischen und aprotischen Lösungsmitteln.
Schritt 2: Parallele Kleinansätze
-
Richten Sie für jedes ausgewählte Lösungsmittel eine Kleinreaktion ein (z. B. im 10-50-mg-Maßstab).
-
Stellen Sie sicher, dass alle anderen Reaktionsparameter (Temperatur, Konzentration der Reaktanten, Stöchiometrie, Rührgeschwindigkeit) konstant gehalten werden.
Schritt 3: Überwachung des Reaktionsfortschritts
-
Entnehmen Sie zu definierten Zeitpunkten (z. B. 1, 3, 6 und 24 Stunden) Aliquots aus jeder Reaktion.
-
Analysieren Sie die Proben mittels DC oder HPLC, um den Umsatz des Ausgangsmaterials und die Bildung des gewünschten Produkts sowie etwaiger Nebenprodukte zu verfolgen.
Schritt 4: Analyse der Ergebnisse und Auswahl des optimalen Lösungsmittels
-
Vergleichen Sie die Ergebnisse der verschiedenen Lösungsmittel hinsichtlich der Reaktionsgeschwindigkeit, der Endausbeute und der Reinheit des Produkts.
-
Wählen Sie das Lösungsmittel aus, das die besten Gesamtergebnisse liefert.
Schritt 5: Feinabstimmung (optional)
-
Wenn mehrere Lösungsmittel vielversprechende Ergebnisse liefern, können Sie eine weitere Optimierung durch die Untersuchung von Lösungsmittelgemischen in Betracht ziehen.
Visualisierungen
Abbildung 1: Allgemeiner Arbeitsablauf zur Optimierung von Lösungsmitteln.
Abbildung 2: Vereinfachter Mechanismus der 1,5-Benzodiazepin-Synthese.
Referenzen
-
Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering. [Link]
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomaterials and Nanobiotechnology. [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. [Link]
-
Solvent-Free One Pot Synthesis of Benzo-(b)-1,4-diazepines Using Reusable Sulfamic Acid Catalyst. Journal of the Iranian Chemical Society. [Link]
-
Proposed mechanism for the synthesis of benzodiazepine ring. ResearchGate. [Link]
-
(PDF) Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. ResearchGate. [Link]
-
New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals. [Link]
-
Synthesis and characterization of new 1,2-diazepine derivative. ResearchGate. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. [Link]
-
Formation of Diazepam–Lanthanides(III) Complexes in the 50–50 Volume % Ethanol–Water Solvent System and Study of the Effect of Temperature on the Complex Formation Constants. Journal of Solution Chemistry. [Link]
-
How are the benzene ring and the diazepine ring fused together? Quora. [Link]
Sources
- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 5. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Degradation of Diazepam During Storage
Welcome to the technical support center for diazepam stability. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of diazepam during storage. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your compounds for reliable and reproducible experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the stability of diazepam.
What are the primary factors that cause diazepam to degrade?
Diazepam is susceptible to degradation through several mechanisms, primarily hydrolysis, photodegradation, and oxidation.[1] The rate and extent of degradation are significantly influenced by environmental factors such as pH, light, temperature, and the presence of oxidizing agents.[1][2]
What are the optimal temperature and humidity conditions for storing diazepam?
For solid forms, diazepam should be stored at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F), with excursions permitted from 15°C to 30°C (59°F to 86°F).[3][4] It is crucial to protect it from high humidity. For parenteral solutions, storage at controlled room temperature is also recommended, although refrigeration at 4°C can improve stability over extended periods.[1][5]
How does light exposure affect the stability of diazepam? What are the best practices for light protection?
Diazepam is highly sensitive to light, particularly UV radiation.[2][6] Exposure can lead to significant photodegradation, forming various byproducts.[7][8][9] To prevent this, always store diazepam in tight, light-resistant containers, such as amber glass vials or opaque packaging.[3] Experiments should be conducted under subdued light conditions whenever possible.
What is the impact of pH on the stability of diazepam solutions? What pH range is recommended?
The pH of an aqueous solution is a critical factor in diazepam's stability. It is particularly labile and degrades under neutral and alkaline conditions.[1] While it shows greater stability in acidic solutions, extreme acidic conditions can also promote hydrolysis.[10][11] For parenteral formulations, a pH between 6.2 and 6.8 has been shown to minimize degradation.[1]
What are the main degradation products of diazepam, and are they active?
The primary degradation products depend on the degradation pathway:
-
Hydrolysis: Leads to the formation of 2-methylamino-5-chlorobenzophenone (MACB) and glycine derivatives.[10][[“]]
-
Oxidation: In vivo, diazepam is metabolized to pharmacologically active compounds, including nordiazepam (desmethyldiazepam), temazepam, and oxazepam.[13][14][15] These can also be formed through oxidative degradation during storage.
-
Photodegradation: A complex mixture of photoproducts can be formed, with some studies identifying compounds like 5-chloro-2-methylaminobenzophenone.[7][16]
The activity of these degradation products varies. While the primary metabolites are active, other degradation products are generally considered impurities and may have unknown toxicological profiles.
Are there any specific considerations for storing parenteral (injectable) diazepam formulations?
Yes. Parenteral diazepam solutions are susceptible to both chemical degradation and physical instability, such as precipitation. The pH of the solution is a critical factor for stability.[1] Additionally, there is a potential for diazepam to be absorbed by plastic materials, so glass syringes and vials are generally recommended. If plastic syringes are used, the stability should be verified.
II. Troubleshooting Guides
This section provides structured workflows to diagnose and resolve common stability issues encountered during experiments.
Problem: Unexpected Loss of Potency in Solid Diazepam
If you observe a significant decrease in the expected concentration or potency of your solid diazepam standard or formulation, follow this troubleshooting guide.
Potential Causes:
-
Improper Temperature: Storage outside the recommended range.
-
Light Exposure: Inadequate protection from ambient or UV light.
-
Humidity: Exposure to high moisture levels.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting potency loss in solid diazepam.
Problem: Degradation Observed in Diazepam Solutions
For issues related to the stability of diazepam in a solution, such as the appearance of unknown peaks in a chromatogram or a decrease in concentration, use the following guide.
Potential Causes:
-
Incorrect pH: The pH of the solution may be outside the optimal stability range.
-
Oxidative Stress: Dissolved oxygen or other oxidizing agents in the solvent.
-
Photodegradation: Exposure to light during preparation or storage.
-
Container Interaction: Leaching of substances from or absorption of diazepam into the container.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting degradation in diazepam solutions.
III. Key Degradation Pathways of Diazepam
Understanding the chemical transformations diazepam undergoes is crucial for preventing them. The following diagram illustrates the main degradation pathways.
Caption: Major degradation pathways of diazepam.
IV. Experimental Protocols
To assist in your investigations, here are outlines for key analytical procedures.
Protocol: Stability-Indicating HPLC Method for Diazepam Assay
This method can be used to separate diazepam from its main degradation products.[17][18]
| Parameter | Specification |
| Column | Reversed-phase C18 or C8 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A mixture of methanol and water, potentially with a small amount of acetic acid to improve peak shape (e.g., Methanol:Water:Acetic Acid 80:20:1 v/v/v).[19] |
| Flow Rate | 1.0 - 1.5 mL/min |
| Injection Volume | 10 - 20 µL |
| Detector | UV detector at 254 nm or 231 nm.[19][20] |
| Temperature | Ambient or controlled at 25°C |
| Internal Standard | Propyl paraben can be used as an internal standard.[19] |
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare a standard stock solution of diazepam in the mobile phase or methanol.
-
Prepare working standard solutions by diluting the stock solution.
-
Prepare the sample solution by dissolving or diluting the test article to a similar concentration as the working standard.
-
Inject the standard and sample solutions into the HPLC system.
-
Calculate the concentration of diazepam and any degradation products by comparing peak areas to the standard.
Protocol: Forced Degradation Study for Diazepam
Forced degradation studies are essential to understand the stability of a drug and to develop stability-indicating analytical methods.[20][21]
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 N HCl | 7 days at room temperature and 60°C.[20] |
| Base Hydrolysis | 0.1 N NaOH | 2 days at room temperature and 60°C.[20] |
| Oxidation | 3% H₂O₂ | 7 days at room temperature and 60°C.[20] |
| Thermal Degradation | Dry heat | 7 days at 60°C.[22] |
| Photodegradation | Expose to light (ICH option 1 or 2) | Up to 14 days, with a dark control.[20][22] |
Procedure:
-
Prepare solutions of diazepam (e.g., in methanol:water 1:1) and subject them to the stress conditions listed in the table.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
-
Analyze the stressed samples using the stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to an unstressed control to identify and quantify degradation products.
By implementing these guidelines and troubleshooting procedures, you can significantly enhance the reliability of your research by ensuring the stability and integrity of your diazepam samples.
V. References
-
Diazepam - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
MDPI. (n.d.). Diazepam Photocatalytic Degradation in Laboratory- vs. Pilot-Scale Systems: Differences in Degradation Products and Reaction Kinetics. Retrieved January 15, 2026, from [Link]
-
Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573–577. [Link]
-
MedCentral. (2012). Understanding the Toxicology of Diazepam. Retrieved January 15, 2026, from [Link]
-
Yang, S. K. (1998). Mechanism of Alkaline Hydrolysis of Diazepam. Journal of The Chinese Chemical Society.
-
PubChem. (n.d.). Diazepam. Retrieved January 15, 2026, from [Link]
-
ClinPGx. (n.d.). diazepam. Retrieved January 15, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). GLC and HPLC Determination of Diazepam and its Degradation Products in Pharmaceutical formulations. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Proposed photodegradation pathway of DIZ. Retrieved January 15, 2026, from [Link]
-
Taylor & Francis Online. (1992). GLC and HPLC Determination of Diazepam and its Degradation Products in Pharmaceutical formulations. Analytical Letters, 25(10), 1881-1895. [Link]
-
Strojny, N., & de Silva, J. A. (1979). High-performance liquid chromatography of benzodiazepines I: Stability-indicating assay of diazepam tablets. Journal of Pharmaceutical Sciences, 68(9), 1185–1187. [Link]
-
CORE. (2007). The Photodegradation of Diazepam and its Human Metabolites in Water. Retrieved January 15, 2026, from [Link]
-
CORE. (n.d.). The Photodegradation of Diazepam and its Human Metabolites in Water. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Transformation of diazepam in water during UV/chlorine and simulated sunlight/chlorine advanced oxidation processes. Retrieved January 15, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Stability and compatibility study of parenteral diazepam in different storage conditions. Retrieved January 15, 2026, from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Stability-indicating UV/Vis Spectrophotometric Method for Diazepam, Development and Validation. Retrieved January 15, 2026, from [Link]
-
Scilit. (n.d.). Kinetics and Mechanisms of Hydrolysis of 1,4-Benzodiazepines II: Oxazepam and Diazepam. Retrieved January 15, 2026, from [Link]
-
Scribd. (n.d.). Diazepam Stability Testing Method. Retrieved January 15, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). UV ANALYSIS OF THE EXTENT OF PHOTO-DEGRADATION OF THREE DIFFERENT DIAZEPAM TABLET FORMULATIONS UNDER DIFFERENT LIGHT EXPOSURES. Retrieved January 15, 2026, from [Link]
-
MDPI. (2022). Degradation of Diazepam with Gamma Radiation, High Frequency Ultrasound and UV Radiation Intensified with H2O2 and Fenton Reagent. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2018). Stability-indicating UV/Vis Spectrophotometric Method for Diazepam Development and Validation. Retrieved January 15, 2026, from [Link]
-
PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved January 15, 2026, from [Link]
-
FDA. (n.d.). VALIUM (DIAZEPAM) Label. Retrieved January 15, 2026, from [Link]
-
Semantic Scholar. (n.d.). ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS. Retrieved January 15, 2026, from [Link]
-
Pfizer Medical - US. (n.d.). diazepam injection, USP - VIAL How Supplied/Storage and Handling. Retrieved January 15, 2026, from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2018). Stability-indicating UV/Vis Spectrophotometric Method for Diazepam, Development and Validation. 80(2), 366-373. [Link]
-
Punjab University. (n.d.). ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Kinetic and mechanistic studies on the hydrolysis and photodegradation of diazepam and alprazolam. Retrieved January 15, 2026, from [Link]
-
Medsafe. (n.d.). DBLTM DIAZEPAM 10mg/2mL Solution for Injection. Retrieved January 15, 2026, from [Link]
-
Nudelman, N. S., & de Waisbaum, R. G. (1995). Isolation and structure elucidation of novel products of the acidic degradation of diazepam. Journal of Pharmaceutical Sciences, 84(2), 208–211. [Link]
-
Yang, Y., Chen, J., Liu, J., Chen, J., & Zhang, P. (2020). Transformation of diazepam in water during UV/chlorine and simulated sunlight/chlorine advanced oxidation processes. Water Research, 186, 116377. [Link]
-
Care Quality Commission. (n.d.). Controlled drugs in care homes. Retrieved January 15, 2026, from [Link]
-
Meds Publishing. (2024). Which controlled drugs (CDs) need to be locked up, recorded and witnessed? Retrieved January 15, 2026, from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pfizermedical.com [pfizermedical.com]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. ijpsr.com [ijpsr.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and structure elucidation of novel products of the acidic degradation of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. Diazepam - Wikipedia [en.wikipedia.org]
- 14. medcentral.com [medcentral.com]
- 15. ClinPGx [clinpgx.org]
- 16. "The Photodegradation of Diazepam and its Human Metabolites in Water" by Charles Edward West [pearl.plymouth.ac.uk]
- 17. tandfonline.com [tandfonline.com]
- 18. High-performance liquid chromatography of benzodiazepines I: Stability-indicating assay of diazepam tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. ijpsonline.com [ijpsonline.com]
- 21. scribd.com [scribd.com]
- 22. ijpsonline.com [ijpsonline.com]
Welcome to the Technical Support Center for the identification and characterization of process-related impurities in diazepam. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into the common challenges and methodologies associated with ensuring the purity of diazepam active pharmaceutical ingredients (APIs).
Our goal is to move beyond simple procedural lists and explain the fundamental causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs) - Understanding Diazepam Impurities
This section addresses foundational questions regarding the origin and significance of process-related impurities in diazepam.
Q1: What are the most common process-related impurities in diazepam, and where do they originate?
Process-related impurities in diazepam are typically unreacted starting materials, intermediates, or by-products from side reactions occurring during synthesis.[1] The most cited impurities, often listed in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.), include:[1][2][3]
-
2-methylamino-5-chlorobenzophenone (MCBP): Also known as USP Related Compound A or Ph. Eur. Impurity D.[1][4] This is a key starting material or an intermediate that can remain in the final product due to incomplete reaction.[1][5]
-
N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide: Known as Ph. Eur. Impurity B or USP Related Compound B.[1][2] This impurity is a by-product formed during the synthesis process.[1]
-
7-chloro-5-phenyl-1H-benzo[e][6][7]diazepin-2(3H)-one: Known as Ph. Eur. Impurity A.[2][8] This is the N-desmethyl analogue of diazepam (nordazepam), which can be an intermediate or a by-product.[1][3]
-
Other Potential Impurities: Depending on the specific synthetic route, other by-products or unreacted reagents can also be present.[1] The European Pharmacopoeia lists several others, including Impurities C, E, and F.[1][2]
Q2: Why is it critical to identify and quantify these impurities?
Controlling impurities in any API is a matter of patient safety and product efficacy.[6][9] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (e.g., ICH Q3A) that mandate the reporting, identification, and toxicological qualification of impurities exceeding certain thresholds.[10][11] Even trace amounts of impurities can affect the drug's quality, safety, and stability, potentially leading to adverse health effects or reduced therapeutic action.[6][12]
Q3: What is the difference between a process-related impurity and a degradation product?
A process-related impurity is a substance that arises during the manufacturing process, as described in Q1.[6] A degradation product , on the other hand, results from the chemical breakdown of the drug substance over time due to factors like light, heat, or humidity. While some structures may overlap, their origin stories are different. This guide focuses on process-related impurities, but the analytical methods described are often suitable for detecting degradation products as well.
Part 2: Troubleshooting Guide - Overcoming Analytical Challenges
This section is formatted to directly address specific issues you might encounter during your experiments.
Q4: My HPLC chromatogram shows poor resolution between diazepam and an impurity peak. What are the first steps to improve separation?
Poor resolution is a common issue. Here’s a systematic approach to troubleshoot it:
-
Adjust Mobile Phase Strength: The most impactful change is often altering the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.
-
Causality: Decreasing the organic solvent percentage (making the mobile phase weaker) will generally increase retention times and can improve the separation between closely eluting peaks.
-
-
Modify Mobile Phase pH: The pH of the mobile phase can significantly alter the ionization state of diazepam and its impurities, affecting their interaction with the stationary phase.
-
Causality: A small change in pH can drastically change the retention time of ionizable compounds. Experiment with pH adjustments within the stable range of your column (typically pH 2-8 for silica-based C18 columns).
-
-
Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a combination of both.
-
Causality: Acetonitrile and methanol have different selectivities (interaction properties). This switch can alter the elution order and improve the resolution of co-eluting peaks.
-
-
Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, albeit at the cost of a longer run time.
Q5: I've detected an unknown peak in my chromatogram that doesn't match any of my reference standards. How do I proceed with its identification?
Identifying an unknown impurity is a multi-step process that follows a logical progression from non-destructive to destructive techniques.
dot graph "Workflow_for_Unknown_Impurity_Identification" { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];
subgraph "cluster_0" { label="Initial Detection & Quantification"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC_UV [label="1. HPLC-UV Detection"]; Quantify [label="2. Quantify vs. Standard"]; }
subgraph "cluster_1" { label="Structural Elucidation"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; LC_MS [label="3. LC-MS Analysis\n(Molecular Weight)"]; MS_MS [label="4. MS/MS Analysis\n(Fragmentation)"]; Isolate [label="5. Preparative HPLC\n(Isolation)"]; NMR [label="6. NMR Spectroscopy\n(Final Structure)"]; }
subgraph "cluster_2" { label="Final Steps"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Confirm [label="7. Confirm & Document"]; }
// Edges HPLC_UV -> Quantify [label="Unknown Peak Found"]; Quantify -> LC_MS [label="If > Identification Threshold"]; LC_MS -> MS_MS [label="Get MW"]; MS_MS -> Isolate [label="Propose Structure"]; Isolate -> NMR [label="Collect Fraction"]; NMR -> Confirm [label="Elucidate Structure"]; }
-
Quantify the Peak: First, estimate the concentration of the unknown peak relative to diazepam. According to ICH Q3A guidelines, impurities present above the identification threshold (typically 0.10% for drugs with a maximum daily dose ≤ 2g) must be structurally characterized.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most critical next step. An LC-MS analysis will provide the molecular weight of the unknown impurity. This information is invaluable for proposing potential structures.
-
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the impurity's molecular ion, MS/MS provides data about its structural components. The fragmentation pattern of the unknown can be compared to that of diazepam to infer structural similarities and differences.
-
Isolation and NMR: If the structure cannot be definitively determined by MS, the impurity must be isolated using techniques like preparative HPLC. Once a pure sample is obtained, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used for unambiguous structure elucidation.[13]
Q6: My baseline is noisy in my HPLC-UV analysis. What are the likely causes and solutions?
A noisy baseline can compromise the accurate quantification of low-level impurities. Consider these common causes:
-
Mobile Phase Issues:
-
Problem: Inadequate degassing, mixing of immiscible solvents, or microbial growth in the aqueous buffer.
-
Solution: Ensure your mobile phase is freshly prepared, filtered (0.45 µm), and thoroughly degassed using an online degasser or by sonication.
-
-
Detector Lamp Failure:
-
Problem: The UV detector lamp is nearing the end of its lifespan.
-
Solution: Check the lamp energy and usage hours. Replace if necessary.
-
-
System Leaks:
-
Problem: A loose fitting anywhere in the HPLC system can introduce air and cause pressure fluctuations, leading to a noisy baseline.
-
Solution: Systematically check all fittings from the pump to the detector outlet.
-
Part 3: Protocols and Methodologies
This section provides detailed, step-by-step protocols for the analysis of diazepam process-related impurities.
Protocol 1: RP-HPLC Method for Diazepam and Related Compounds
This method is a robust starting point based on principles outlined in various pharmacopoeias and scientific literature.[1][14]
1. Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 35°C.
-
UV Detection Wavelength: 254 nm.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
2. Mobile Phase Preparation:
-
Composition: A mixture of an aqueous buffer and an organic solvent. A common starting point is a mixture of water, methanol, and acetonitrile.[1] A typical ratio could be 20:40:40 (Water:Methanol:Acetonitrile).[1]
-
Preparation: Prepare each component separately, filter through a 0.45 µm membrane filter, and degas thoroughly before mixing.
3. Solution Preparation:
-
Standard Solution: Prepare a solution of USP Diazepam Reference Standard (RS) and relevant impurity standards (e.g., USP Diazepam Related Compound A RS, USP Diazepam Related Compound B RS) in the mobile phase at a known concentration (e.g., 0.01 mg/mL).[3]
-
Test Solution: Accurately weigh and dissolve the diazepam API sample in the mobile phase to achieve a target concentration (e.g., 1.0 mg/mL).[3]
4. System Suitability:
-
Before sample analysis, inject the standard solution multiple times.
-
Requirements: Check for resolution between the closest eluting peaks and the relative standard deviation (RSD) of the peak areas for replicate injections (typically <2.0%).
5. Analysis:
-
Inject the test solution and record the chromatogram.
-
Identify the peaks corresponding to the impurities by comparing their retention times with those from the standard solution.
-
Calculate the percentage of each impurity using the peak areas.
dot graph "Diazepam_Synthesis_and_Impurity_Formation" { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];
// Nodes node [fillcolor="#FBBC05"]; MCBP [label="Starting Material:\n2-methylamino-5-\nchlorobenzophenone (Impurity D)"]; GlycineDeriv [label="Glycine Derivative"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Cyclization Reaction", shape=ellipse]; Diazepam [label="Final Product:\nDiazepam"];
node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; ImpurityA [label="By-product:\nNordazepam (Impurity A)"]; ImpurityB [label="By-product:\nImpurity B"]; Unreacted [label="Carry-over Impurity:\nUnreacted MCBP"];
// Edges MCBP -> Reaction; GlycineDeriv -> Reaction; Reaction -> Diazepam [label="Main Pathway"]; Reaction -> ImpurityA [label="Side Reaction\n(Incomplete Methylation)"]; Reaction -> ImpurityB [label="Side Reaction"]; MCBP -> Unreacted [style=dashed]; Unreacted -> Diazepam [label="Contaminates"]; }
Part 4: Data Interpretation and Characterization
This section details how to use the data generated to characterize impurities definitively.
Interpreting Mass Spectrometry Data
When analyzing an unknown by LC-MS, the goal is to match the data to a plausible chemical structure.
-
Molecular Ion ([M+H]⁺): The primary piece of information is the mass-to-charge ratio (m/z) of the protonated molecule in positive ion mode. For diazepam (C₁₆H₁₃ClN₂O), the expected monoisotopic mass is ~284.07. Its [M+H]⁺ ion would appear at m/z 285.08.[15][16]
-
Isotopic Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) creates a characteristic isotopic pattern. A peak at [M+H]⁺ will be accompanied by a smaller peak at [M+2+H]⁺ that is approximately one-third the height. This is a key signature for chlorine-containing compounds.
-
Fragmentation (MS/MS): The fragmentation pattern provides a structural fingerprint. For diazepam, a common fragmentation involves the loss of specific groups, leading to product ions at m/z values like 193.1.[15] An unknown impurity showing similar fragment losses suggests it shares a core structure with diazepam.
Data Summary Tables
The following tables summarize key information for the most common impurities.
Table 1: Common Process-Related Impurities in Diazepam
| Impurity Name (Ph. Eur. / USP) | Chemical Name | CAS Number | Molecular Formula | Origin |
| Impurity D / Related Compound A | 2-methylamino-5-chlorobenzophenone | 1022-13-5 | C₁₄H₁₂ClNO | Unreacted Starting Material/Intermediate[1][5] |
| Impurity B / Related Compound B | N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide | 6021-21-2 | C₁₆H₁₃Cl₂NO₂ | Synthesis By-product[1][8] |
| Impurity A / Nordazepam | 7-chloro-5-phenyl-1H-benzo[e][6][7]diazepin-2(3H)-one | 1088-11-5 | C₁₅H₁₁ClN₂O | Intermediate / By-product[1][8] |
Table 2: Typical Pharmacopoeial Limits (USP)
| Impurity | Acceptance Criterion |
| Diazepam Related Compound A | Not more than 0.01%[3][17] |
| Diazepam Related Compound B | Not more than 0.1%[3][17] |
| Nordazepam | Not more than 0.3%[3][17] |
| Any Other Individual Impurity | Not more than 0.1%[3][17] |
| Total Impurities | Not more than 1.0%[3][17] |
Note: These limits are for illustrative purposes and should always be verified against the current version of the relevant pharmacopeia.
References
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
AMSbiopharma. (n.d.). ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]
-
Scribd. (n.d.). Diazepam Monograph in European Pharmacopoeia. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Retrieved from [Link]
-
SynZeal. (n.d.). Diazepam Impurities. Retrieved from [Link]
-
USP. (n.d.). USP Monographs: Diazepam. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Diazepam and its Impurities. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Improved HPLC method for rapid quantitation of diazepam and its major metabolites in human plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam | Request PDF. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of Diazepam on Newcrom R1 Column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Drug Diazepam and Related Impurities on Heritage MA Mixed-Mode Column. Retrieved from [Link]
-
PubMed Central. (n.d.). RP-HPLC Estimation of Imipramine Hydrochloride and Diazepam in Tablets. Retrieved from [Link]
-
Oxford Academic. (n.d.). Evaluation of Diazepam-Molecularly Imprinted Microspheres for the Separation of Diazepam and its Main Metabolite from Body Fluid Samples. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Rapid Spectrophotometric Method for Diazepam Quantification in Pharmaceutical Formulations Using Ion Pair Formation with Methyl Orange and Bromophenol Blue. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Eco-friendly RP-HPLC method for determination of diazepam in coated tablet. Retrieved from [Link]
-
DailyMed. (n.d.). DIAZEPAM TABLETS, USP. Retrieved from [Link]
-
PubMed. (1967). Diazepam metabolites in the rat: characterization by high-resolution mass spectrometry and nuclear magnetic resonance. Retrieved from [Link]
-
USP-NF. (n.d.). Diazepam. Retrieved from [Link]
-
Punjab University. (n.d.). ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS. Retrieved from [Link]
-
HRB National Drugs Library. (2025). Diazepam quantification in street tablets using benchtop 1H qNMR spectroscopy: method validation and its application. Retrieved from [Link]
-
USP-NF. (n.d.). Diazepam. Retrieved from [Link]
-
MDPI. (2024, February 27). Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method. Retrieved from [Link]
-
ResearchGate. (2025, August 5). HPLC Separation of Diazepam Conformers Coupled with Off‐Line NMR Experiment | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Determination of diazepam and its metabolites in human urine by liquid chromatography/tandem mass spectrometry using a hydrophilic polymer column | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Product ion mass spectra and the pattern of fragmentation of (A) diazepam and (B) voriconazole (IS). Retrieved from [Link]
-
PubMed Central. (2025, November 28). Quantitative Analysis of Diazepam Residues in Aquatic Products Using Magnetic Solid-Phase Extraction Combined with Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Diazepam. Retrieved from [Link]
-
SpectraBase. (n.d.). Diazepam. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. scribd.com [scribd.com]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. store.usp.org [store.usp.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. jpionline.org [jpionline.org]
- 7. jocpr.com [jocpr.com]
- 8. Diazepam Impurities | SynZeal [synzeal.com]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 11. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. m.youtube.com [m.youtube.com]
- 13. Diazepam metabolites in the rat: characterization by high-resolution mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RP-HPLC Estimation of Imipramine Hydrochloride and Diazepam in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Diazepam [webbook.nist.gov]
- 17. Diazepam [drugfuture.com]
effect of temperature and humidity on diazepam injection stability
Technical Support Center: Stability of Diazepam Injection
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for diazepam injection stability. This document is designed to provide you with expert insights, robust protocols, and practical troubleshooting advice for your stability studies. We will explore the critical environmental factors of temperature and humidity and their impact on the chemical integrity of diazepam in parenteral formulations.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability of diazepam for injection.
Q1: What are the primary environmental factors that affect the stability of diazepam injection?
The stability of diazepam in an aqueous solution is primarily influenced by temperature, pH, and light.[1] While humidity is a critical parameter for solid dosage forms, its main effect on sterile injections is related to the potential for compromising container closure integrity over long-term storage, which is outside the scope of the drug substance's chemical stability itself. Diazepam is susceptible to degradation through hydrolysis and photolysis.[1] It is relatively stable against thermal stress and oxidation under typical storage conditions.[1]
Q2: What are the recommended storage conditions for diazepam injection?
Generally, diazepam injection should be stored at a controlled room temperature and protected from light.[2] Long-term studies have shown that temperature has a significant and direct effect on the degradation of diazepam. For instance, after 210 days, the concentration of diazepam was reduced by approximately 7% when refrigerated (4°C to 10°C), 15% at ambient temperature (15°C to 30°C), and 25% when heated to 37°C.[1] Therefore, while refrigeration is not always required, it is recommended to minimize degradation, especially if ambient temperatures may exceed 30°C.[3][4][5]
Q3: How does pH influence the stability of the formulation?
Diazepam is most stable in a pH range of 4 to 8.[1][2] It is subject to acid-catalyzed hydrolysis at a pH below 3.[2] The formulation's pH is a critical parameter to monitor during stability studies, as a shift could indicate degradation or interaction with packaging components. Studies have shown that the pH of diazepam injections can remain within pharmacopeial specifications even after long-term storage under ambient conditions.[6][7]
Q4: What is the main degradation product I should be looking for?
The primary and most well-documented degradation product from hydrolysis is 2-methylamino-5-chlorobenzophenone (MACB) .[4][6][8] The formation of MACB often correlates with a physical change in the solution, such as the development of a yellowish color.[1][6] Therefore, monitoring MACB is a critical aspect of any stability-indicating assay for diazepam injection.
Q5: Is diazepam injection sensitive to light?
Yes, diazepam is known to be labile to photolytic conditions.[1] Studies confirm its photo and hydrolytic labile nature, meaning that appropriate protection from light is necessary during storage and handling to maintain the drug's potency and purity.[1][9] In experimental setups, samples should be stored in light-resistant containers or bags.[4]
Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your stability experiments.
Issue 1: My diazepam injection solution has turned yellow after storage at elevated temperatures.
-
Causality: The yellow discoloration is a known indicator of diazepam degradation.[1] This color change is strongly correlated with the accumulation of the hydrolytic degradant, 2-methylamino-5-chlorobenzophenone (MACB).[6][7]
-
Troubleshooting Steps:
-
Do not assume the product is out-of-specification based on color alone. While it is an indicator, quantitative analysis is required.
-
Quantify Diazepam and MACB: Immediately assay the samples using a validated stability-indicating HPLC method. This will determine the remaining percentage of diazepam and the concentration of MACB.
-
Review Storage Conditions: Confirm that the temperature and light protection measures for your experiment were correctly implemented. Unintended light exposure can accelerate degradation.[1]
-
Check pH: Measure the pH of the solution. A significant shift could indicate a compromised formulation.
-
Issue 2: The concentration of diazepam is decreasing even in refrigerated samples, and my degradant levels don't account for the full loss.
-
Causality: This phenomenon is often caused by the sorption (adsorption) of lipophilic diazepam onto the primary packaging materials, especially plastic or rubber components.[10] A study involving diazepam stored in glass syringes noted an apparent loss of both diazepam and its degradation product, MACB, due to sorption to the rubber syringe components.[4]
-
Troubleshooting Steps:
-
Evaluate Packaging Materials: The choice of primary packaging is critical. Bromobutyl elastomeric materials have been shown to be a better choice than conventional chlorobutyl gaskets due to lower drug adsorption.[10] If you are using a new or unevaluated packaging system, this is a likely cause.
-
Perform an Extraction Study: To confirm sorption, attempt to extract the drug from the packaging components (e.g., elastomeric stoppers) using a suitable solvent like methanol and analyze the extract via HPLC.
-
Consider Inert Materials: For experimental purposes, use Type I glass and minimize contact with rubber or plastic surfaces where possible to isolate chemical degradation from physical sorption.
-
Issue 3: I am having trouble designing a valid accelerated stability study.
-
Causality: An effective accelerated stability study must use conditions that increase the rate of chemical degradation without inducing changes that would not occur under normal storage conditions.[11] The conditions are defined by international guidelines.
-
Guidance:
-
Follow ICH Guidelines: For a product intended for a climate zone like the USA or Europe (Zone II), the standard accelerated condition is 40°C ± 2°C / 75% RH ± 5% RH .[1]
-
Set Appropriate Time Points: For accelerated studies, a minimum of three time points, such as 0, 3, and 6 months, is recommended.[12]
-
Include Intermediate Conditions: If a "significant change" (e.g., >5% loss of potency) occurs under accelerated conditions, you should conduct additional testing at intermediate conditions (e.g., 30°C ± 2°C / 65% RH ± 5% RH ).[1][12]
-
Use a Validated Method: The cornerstone of any stability study is the analytical method. Ensure your HPLC method is fully validated for stability-indicating properties, meaning it can accurately separate and quantify diazepam in the presence of its degradants and any excipients.[13]
-
Data Summary & Protocols
Data Presentation: Effect of Temperature on Diazepam Potency
The following table summarizes typical degradation data for diazepam injection (5 mg/mL) over 210 days, illustrating the impact of storage temperature.
| Storage Condition | Temperature Range | Average Diazepam Remaining (%) |
| Refrigerated | 4°C - 10°C | 93% |
| Ambient | 15°C - 30°C | 85% |
| Elevated | 37°C | 75% |
| Data synthesized from studies reported by Cotter, et al.[3] and Sharma & Bansal.[1] |
Experimental Protocols
This protocol outlines a typical 6-month accelerated stability study based on ICH guidelines.[12]
1. Materials & Equipment:
- Diazepam Injection samples in their final proposed container-closure system.
- ICH-compliant stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH.
- Validated stability-indicating HPLC-UV system.
- Calibrated pH meter.
- Light-resistant storage boxes.
2. Experimental Workflow Diagram:
Caption: Workflow for an accelerated stability study of diazepam injection.
3. Procedure:
- Initial Analysis (T=0): Withdraw a sufficient number of samples from three primary batches for initial testing. Perform visual inspection, pH measurement, and HPLC analysis for diazepam assay and degradation products. This is your baseline data.
- Storage: Place the remaining samples in the stability chamber set to 40°C ± 2°C / 75% RH ± 5% RH . Ensure samples are stored in their intended orientation and protected from light.
- Interim Testing: At specified time points (e.g., 1, 3, and 6 months), withdraw samples and repeat the full suite of analytical tests performed at T=0.
- Data Analysis: Compare the results at each time point to the T=0 data. Calculate the percentage of diazepam remaining and the increase in MACB and other degradants. Evaluate any trends in pH or physical appearance.
This protocol describes a representative HPLC method for the simultaneous determination of diazepam and its primary degradant, MACB.
1. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
- Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v). Acetic acid may be added to adjust the pH.[8]
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 20 µL.
- Internal Standard: Biphenyl or Propyl Paraben can be used.[8][14]
2. Diazepam Degradation Pathway (Hydrolysis):
Caption: Primary hydrolytic degradation pathway of diazepam to MACB.
3. Sample Preparation:
- Accurately dilute the diazepam injection sample with the mobile phase or methanol to a final concentration within the calibration curve range (e.g., ~50 µg/mL).
- Add the internal standard to the volumetric flask and make up to volume.
- Filter the sample through a 0.45 µm syringe filter if necessary before injecting into the HPLC system.
4. Validation:
- The method must be validated according to ICH Q2(R1) guidelines.
- Specificity: Forced degradation studies (acid, base, peroxide, heat, light) must be performed to demonstrate that the method can separate diazepam from all potential degradation products without interference.
- Linearity, Accuracy, and Precision: These parameters must be established across the desired concentration range for both diazepam and its specified degradation products.[15]
References
-
MedCentral. (2012). Understanding the Toxicology of Diazepam. Available at: [Link]
-
Eawag-BBD. Diazepam Degradation Pathway. Available at: [Link]
-
Sharma, N., & Bansal, V. (2016). Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research, 8(1), 685-695. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Stability and compatibility study of parenteral diazepam in different storage conditions. Available at: [Link]
-
Semantic Scholar. Stability and compatibility study of parenteral diazepam in different storage conditions. Available at: [Link]
-
Cotter, S. M., et al. (1999). Prehospital stability of diazepam and lorazepam. American Journal of Health-System Pharmacy, 56(1), 44-46. Available at: [Link]
-
Pubmed. High-performance liquid chromatography of benzodiazepines I: Stability-indicating assay of diazepam tablets. Available at: [Link]
-
Pubmed. Short- and long-term stability assessment of a new injectable diazepam submicron emulsion. Available at: [Link]
-
American Society of Health-System Pharmacists. Diazepam Monograph. Available at: [Link]
-
Taylor & Francis Online. GLC and HPLC Determination of Diazepam and its Degradation Products in Pharmaceutical formulations. Available at: [Link]
-
ResearchGate. Proposed photodegradation pathway of DIZ. Available at: [Link]
-
ResearchGate. Metabolic pathway of diazepam and chemical structure of its metabolites. Available at: [Link]
-
MDPI. Diazepam Photocatalytic Degradation in Laboratory- vs. Pilot-Scale Systems: Differences in Degradation Products and Reaction Kinetics. Available at: [Link]
-
Itin, C., et al. (2021). Stability of Diazepam Solution for Injection Following Long-Term Storage in an Ambient Temperature of the Mediterranean Climate. Pharmaceutical Research, 38(1), 151-159. Available at: [Link]
-
ResearchGate. Stability and compatibility study of parenteral diazepam in different storage conditions. Available at: [Link]
-
Semantic Scholar. HPLC Method for Determination of Diazepam Injection. Available at: [Link]
-
National Institutes of Health (NIH). Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study. Available at: [Link]
-
International Journal of Pharmaceutical Erudition. Development of RP-HPLC Method and Stability Studies for Simultaneous Estimation of Imipramine HCL and Diazepam in Bulk and Pharm. Available at: [Link]
-
Smith, F. M., & Nuessle, N. O. (1985). Stability of diazepam injection repackaged in glass unit-dose syringes. American Journal of Hospital Pharmacy, 42(3), 583-586. Available at: [Link]
-
MDPI. Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formulations. Available at: [Link]
-
National Institutes of Health (NIH). Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formulations. Available at: [Link]
-
Oxford Academic. Stability of diazepam injection repackaged in glass unit-dose syringes. Available at: [Link]
-
Egyptian Drug Authority. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Available at: [Link]
-
Pan American Health Organization (PAHO). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. publications.ashp.org [publications.ashp.org]
- 3. Prehospital stability of diazepam and lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of diazepam injection repackaged in glass unit-dose syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Stability of Diazepam Solution for Injection Following Long-Term Storage in an Ambient Temperature of the Mediterranean Climate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. jocpr.com [jocpr.com]
- 10. Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www3.paho.org [www3.paho.org]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
- 13. High-performance liquid chromatography of benzodiazepines I: Stability-indicating assay of diazepam tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Spectroscopic Guide to Methyl 1,4-Diazepane-1-carboxylate Hydrochloride and its N-Protected Analogs
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Methyl 1,4-diazepane-1-carboxylate hydrochloride is a key building block in the synthesis of various biologically active molecules. Its structural integrity and purity, confirmed through spectroscopic analysis, are critical for the successful outcome of multi-step syntheses. This guide provides a comprehensive analysis of the spectral data for this compound and compares it with two commonly used alternatives: tert-butyl 1,4-diazepane-1-carboxylate and ethyl 1,4-diazepane-1-carboxylate. This document will delve into the nuances of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering insights into how the choice of the N-protecting group influences the spectroscopic features of the 1,4-diazepane scaffold.
The Significance of the 1,4-Diazepane Scaffold
The 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antiviral, anticancer, and central nervous system modulating effects. The ability to functionalize the nitrogen atoms of the diazepane ring allows for the generation of diverse chemical libraries for drug discovery. The choice of the N-protecting group, such as a methyl-, ethyl-, or tert-butyl-carboxylate, is a critical decision in the synthetic strategy, influencing not only the reactivity and stability of the intermediate but also its spectroscopic characteristics.
Spectral Data Analysis of this compound
While a complete, publicly available dataset for this compound is not readily found, we can predict its spectral features based on the analysis of the free base and structurally related compounds. The hydrochloride salt formation primarily affects the chemical environment of the nitrogen atoms and adjacent protons.
Chemical Structure:
Caption: Structure of this compound.
Predicted ¹H NMR Spectrum
In a deuterated solvent such as D₂O or DMSO-d₆, the ¹H NMR spectrum of this compound is expected to show the following key signals:
-
Methyl Protons (-OCH₃): A sharp singlet around 3.6-3.8 ppm.
-
Diazepane Ring Protons: A series of complex multiplets between 2.8 and 3.8 ppm. The protons on the carbons adjacent to the carbamate nitrogen (C2 and C7) will likely be deshielded compared to those adjacent to the ammonium nitrogen (C3 and C5). The protonation of the second nitrogen will cause a significant downfield shift for the protons on C3 and C5 compared to the free base.
-
N-H Protons: A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. In DMSO-d₆, this could appear between 8.0 and 10.0 ppm. In D₂O, this signal would exchange with the solvent and not be observed.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is anticipated to display the following resonances:
-
Carbonyl Carbon (-C=O): A signal in the range of 155-158 ppm.
-
Methyl Carbon (-OCH₃): A peak around 52-54 ppm.
-
Diazepane Ring Carbons: Signals for the five methylene carbons of the diazepane ring would appear between 40 and 55 ppm. The carbons adjacent to the carbamate nitrogen (C2 and C7) are expected at a slightly different chemical shift than those adjacent to the protonated nitrogen (C3 and C5), with the central carbon (C6) having its own distinct signal.
Predicted Infrared (IR) Spectrum
The IR spectrum will be characterized by the following absorption bands:
-
N-H Stretching: A broad band in the region of 2400-2800 cm⁻¹ due to the ammonium salt (R₃N⁺-H).
-
C=O Stretching: A strong absorption band around 1700-1720 cm⁻¹ characteristic of the carbamate carbonyl group.
-
C-N Stretching: Bands in the 1250-1000 cm⁻¹ region.
-
C-H Stretching: Aliphatic C-H stretching vibrations will be observed between 2850 and 3000 cm⁻¹.
Predicted Mass Spectrum
In an ESI+ mass spectrum, the parent ion would be observed as the free base, corresponding to the molecular weight of Methyl 1,4-diazepane-1-carboxylate.
-
[M+H]⁺: Expected at m/z corresponding to C₇H₁₄N₂O₂ + H⁺.
Comparative Analysis with Alternative N-Protected 1,4-Diazepanes
The choice of the N-protecting group can subtly but significantly alter the spectroscopic properties of the 1,4-diazepane molecule. Here, we compare the expected spectral data of this compound with its commonly used tert-butyl and ethyl analogs.
Workflow for Spectral Data Comparison:
Introduction: The Privileged Scaffolds of Medicinal Chemistry
An In-Depth Comparative Guide to the Synthesis of 1,4-Diazepines and 1,5-Benzodiazepines
Seven-membered heterocyclic compounds, particularly those containing nitrogen atoms, are cornerstones of modern pharmacology. Among these, the benzodiazepine (BZD) nucleus, which features a benzene ring fused to a diazepine ring, stands out as a "privileged scaffold." This designation arises from its ability to bind to a wide range of biological targets, leading to a broad spectrum of therapeutic applications.[1][2] Specifically, 1,4-benzodiazepines and 1,5-benzodiazepines have been extensively developed as anticonvulsant, anxiolytic, sedative, hypnotic, and anti-inflammatory agents.[1][3][4][5]
While both isomers share a common bicyclic core, the relative positioning of the nitrogen atoms (at positions 1 and 4, versus 1 and 5) dictates profound differences in their chemical properties, reactivity, and, most importantly, their synthetic accessibility.[6] This guide provides a detailed comparison of the synthetic strategies employed to construct these two vital classes of molecules, offering insights into the causality behind experimental choices, detailed protocols, and a head-to-head analysis for researchers, scientists, and drug development professionals.
The Synthesis of 1,5-Benzodiazepines: A Tale of Condensation
The synthesis of the 1,5-benzodiazepine core is dominated by a robust and versatile cornerstone reaction: the acid-catalyzed cyclocondensation of o-phenylenediamine (OPDA) with a carbonyl-containing compound.[1][7][8] This approach, first reported by Thiele and Stemming in 1907, remains the most prevalent and efficient method to date.[9][10]
Core Reactants and Mechanism
The primary building blocks for 1,5-benzodiazepines are:
-
o-Phenylenediamine (OPDA): This aromatic diamine serves as the foundational precursor, providing the benzene ring and the two nitrogen atoms.[11]
-
A Carbonyl Partner: The diversity of the final product is largely determined by the choice of the carbonyl compound, which can include:
-
Ketones (Acyclic or Cyclic): Two equivalents of a ketone react with one equivalent of OPDA to form 2,3-dihydro-1H-1,5-benzodiazepines.[3][12]
-
β-Dicarbonyl Compounds (e.g., acetylacetone): These react to form fully unsaturated 1,5-benzodiazepine systems.[10]
-
α,β-Unsaturated Carbonyl Compounds (Chalcones): These also lead to various substituted 1,5-benzodiazepines.[1][3]
-
The reaction mechanism is a classic example of acid-catalyzed condensation, which proceeds through several key steps. The presence of an acid catalyst is critical to activate the carbonyl group for nucleophilic attack and to facilitate the dehydration steps.[3]
Plausible Reaction Mechanism:
-
Initial Condensation: One of the nucleophilic amino groups of OPDA attacks the protonated carbonyl group of the ketone.
-
Iminium Formation & Dehydration: The resulting hemiaminal intermediate readily dehydrates to form an imine (Schiff base).
-
Second Condensation: The second amino group of OPDA then attacks a second molecule of the ketone, ultimately forming a di-imine intermediate after another dehydration step.
-
Tautomerization & Cyclization: A crucial 1,3-hydrogen shift leads to an enamine intermediate, which then undergoes an intramolecular nucleophilic attack (cyclization) to form the seven-membered diazepine ring.[12]
Caption: General mechanism for 1,5-benzodiazepine synthesis.
Catalysts and Reaction Conditions
A vast array of catalysts has been developed to improve yields, reduce reaction times, and promote greener synthetic conditions.
| Catalyst Type | Examples | Typical Conditions | Advantages |
| Brønsted Acids | p-Toluenesulfonic acid (p-TSA)[13], Acetic Acid, Boric Acid[12] | Solvent-free or reflux in ethanol/acetonitrile | Inexpensive, readily available |
| Lewis Acids | BF₃-etherate, Yb(OTf)₃, LaCl₃·7H₂O, Phenylboronic acid[3][9][12] | Room temp to reflux | High efficiency, mild conditions |
| Solid Acids | Zeolites (H-MCM-22)[3], Silica Sulfuric Acid[9], Clays[14] | Solvent-free, microwave irradiation | Recyclable, eco-friendly, easy workup |
| Other | Molecular Iodine[3], Ionic Liquids[9] | Ambient temperature | Mild, often catalyst-free in the case of ionic liquids |
The Synthesis of 1,4-Diazepines and 1,4-Benzodiazepines: A Multi-faceted Approach
In contrast to the singular condensation strategy for 1,5-isomers, the synthesis of 1,4-diazepines is characterized by a greater diversity of methods. This is particularly true for the 1,4-benzodiazepine scaffold, which forms the core of many blockbuster drugs like Diazepam (Valium) and Alprazolam (Xanax).[1][15] The synthesis must allow for precise control over substitution patterns, often necessitating multi-step approaches.
Key Synthetic Strategies
-
The Classical Route from 2-Aminobenzophenones: This is a foundational, multi-step method for producing medicinally relevant 1,4-benzodiazepine-2-ones.
-
Step 1: The starting 2-aminobenzophenone is first acylated with a haloacetyl halide (e.g., bromoacetyl bromide).
-
Step 2: The resulting 2-(2-haloacetamido)-benzophenone is then cyclized using a source of ammonia, such as hexamethylenetetramine, to form the seven-membered ring.[16] This method provides excellent control over the substituents at positions that are critical for pharmacological activity.
-
Caption: Classical synthesis of a 1,4-benzodiazepine-2-one.
-
Modern Catalytic and Multi-Component Reactions (MCRs): To improve efficiency and access greater chemical diversity, modern methods have been developed.
-
Palladium-Catalyzed Cyclization: These methods can construct the diazepine ring through intramolecular C-N bond formation, offering novel pathways to diverse structures. For example, the cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates provides an efficient route.[17]
-
Ugi Four-Component Reaction (Ugi-4CR): This powerful MCR allows for the rapid, one-pot assembly of 1,4-benzodiazepine scaffolds from four different starting materials (an amine, a ketone, an isocyanide, and a carboxylic acid).[18] This approach is exceptionally valuable for generating large libraries of compounds for drug discovery, as it introduces four points of diversity in a single synthetic sequence.[18]
-
-
General 1,4-Diazepine Synthesis: For non-fused 1,4-diazepine rings, the common strategy involves the condensation of a 1,2-diamine (e.g., ethylenediamine) with precursors like α,β-unsaturated carbonyl compounds or β-haloketones.[19][20]
| Synthesis Strategy | Key Precursors | Complexity | Key Advantage |
| Classical Route | 2-Aminobenzophenones, Haloacetyl halides | Multi-step | Precise control of substitution |
| Pd-Catalyzed | 2-Aminobenzylamines, Propargylic carbonates | Moderate | Novel bond formation, good yields |
| Ugi-4CR | Aminophenylketones, Isocyanides, Aldehydes, Amino acids | One-pot, multi-component | Rapid access to high diversity |
| General 1,4-Diazepine | 1,2-Diamines, Unsaturated carbonyls | Single step | Straightforward for non-fused systems |
Head-to-Head Comparison: 1,4- vs. 1,5-Synthesis
| Feature | Synthesis of 1,5-Benzodiazepines | Synthesis of 1,4-Benzodiazepines | Field-Proven Insight |
| Simplicity & Efficiency | Generally a high-yielding, one-pot, two-component reaction.[3][13] | Typically multi-step or requires more complex MCR or catalytic setups.[16][17] | The synthesis of 1,5-isomers is significantly more straightforward and is often used in academic and exploratory settings due to its simplicity. |
| Starting Materials | Relies on the readily available and inexpensive o-phenylenediamine (OPDA). | Requires more elaborate, often custom-synthesized precursors like substituted 2-aminobenzophenones. | The accessibility of OPDA makes 1,5-BZD synthesis highly practical. The need for specialized starting materials for 1,4-BZDs reflects their development as highly tailored drug molecules. |
| Catalysis | A broad range of simple Brønsted or Lewis acids are effective. A major focus is on green, reusable solid catalysts.[3][14] | Often requires specific, and sometimes costly, reagents or transition-metal catalysts (e.g., Palladium).[17] | The catalytic systems for 1,4-BZD synthesis are more specialized, reflecting the need for precise bond-forming reactions that are not simple condensations. |
| Structural Diversity | Diversity is primarily introduced through the choice of ketone or dicarbonyl partner. | Methods like Ugi-4CR allow for multiple points of diversity to be introduced simultaneously, creating vast chemical space.[18] | While the 1,5-synthesis is versatile, MCR-based routes for 1,4-BZDs are superior for generating large screening libraries for high-throughput screening. |
| Medicinal Relevance | Many derivatives possess significant biological activity.[8][15] | Forms the core of numerous clinically approved, blockbuster CNS drugs (e.g., Valium, Xanax, Librium).[1][21] | The historical development and clinical success of 1,4-benzodiazepines have driven the creation of more complex but highly controlled synthetic routes to fine-tune their pharmacological profiles. |
Validated Experimental Protocols
The following protocols are self-validating systems, representing robust and well-established methods for the synthesis of each class of compound.
Protocol 1: Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
This protocol is adapted from a p-toluenesulfonic acid (p-TSA) catalyzed condensation, a highly efficient and common method for 1,5-benzodiazepine synthesis.[13]
-
Materials & Equipment:
-
o-Phenylenediamine (OPDA) (1.08 g, 10 mmol)
-
Acetone (1.16 g, 20 mmol, ~1.47 mL)
-
p-Toluenesulfonic acid (p-TSA) (0.12 g, 0.6 mmol)
-
50 mL round-bottomed flask, magnetic stirrer, heating mantle, condenser
-
Rotary evaporator, silica gel for chromatography, ethyl acetate, hexane
-
-
Methodology:
-
Reactant Setup: To the 50 mL round-bottomed flask, add o-phenylenediamine (1.08 g) and p-TSA (0.12 g).
-
Addition of Ketone: Add acetone (1.47 mL) to the flask.
-
Reaction: Heat the mixture at 80-85°C with stirring for 15-20 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:7 Ethyl Acetate/Hexane).
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Add 20 mL of ethyl acetate and wash the organic layer with a saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine. Expected yields are typically high (>90%).[13]
-
Protocol 2: Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
This protocol is based on the classical multi-step synthesis, a foundational method in the development of pharmaceutical benzodiazepines.[16]
-
Materials & Equipment:
-
2-(2-Bromoacetamido)-5-chlorobenzophenone (1.76 g, 5 mmol)
-
Hexamethylenetetramine (2.80 g, 20 mmol)
-
Ammonium bromide (1.96 g, 20 mmol)
-
85% (v/v) aqueous isopropyl alcohol (14 mL)
-
Benzene (for extraction), anhydrous sodium sulfate
-
100 mL round-bottomed flask, reflux condenser, heating mantle, separatory funnel
-
-
Methodology:
-
Reactant Setup: Combine 2-(2-bromoacetamido)-5-chlorobenzophenone (1.76 g), hexamethylenetetramine (2.80 g), and ammonium bromide (1.96 g) in a 100 mL round-bottomed flask.
-
Solvent Addition: Add 14 mL of 85% aqueous isopropyl alcohol to the flask.
-
Reaction (Cyclization): Heat the mixture to reflux and maintain for 2 hours.
-
Workup: After cooling, pour the reaction mixture into 50 mL of water.
-
Extraction: Extract the aqueous mixture with benzene (3 x 20 mL). Combine the organic extracts.
-
Isolation: Wash the combined benzene solution with water, then dry over anhydrous sodium sulfate. Filter the solution and evaporate the solvent to dryness under reduced pressure.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.[16]
-
Conclusion
The synthetic landscapes for 1,4-diazepines and 1,5-benzodiazepines are remarkably distinct, shaped by their historical development and intended applications. The synthesis of 1,5-benzodiazepines is characterized by its elegance and simplicity, primarily relying on the robust and high-yielding condensation of o-phenylenediamine with carbonyl compounds. This makes it an ideal route for rapid synthesis and exploration of derivatives based on a common, accessible precursor.
Conversely, the synthesis of 1,4-benzodiazepines is more intricate and varied. Its evolution has been driven by the pharmaceutical industry's need for precise molecular architectures to optimize drug activity. This has led to the development of controlled, multi-step sequences and sophisticated multi-component reactions that, while more complex, offer unparalleled control over substitution patterns and the ability to generate vast chemical libraries. The choice between these synthetic approaches is therefore a strategic one, guided by the specific structural goals, desired scale, and the ultimate application of the target molecule.
References
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Chemical Engineering, 2012, 1-6. [Link]
-
Pawar, S. S. (2021). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-503. [Link]
-
Ben-Tama, A., et al. (2013). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(2), 470-479. [Link]
-
RSC Publishing. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. [Link]
-
Kumari, A., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3898-3921. [Link]
-
Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]
-
More, P. G., & Bhalvankar, R. B. (2015). Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Journal of Chemical Sciences, 127(7), 1295-1299. [Link]
-
ACS Publications. (2012). Gold(I)-Catalyzed Synthesis of 1,5-Benzodiazepines Directly from o-Phenylenediamines and Alkynes. The Journal of Organic Chemistry. [Link]
-
Reddy, C. S., et al. (2007). An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by p-toluenesulfonic Acid. Trends in Applied Sciences Research, 2(1), 60-64. [Link]
-
Khan, I., & Ibrar, A. (2015). 1, 5-Benzodiazepines: A Review Update. International Journal of Chemical Studies, 3(5), 01-10. [Link]
-
Sharma, P., & Kumar, A. (2022). Solid support based synthesis of 1,5-benzodiazepines: A mini review. Polycyclic Aromatic Compounds, 42(5), 2215-2234. [Link]
-
ResearchGate. (2019). 1,4-Diazepines. [Link]
-
Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]
-
MDPI. (2023). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. [Link]
-
Semantic Scholar. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]
-
Patil, S. B., & Patil, S. M. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 587-592. [Link]
-
Bouasla, R., et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 17(10), 11706-11717. [Link]
-
MDPI. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]
-
Sharma, P., et al. (2011). A SIMPLE AND NEW METHOD FOR THE SYNTHESIS OF 1,5-BENZODIAZEPINE AND ITS DERIVATIVES. Trade Science Inc.[Link]
-
International Science Community Association. (2012). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences, 2(10), 87-93. [Link]
-
Kumari, A., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13, 3898-3921. [Link]
-
Fielding, A., & Schutz, H. (1979). Clobazam: chemical aspects of the 1,4 and 1,5-benzodiazepines. British Journal of Clinical Pharmacology, 7(Suppl 1), 17S-21S. [Link]
- Google Patents. (1979). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. US4155904A.
-
Dömling, A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 14(1), 47-53. [Link]
Sources
- 1. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clobazam: chemical aspects of the 1,4 and 1,5-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. ias.ac.in [ias.ac.in]
- 13. scialert.net [scialert.net]
- 14. tandfonline.com [tandfonline.com]
- 15. isca.me [isca.me]
- 16. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]
- 17. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates | MDPI [mdpi.com]
- 18. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpcbs.com [ijpcbs.com]
- 20. benthamscience.com [benthamscience.com]
- 21. jocpr.com [jocpr.com]
A Comparative Guide to the Biological Activity of Novel 1,4-Benzodiazepine Derivatives
The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] Since the discovery of chlordiazepoxide and diazepam, this privileged heterocyclic system has been the subject of extensive research, leading to the development of numerous therapeutic agents.[1][2] This guide provides a comparative analysis of the biological activities of novel 1,4-benzodiazepine derivatives, offering insights into their therapeutic potential beyond their traditional roles as anxiolytics and anticonvulsants. We will delve into their anticancer, antimicrobial, and central nervous system (CNS) activities, supported by experimental data and detailed protocols.
Central Nervous System (CNS) Activities: Beyond Anxiolysis
While classic 1,4-benzodiazepines are widely recognized for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, recent research has focused on developing novel derivatives with improved efficacy and reduced side effects.[1][2][3][4] These effects are primarily mediated through the potentiation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS, by binding to GABA-A receptors.[1][2][3]
Anticonvulsant and Anxiolytic Activity
The core structure of 1,4-benzodiazepines is crucial for their anticonvulsant and anxiolytic effects. Structure-activity relationship (SAR) studies have shown that an electron-withdrawing substituent at the 7-position (e.g., a halogen or nitro group) enhances activity.[1][5] Furthermore, a phenyl group at the 5-position and a carbonyl group at the 2-position are generally important for anxiolytic properties.[1]
Novel synthesized pentacyclic benzodiazepine derivatives have demonstrated significant anticonvulsant, sedative, and anxiolytic activities.[4][6] For instance, a triazolopyrrolo[2,1-c][2][7]benzodiazepin-8-one fused with a thiadiazolone ring (PBDT 13) exhibited potency comparable to diazepam in drug-induced convulsion models and the elevated plus-maze test in mice.[4][6]
Table 1: Comparative Anticonvulsant and Anxiolytic Activity of Novel 1,4-Benzodiazepine Derivatives
| Compound | Test Model | Dose/Concentration | Observed Effect | Reference |
| PBDT 13 | Pentylenetetrazole (PTZ)-induced seizures | 10 mg/kg, i.p. | 100% protection against tonic seizures | [6] |
| PBDT 13 | Elevated Plus Maze (mice) | 1 mg/kg, i.p. | Significant increase in time spent in open arms | [6] |
| Diazepam | Pentylenetetrazole (PTZ)-induced seizures | 10 mg/kg, i.p. | 100% protection against tonic seizures | [6] |
| Diazepam | Elevated Plus Maze (mice) | 1 mg/kg, i.p. | Significant increase in time spent in open arms | [6] |
Antidepressant and Nociceptive Effects
Recent explorations have revealed the potential of novel 2-substituted 1,4-benzodiazepine-2-ones as antidepressants and analgesics.[3][8] Certain diazenyl-1,4-benzodiazepines and 2-amino-1,4-benzodiazepines have shown promising antidepressant and analgesic effects in murine models, such as the tail suspension and forced swim tests.[3][8]
Anticancer Activity: A New Frontier
The therapeutic landscape of 1,4-benzodiazepines is expanding into oncology. Novel derivatives have demonstrated significant antiproliferative properties against various tumor cell lines.[9][10] The mechanism of action is often linked to the induction of cell cycle arrest and apoptosis.[10]
A notable example is a series of 1,4-benzodiazepine-2,5-dione derivatives, with one compound (52b) exhibiting highly potent antitumor activity, including in a non-small-cell lung cancer xenograft mouse model.[10] This compound was identified as a potential protein synthesis inhibitor.[10] Dibenzodiazepine derivatives have also shown promise, with some compounds displaying IC50 values in the sub-micromolar range against cell lines such as breast cancer (BCAP37), gastric cancer (SGC7901), and liver cancer (HepG2).[11]
Table 2: In Vitro Anticancer Activity of Novel 1,4-Benzodiazepine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 1,4-Benzodiazepine-2,5-diones | Average of 60 human tumor cell lines | 0.24 | [10] |
| Dibenzodiazepines | HL-60 (acute promyelocytic leukemia) | 0.30 | [11] |
| Dibenzodiazepines | HeLa (cervical cancer) | 0.45 | [11] |
Antimicrobial Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Novel 1,4-benzodiazepine derivatives have shown encouraging results in this area.[12] For example, curcumin-based 1,4-benzodiazepines have been synthesized and evaluated for their in vitro antimicrobial activity.[12] A dichlorinated derivative exhibited remarkable potency against the Gram-positive bacterium Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 3.125 µg/mL.[12]
Furthermore, certain dibenzodiazepine derivatives have been identified as potent antibacterials against intracellular bacteria, including multidrug-resistant strains of Salmonella typhimurium.[13]
Table 3: Antimicrobial Activity of Novel 1,4-Benzodiazepine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Dichlorinated 1,4-benzodiazepine (from curcumin) | Staphylococcus aureus | 3.125 | [12] |
| Quino[7,8-b]benzodiazepine derivatives | Staphylococcus aureus | 0.37 | [14] |
| Quino[7,8-b]benzodiazepine derivatives | Escherichia coli | 0.18 | [14] |
Experimental Protocols
In Vivo Anticonvulsant Activity Assessment (Pentylenetetrazole-Induced Seizure Model)
This protocol outlines the methodology for evaluating the anticonvulsant effects of novel compounds in mice.
-
Animal Preparation: Male Swiss mice (20-25 g) are used. The animals are housed in standard conditions with free access to food and water.
-
Compound Administration: The test compounds and a vehicle control are administered intraperitoneally (i.p.) at various doses. Diazepam is used as a positive control.
-
Induction of Seizures: Thirty minutes after compound administration, a convulsant dose of pentylenetetrazole (PTZ; typically 80-90 mg/kg) is administered subcutaneously.
-
Observation: The animals are observed for 30 minutes for the onset of clonic and tonic seizures and mortality.
-
Data Analysis: The percentage of animals protected from seizures and mortality is calculated for each group. The dose that protects 50% of the animals (ED50) can be determined using probit analysis.
Caption: Workflow for the PTZ-induced seizure model.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the steps for assessing the antiproliferative activity of novel compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours. A vehicle control is also included.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Caption: Step-by-step workflow of the MTT assay.
Structure-Activity Relationship (SAR) Insights
The biological activity of 1,4-benzodiazepine derivatives is intricately linked to their chemical structure. Key SAR observations include:
-
Ring A (Benzene Ring): An electron-withdrawing group at position 7 is crucial for CNS activity.[1][5] Modifications at positions 6, 8, and 9 generally decrease activity.[1]
-
Ring B (Diazepine Ring): A methyl group at position 1 can increase activity.[1] A carbonyl function at position 2 is important for anxiolytic properties. Saturation of the 4,5-double bond leads to a loss of in vitro affinity.[1]
-
Ring C (Phenyl Ring at Position 5): Substituents at the 2' or 2' and 6' positions can enhance activity.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. chemisgroup.us [chemisgroup.us]
- 3. Antidepressant/Anxiolytic and Anti-Nociceptive Effects of Novel 2-Substituted 1,4-Benzodiazepine-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship in the effect of 1,4-benzodiazepines on morphine, aminopyrine and oestrone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Insights Towards 1,4-Benzodiazepines from Curcumin. Design, Synthesis and Antimicrobial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Catalysts in Benzodiazepine Synthesis: Moving Beyond Traditional Methodologies
The benzodiazepine scaffold remains a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities, including anxiolytic, anticonvulsant, and sedative effects.[1][2] Consequently, the development of efficient and versatile synthetic routes to access novel benzodiazepine derivatives is of paramount importance for drug discovery professionals. Traditional synthesis methods, often relying on stoichiometric reagents and harsh reaction conditions, are increasingly being supplanted by more sustainable and efficient catalytic approaches. This guide provides an in-depth comparison of contemporary alternative catalysts for benzodiazepine synthesis, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal catalytic system for their specific needs.
The Limitations of Classical Benzodiazepine Synthesis
Historically, the synthesis of benzodiazepines has been dominated by the condensation of an o-phenylenediamine with a β-dicarbonyl compound, α,β-unsaturated carbonyl compounds, or β-haloketones.[3][4] While effective, these methods often suffer from several drawbacks:
-
Limited Substrate Scope: The reaction conditions may not be compatible with a wide range of functional groups, restricting the diversity of accessible analogues.
-
Harsh Conditions: Many classical syntheses require high temperatures and strong acids or bases, which can lead to side reactions and decomposition of sensitive substrates.
-
Poor Atom Economy: The use of stoichiometric reagents often generates significant amounts of waste, which is environmentally undesirable.
-
Low Yields and Tedious Workup: The formation of side products can complicate purification and lead to lower overall yields.[3]
These limitations have driven the exploration of alternative catalytic systems that offer milder reaction conditions, broader substrate compatibility, and improved efficiency.
Palladium Catalysis: A Versatile Tool for C-N Bond Formation
Palladium catalysis has emerged as a powerful strategy for the synthesis of various benzodiazepine isomers through diverse reaction pathways, including intramolecular Buchwald-Hartwig N-arylation, C-H activation, and domino reactions.[2][5]
Palladium-Catalyzed Intramolecular Cyclization
A prominent approach involves the intramolecular cyclization of suitably functionalized precursors. For instance, the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates provides an efficient route to substituted 1,4-benzodiazepines.[1] The reaction proceeds through the formation of a π-allylpalladium intermediate, followed by an intramolecular nucleophilic attack by the amide nitrogen.[1]
Experimental Protocol: Palladium-Catalyzed Synthesis of 1,4-Benzodiazepines [1]
-
To a stirred solution of propargylic carbonate (1.3 equiv.) in dioxane (0.5 mL), add N-tosyl-disubstituted 2-aminobenzylamine (1.0 equiv.) and Pd(PPh₃)₄ (0.1 equiv.) at 25 °C.
-
Stir the reaction mixture for 3 hours at the same temperature.
-
Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 1,4-benzodiazepine product.
Mechanism of Palladium-Catalyzed Cyclization
Caption: Palladium-catalyzed cyclization mechanism.
Comparative Performance of Palladium Catalysts
The choice of ligand and reaction conditions significantly impacts the efficiency of palladium-catalyzed benzodiazepine synthesis.
| Catalyst System | Substrates | Key Advantages | Yield (%) | Reference |
| Pd(PPh₃)₄ | N-tosyl-2-aminobenzylamine & propargylic carbonate | High efficiency, mild conditions | ~99% | [1] |
| Pd₂(dba)₃ / P(o-tolyl)₃ | Ugi-adducts | Good for 1,4-benzodiazepin-2,5-diones | Moderate to good | [5] |
| Pd(OAc)₂ / SPhos | o-bromoaldimines & o-bromoanilines | Synthesis of dibenzodiazepines | Good | [5] |
Gold Catalysis: An Atom-Economic Approach
Gold catalysts, particularly gold(I) complexes, have gained prominence for their ability to activate alkynes towards nucleophilic attack under mild conditions.[4] This has been elegantly applied to the synthesis of 1,5-benzodiazepines directly from o-phenylenediamines and alkynes in a highly atom-economic fashion.[4][6]
Gold(I)-Catalyzed Tandem Cyclization
The reaction is believed to proceed through a tandem hydroamination/cyclization sequence, where the gold catalyst activates the alkyne, facilitating the initial addition of one amino group of the o-phenylenediamine, followed by intramolecular cyclization of the second amino group.
Experimental Protocol: Gold(I)-Catalyzed Synthesis of 1,5-Benzodiazepines [4]
-
To a solution of o-phenylenediamine (1.0 equiv.) and alkyne (2.5 equiv.) in CHCl₃ (2.0 mL), add (2-biphenyl)Cy₂PAuNTf₂ (0.05 equiv.).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Upon completion, dilute the mixture with CH₂Cl₂ and filter through Celite.
-
Evaporate the solvent under vacuum and purify the residue by column chromatography on silica gel to obtain the pure 1,5-benzodiazepine.
Data on Gold-Catalyzed Synthesis of 1,5-Benzodiazepines [6]
| Substrate (Alkyne) | Product | Yield (%) |
| 4-Octyne | 2,4-Dipropyl-3-methyl-3H-1,5-benzodiazepine | 85 |
| 1-Phenyl-1-propyne | 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine | 96 |
| 1-(p-Tolyl)-1-propyne | 2-Methyl-2-(p-tolyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | 92 |
Heterogeneous Catalysis: Towards Greener Synthesis
Heterogeneous catalysts offer significant advantages in terms of ease of separation, recyclability, and potential for continuous flow processes, aligning with the principles of green chemistry. Zeolites and metal-organic frameworks (MOFs) have emerged as promising heterogeneous catalysts for benzodiazepine synthesis.
Zeolites: Shape-Selective Solid Acids
Zeolites, such as H-MCM-22, can act as efficient solid acid catalysts for the condensation of o-phenylenediamines with ketones to form 1,5-benzodiazepines.[3][7] The porous structure and acidic sites of the zeolite facilitate the reaction under mild, room temperature conditions.[3]
Experimental Protocol: H-MCM-22 Catalyzed Synthesis of 1,5-Benzodiazepines [3]
-
To a solution of o-phenylenediamine (1 mmol) and ketone (2.5 mmol) in acetonitrile (15 mL), add H-MCM-22 catalyst (150 mg).
-
Stir the reaction mixture at room temperature for the appropriate time (typically 1-3 hours).
-
Monitor the reaction progress by GC.
-
After completion, filter the catalyst from the reaction mixture.
-
Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.
Workflow for Heterogeneous Catalysis
Caption: General workflow for heterogeneous catalysis.
Metal-Organic Frameworks (MOFs): Tunable Catalytic Platforms
MOFs are highly porous materials with tunable structures and functionalities, making them attractive as catalysts. A recently developed core-shell nanocatalyst, ACT@IRMOF-3, derived from activated carbon from the Thymus plant and an amine-functionalized MOF, has shown exceptional performance in the synthesis of benzodiazepine derivatives.[8] The synergistic effect between the activated carbon core and the MOF shell enhances catalytic activity.[8]
Comparative Study of Catalysts for Benzodiazepine Synthesis [8]
| Catalyst | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| Nano-Fe₃O₄@SiO₂-(CH₂)₃-N-anthranilic acid | 1.8 | 30 | 92 |
| [Et₃NH][HSO₄] | 20 | 25 | 92 |
| Fe₃O₄@SiO₂/KIT-6-n-propyl-ethylenediamine-N-sulfonyl-acetamide-Cu(II) | 1.5 | 25 | 94 |
| ACT@IRMOF-3 | 1.5 | 15 | 95 |
The ACT@IRMOF-3 nanocomposite demonstrates superior performance in terms of both reaction time and yield, highlighting the potential of MOF-based catalysts in this field.[8]
Conclusion and Future Outlook
The field of benzodiazepine synthesis has significantly evolved with the advent of alternative catalytic systems. Palladium and gold catalysts offer remarkable efficiency and broad substrate scope for the construction of the benzodiazepine core through C-N bond formation. Concurrently, the development of heterogeneous catalysts like zeolites and MOFs paves the way for more sustainable and environmentally friendly synthetic protocols.
For researchers and drug development professionals, the choice of catalyst will depend on the specific target molecule, desired functional group tolerance, and scalability of the process. Palladium catalysis remains a robust and versatile option for a wide array of benzodiazepine derivatives. Gold catalysis provides a highly atom-economic route, particularly for 1,5-benzodiazepines. For those prioritizing green chemistry principles, heterogeneous catalysts such as H-MCM-22 and novel MOF-based systems offer compelling advantages in terms of recyclability and mild reaction conditions. Future research will likely focus on the development of even more active, selective, and sustainable catalysts, including biocatalytic approaches, to further expand the accessible chemical space of this medicinally important scaffold.
References
-
Yoshida, M., et al. (2021). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 26(11), 3199. [Link]
-
Christodoulou, M. S., Beccalli, E. M., & Giofrè, S. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 10(6), 634. [Link]
-
Fereydooni, M., Ghorbani-Vaghei, R., & Alavinia, S. (2024). An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT). RSC Advances, 14(1), 234-245. [Link]
-
Kusuma, S., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 510650. [Link]
-
Mathapati, S. R., et al. (2018). Solvent-Free One Pot Synthesis of Benzo-(b)-1,4-diazepines Using Reusable Sulfamic Acid Catalyst. ResearchGate. [Link]
-
Christodoulou, M. S., Beccalli, E. M., & Giofrè, S. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 10(6), 634. [Link]
-
Vovk, M. V., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 814. [Link]
-
Li, J., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(11), 2973. [Link]
- Reeder, M. R., & Snieckus, V. (1995). U.S. Patent No. 5,466,799. Washington, DC: U.S.
-
Sapsford, K. E., et al. (2017). New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition. Journal of Medicinal Chemistry, 60(19), 8045-8063. [Link]
-
Agarwal, S., & Agarwal, S. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3845-3866. [Link]
-
Kusuma, S., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. ResearchGate. [Link]
-
Wikipedia contributors. (2024, January 12). Benzoic acid. In Wikipedia, The Free Encyclopedia. Retrieved 18:02, January 19, 2026, from [Link]
-
Wang, J., et al. (2017). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers, 4(9), 1783-1787. [Link]
-
Reddy, R. S., et al. (2012). Gold(I)-Catalyzed Synthesis of 1,5-Benzodiazepines Directly from o-Phenylenediamines and Alkynes. The Journal of Organic Chemistry, 77(9), 4473-4478. [Link]
-
Snieckus, V., et al. (2016). Gold-Catalyzed Synthesis of 1,5-Benzodiazepines. Synfacts, 12(10), 1025. [Link]
-
Mishra, R., et al. (2022). Solid support based synthesis of 1,5-benzodiazepines: A mini review. Synthetic Communications, 52(10), 1285-1302. [Link]
-
Reddy, R. S., et al. (2012). Gold(I)-Catalyzed Synthesis of 1,5-Benzodiazepines Directly from o-Phenylenediamines and Alkynes. The Journal of Organic Chemistry, 77(9), 4473-4478. [Link]
-
Mozafari, M., & Ghadermazi, M. (2020). A nickel nanoparticle engineered CoFe 2 O 4 @GO–Kryptofix 22 composite: a green and retrievable catalytic system for the synthesis of 1,4-benzodiazepines in water. New Journal of Chemistry, 44(2), 529-539. [Link]
-
González-Gómez, Á., et al. (2009). Gold-Catalyzed Synthesis of Benzazepines. Synfacts, 2009(12), 1319. [Link]
-
Kusuma, S., et al. (2012). Reaction mechanism of the synthesis of 1,5-benzodiazepines using H-MCM-22 catalyst at room temperature. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. air.unimi.it [air.unimi.it]
- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plan ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00907J [pubs.rsc.org]
A Senior Application Scientist's Guide to Chiral Purity Analysis of Diazepane Derivatives by HPLC
In the landscape of modern drug development, establishing the stereochemical identity and purity of chiral molecules is not merely a regulatory hurdle but a fundamental aspect of ensuring therapeutic efficacy and safety. Diazepane derivatives, a class of compounds with significant pharmacological activity, often possess one or more chiral centers, making their enantiomeric purity a critical quality attribute. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of diazepane derivatives, drawing upon established experimental data and field-proven insights to empower researchers in this critical analytical task.
The Imperative of Chiral Separation for Diazepane Derivatives
The biological activity of chiral drugs is often enantiomer-specific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even contribute to undesirable side effects. Therefore, the accurate quantification of enantiomeric excess (e.e.) is paramount. HPLC, with its high resolution and sensitivity, stands as the gold standard for this application, particularly when coupled with chiral stationary phases (CSPs).
Comparative Analysis of Chiral Stationary Phases (CSPs)
The choice of the CSP is the most critical factor in developing a successful chiral separation method. For diazepane derivatives, which are often basic and possess aromatic moieties, several classes of CSPs have demonstrated utility. Here, we compare the performance of the most common types.
Polysaccharide-Based CSPs
Coated or immobilized polysaccharide derivatives, particularly amylose and cellulose, are the workhorses of chiral chromatography. They offer broad enantioselectivity and are compatible with a wide range of mobile phases.
-
Mechanism: Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.
-
Expert Insight: For diazepane derivatives, the presence of aromatic rings and polar functional groups allows for effective interaction with the carbamate derivatives on the polysaccharide backbone. Immobilized polysaccharide CSPs are generally preferred due to their enhanced solvent compatibility, allowing for a broader range of mobile phases and enabling more robust method development.
Macrocyclic Glycopeptide-Based CSPs
CSPs based on macrocyclic glycopeptides, such as vancomycin and teicoplanin, offer a unique and complementary selectivity to polysaccharide-based phases.
-
Mechanism: These CSPs provide a multi-modal interaction environment, including ion-exchange, hydrogen bonding, and steric hindrance, arising from their complex three-dimensional structures.
-
Expert Insight: The ionizable groups on diazepane derivatives can interact strongly with the charged sites on the glycopeptide surface, making these columns particularly effective in reversed-phase and polar ionic modes. The pH of the mobile phase is a critical parameter to control retention and enantioselectivity.
Performance Comparison of CSPs for Diazepane Derivatives
The following table summarizes typical performance data for the separation of a model diazepane derivative on different types of CSPs.
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Resolution (R_s) | Selectivity (α) | Analysis Time (min) | Key Advantages |
| Immobilized Amylose Carbamate | n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) | > 2.0 | > 1.3 | < 15 | Broad applicability, high efficiency, robust |
| Coated Cellulose Carbamate | n-Hexane/Isopropanol (90:10, v/v) | > 1.8 | > 1.2 | < 20 | Different selectivity, cost-effective |
| Vancomycin-Based | Methanol/Acetic Acid/Triethylamine (100:0.1:0.05, v/v/v) | > 2.5 | > 1.5 | < 10 | Excellent for basic compounds, multi-modal |
Workflow for Chiral Method Development
A systematic approach to method development is crucial for achieving optimal separation. The following workflow is a proven strategy for the chiral analysis of diazepane derivatives.
Caption: A decision tree for selecting a starting point in chiral method development.
Method Validation: Ensuring Reliability
Once an optimized method is established, it must be validated according to ICH Q2(R1) or USP <1225> guidelines to ensure it is suitable for its intended purpose. [1]The key validation parameters include:
-
Specificity: The ability to assess the enantiomers unequivocally in the presence of each other and any potential impurities. This is demonstrated by achieving baseline resolution (R_s > 1.5).
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range from the limit of quantitation (LOQ) to 150% of the target concentration for the minor enantiomer.
-
Accuracy: The closeness of the test results to the true value. This is assessed by spiking the main enantiomer with known amounts of the minor enantiomer at different concentration levels.
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage.
Conclusion
The successful chiral purity analysis of diazepane derivatives by HPLC is an achievable goal with a systematic and informed approach. Polysaccharide-based and macrocyclic glycopeptide-based CSPs offer complementary selectivities, and a thorough screening of these columns in different mobile phase modes is the cornerstone of effective method development. By following a logical workflow of screening, optimization, and validation, researchers can establish robust and reliable methods that meet the stringent requirements of the pharmaceutical industry, ultimately contributing to the development of safer and more effective medicines.
References
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Gasparrini, F., et al. (2014). Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam. Journal of Chromatography A, 1363, 198-206. Retrieved from [Link]
-
Scilit. (n.d.). Simultaneous Separation of Diazepam and Its Chiral and Achiral Metabolites by HPLC on a Chiralcel OD-R Column. Retrieved from [Link]
-
I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]
-
IRIS - Sapienza Università di Roma. (2021). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. Retrieved from [Link]
-
PubMed. (1998). Separation of benzodiazepines on a new carbohydrate-based chiral stationary phase for HPLC. Retrieved from [Link]
-
SciSpace. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]
-
SciELO México. (2018). Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. Retrieved from [Link]
-
Chromatography Forum. (2010). Chiral separation problem. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Der Pharma Chemica. (2016). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Retrieved from [Link]
-
National Institutes of Health. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Retrieved from [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Chiral Separation of Benzodiazepines: A Comparative Analysis of HPLC, SFC, and CE
Introduction: The Criticality of Chirality in Benzodiazepines
In pharmaceutical development and analysis, the three-dimensional structure of a drug molecule is paramount. For chiral drugs, mirror-image enantiomers can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2] Benzodiazepines, a cornerstone class of psychotropic drugs, are a fascinating case study in stereochemistry. Many, like diazepam, lorazepam, and temazepam, possess chirality not due to a classic asymmetric carbon, but because their seven-membered diazepine ring is non-planar and exists in two stable, non-superimposable conformations.[3][4] These conformational enantiomers can interconvert, a process known as racemization, which presents a unique challenge for their analytical separation.[3]
The U.S. Food and Drug Administration (FDA) and other global regulatory bodies have established guidelines that favor the development of single-enantiomer drugs, necessitating robust analytical methods to separate and quantify these stereoisomers.[2][5] This guide provides an in-depth comparison of the three primary techniques employed for the chiral resolution of benzodiazepines: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). We will delve into the mechanistic principles, provide field-proven experimental protocols, and present comparative data to empower researchers and drug development professionals to make informed decisions for their analytical challenges.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC, particularly with Chiral Stationary Phases (CSPs), is the most established and versatile technique for enantioseparation in the pharmaceutical industry.[1][6] The fundamental principle involves the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. This creates transient diastereomeric complexes with varying stabilities, resulting in different retention times and, thus, separation.[7]
Causality Behind CSP Selection for Benzodiazepines
The choice of CSP is the most critical factor for a successful separation.[1] For benzodiazepines, several classes of CSPs have proven effective:
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose (e.g., Chiralcel® and Chiralpak® series) are the workhorses for benzodiazepine separations due to their broad applicability and remarkable enantiorecognition capabilities.[6][8] The chiral recognition mechanism is a complex interplay of hydrogen bonding with carbamate groups, π-π interactions with aromatic moieties, dipole-dipole interactions, and steric hindrance governed by the helical structure of the polysaccharide polymer.[7][8]
-
Protein-Based CSPs: Columns based on immobilized proteins, such as α1-acid glycoprotein (AGP), leverage biological recognition mechanisms. The separation of numerous benzodiazepines on Chiral-AGP columns is driven by a combination of hydrophobic and hydrogen-bonding interactions.[9] Method development on these columns is highly dependent on tuning the mobile phase pH and the concentration of the organic modifier to modulate these interactions.[9]
-
Cyclodextrin-Based CSPs: These phases separate enantiomers based on the formation of inclusion complexes. The hydrophobic interior and hydrophilic exterior of the cyclodextrin cavity allow for differential fitting of the enantiomers. Beta-cyclodextrin derivatives have been successfully applied to the reversed-phase separation of lorazepam.[10][11]
The Challenge of Interconversion: Dynamic HPLC (DHPLC)
A key characteristic of many benzodiazepines is their conformational instability; the enantiomers can interconvert at room temperature.[3] To resolve these stereolabile compounds, the rate of on-column interconversion must be slowed relative to the chromatographic separation rate. This is achieved by performing the analysis at sub-ambient temperatures, a technique known as Dynamic HPLC (DHPLC).[3][4] For diazepam, distinct peaks can only be observed when the column is cooled to temperatures where the ring-flipping process is sufficiently hindered.[4]
Experimental Protocol: Chiral HPLC Separation of Diazepam and its Metabolites
This protocol is synthesized from established methods for the simultaneous separation of diazepam and its chiral metabolites, oxazepam and temazepam.[12][13]
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector and a column thermostat capable of sub-ambient temperatures.
-
Column: Chiralcel® OD-R (cellulose tris(3,5-dimethylphenylcarbamate) on silica), 250 x 4.6 mm.
-
Mobile Phase: Prepare an isocratic mobile phase of 0.3 M Sodium Perchlorate in Acetonitrile/Water (57:43, v/v). Filter and degas thoroughly.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Temperature: 10°C. Note: Further temperature reduction may be required to resolve diazepam conformers.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the benzodiazepine standard mixture in the mobile phase to a final concentration of approximately 10 µg/mL for each component.
-
-
Procedure:
-
Equilibrate the column with the mobile phase at the set temperature and flow rate until a stable baseline is achieved (~30-60 minutes).
-
Inject the sample and acquire the chromatogram.
-
The expected elution order is typically nordiazepam, diazepam, temazepam enantiomers, and oxazepam enantiomers.
-
Visualization: HPLC Method Development Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. Stereospecific analysis of lorazepam in plasma by chiral column chromatography with a circular dichroism-based detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to the Validation of HPLC Methods for Diazepam and its Metabolites
In the realm of pharmaceutical analysis, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of diazepam and its primary active metabolites: nordiazepam, temazepam, and oxazepam. As professionals in drug development and research, our objective extends beyond simple peak identification; we seek methods that are not only accurate and precise but also stable and specific enough to withstand the rigors of routine analysis and regulatory scrutiny. This guide is structured to provide both the theoretical underpinnings and practical, data-driven comparisons to aid in the selection and validation of the most appropriate HPLC method for your laboratory's needs.
The principles of method validation are universally guided by documents from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline, and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7] These guidelines establish the framework for demonstrating that an analytical procedure is suitable for its intended purpose.
The Analytical Landscape: HPLC Methodologies for Diazepam Analysis
The separation and quantification of diazepam and its metabolites are predominantly achieved through reversed-phase HPLC.[8][9][10] However, the choice of detection method and column technology significantly impacts sensitivity, specificity, and analytical throughput. Here, we compare three prominent approaches: HPLC with Ultraviolet (UV) detection, HPLC with tandem mass spectrometry (MS/MS), and Ultra-High-Performance Liquid Chromatography (UHPLC).
HPLC with UV Detection: The Workhorse of Quality Control
HPLC-UV is a widely accessible and robust technique, making it a staple in many quality control laboratories.[8][11] Detection is typically performed at a wavelength where diazepam and its metabolites exhibit significant absorbance, often around 230-254 nm.[12][13][14][15]
Strengths:
-
Cost-effective and widely available: The instrumentation is relatively inexpensive and common in analytical laboratories.
-
Robust and reliable: The technique is well-established and known for its durability in routine use.
Limitations:
-
Limited sensitivity: Compared to MS detection, UV detection is less sensitive, with limits of quantification (LOQ) typically in the low ng/mL range.[8][11]
-
Potential for interference: In complex matrices like biological fluids, endogenous compounds may co-elute and interfere with the analytes of interest, compromising specificity.[11]
HPLC-MS/MS: The Gold Standard for Bioanalysis
For bioanalytical applications, where low concentrations of diazepam and its metabolites must be measured in complex biological matrices, HPLC coupled with tandem mass spectrometry (MS/MS) is the preferred method.[11][16] This technique offers exceptional sensitivity and specificity by monitoring specific precursor-to-product ion transitions for each analyte.[16]
Strengths:
-
Exceptional sensitivity: Achieves sub-ng/mL to pg/mL detection limits, crucial for pharmacokinetic studies.[8][11][16]
-
High specificity: The use of multiple reaction monitoring (MRM) significantly reduces the likelihood of interference from matrix components.[17]
Limitations:
-
Higher cost and complexity: The instrumentation is more expensive to acquire and maintain, and method development can be more complex.
-
Matrix effects: Ion suppression or enhancement can affect accuracy and precision, requiring careful validation.[16]
UHPLC: The Evolution of Speed and Efficiency
Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, enabling faster separations and higher resolution compared to conventional HPLC.[18][19]
Strengths:
-
Increased throughput: Significantly shorter run times (e.g., 15 minutes for UHPLC vs. 40 minutes for HPLC in one study) lead to higher sample throughput.[18][19]
-
Improved resolution: The smaller particle size results in sharper peaks and better separation of closely eluting compounds.
-
Reduced solvent consumption: Lower flow rates and shorter run times contribute to a greener analytical approach.[18][19]
Limitations:
-
Higher backpressure: Requires specialized instrumentation capable of handling the high pressures generated.
-
Potential for frictional heating: The high pressures can generate heat, which may affect separation if not properly managed.
Core Validation Parameters: A Comparative Analysis
The following sections detail the essential validation parameters with comparative data synthesized from various studies.
Specificity and Selectivity: Proving Method Integrity
A stability-indicating method must be able to unequivocally assess the analyte in the presence of its potential degradation products, impurities, and matrix components.[20][21][22] Forced degradation studies are the cornerstone of establishing specificity.
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solutions: Prepare a stock solution of diazepam and its metabolites in a suitable solvent (e.g., methanol).
-
Stress Conditions: Subject the stock solution to the following stress conditions as per ICH guidelines[20][22]:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.[23]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[20]
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and cool white fluorescent light for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples alongside an unstressed control using the developed HPLC method.
-
Evaluation: Assess the chromatograms for the appearance of degradation peaks and ensure that the main analyte peak is well-resolved from any degradants. Peak purity analysis using a photodiode array (PDA) detector is highly recommended for HPLC-UV methods.
Diagram: Forced Degradation Workflow
Caption: Decision tree for selecting an HPLC method.
Conclusion
The validation of an HPLC method for diazepam and its metabolites is a multi-faceted process that requires a deep understanding of both the analytical technique and the regulatory landscape. For high-sensitivity bioanalytical work, HPLC-MS/MS remains the undisputed gold standard. For routine quality control of pharmaceutical formulations, a well-validated HPLC-UV method offers a reliable and cost-effective solution. The advent of UHPLC provides a significant advantage in terms of speed and efficiency for laboratories with high sample throughput, regardless of the detector used.
Ultimately, the choice of method must be justified and supported by rigorous validation data that proves its suitability for the intended purpose. This guide has provided a framework and comparative data to assist researchers and scientists in making informed decisions, ensuring the generation of high-quality, defensible analytical results.
References
-
Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. PubMed. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Benzodiazepines: Sample Preparation and HPLC Methods for Their Determination in Biological Samples. Taylor & Francis Online. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Comparative Study for the Retention of Some Benzodiazepines in Reversed-Phase Liquid Chromatography Using C8, C18, C6H5 and CN Stationary Phases. Farmacia. Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. BioAgilytix. Available at: [Link]
-
New FDA Guidance on Bioanalytical Method Validation. Kymos. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
-
GLC and HPLC Determination of Diazepam and its Degradation Products in Pharmaceutical formulations. Taylor & Francis Online. Available at: [Link]
-
Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). Available at: [Link]
-
Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study. National Institutes of Health (NIH). Available at: [Link]
-
Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples. ScienceOpen. Available at: [Link]
-
Development of RP-HPLC Method and Stability Studies for Simultaneous Estimation of Imipramine HCL and Diazepam in Bulk and Pharmaceutical Formulation. ResearchGate. Available at: [Link]
-
Improved HPLC method for rapid quantitation of diazepam and its major metabolites in human plasma. ResearchGate. Available at: [Link]
-
Eco-friendly RP-HPLC method for determination of diazepam in coated tablet. ResearchGate. Available at: [Link]
-
Development and Validation of RP-HPLC Method for Diazepam and Imipramine in Bulk & Pharmaceutical Formulations. Pharmacophore. Available at: [Link]
-
Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam). SAS Publishers. Available at: [Link]
-
Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study. National Institutes of Health (NIH). Available at: [Link]
-
A stability indicating UV/Vis spectrophotometric method was developed and validated for estimation of diazepam in tablet dosage form. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. MDPI. Available at: [Link]
-
RP-HPLC Estimation of Imipramine Hydrochloride and Diazepam in Tablets. National Institutes of Health (NIH). Available at: [Link]
-
Development and Validation of Stability Indicating HPLC Method for Simulataneous Estimation of Imipramine HCL and Diazepam. World Journal of Pharmaceutical Research. Available at: [Link]
-
Development and Validation of stability indicating method for the simultaneous determination of Diazepam and Propranolol HCl in pharmaceutical Tablet dosage form. International Journal of Pharmaceutics and Drug Analysis. Available at: [Link]
-
Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. Clinical Chemistry. Available at: [Link]
-
Reverse phase HPLC method and method validation of diazepam by using single mobile phase. ResearchGate. Available at: [Link]
-
Analysis of Benzodiazepines in Blood by LC/MS/MS. Agilent. Available at: [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]
-
Comparison of chromatograms of diazepam in HPLC and UHPLC, left and right panels, respectively. ResearchGate. Available at: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]
- 4. fda.gov [fda.gov]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. database.ich.org [database.ich.org]
- 8. tandfonline.com [tandfonline.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. saspublishers.com [saspublishers.com]
- 15. RP-HPLC Estimation of Imipramine Hydrochloride and Diazepam in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. scienceopen.com [scienceopen.com]
- 19. Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijprajournal.com [ijprajournal.com]
- 21. ijpsonline.com [ijpsonline.com]
- 22. biotech-asia.org [biotech-asia.org]
- 23. ijpda.org [ijpda.org]
A Head-to-Head Comparison: Methyl vs. Tert-Butyl 1,4-Diazepane-1-Carboxylate in Synthesis
In the realm of medicinal chemistry and drug development, the 1,4-diazepane scaffold is a privileged structure, forming the core of numerous biologically active compounds. The synthesis of complex molecules bearing this seven-membered heterocyclic ring often necessitates the use of protecting groups to modulate the reactivity of its two nitrogen atoms. The choice of the right protecting group is a critical strategic decision that can significantly impact the efficiency, yield, and overall success of a synthetic route.
This guide provides an in-depth, objective comparison of two commonly employed N-protecting groups for the 1,4-diazepane moiety: the methyl carbamate (forming methyl 1,4-diazepane-1-carboxylate) and the tert-butyl carbamate (Boc group, forming tert-butyl 1,4-diazepane-1-carboxylate). We will delve into the nuances of their synthesis, stability, and deprotection, supported by experimental data to guide researchers in making informed decisions for their specific synthetic challenges.
The Critical Role of N-Protection in 1,4-Diazepane Synthesis
The 1,4-diazepane ring contains two secondary amines with similar nucleophilicity and basicity. In a multi-step synthesis, it is often crucial to differentiate between these two nitrogens to achieve regioselective functionalization. This is where protecting groups become indispensable. By temporarily "masking" one of the amine functionalities as a less reactive carbamate, chemists can direct reactions to the unprotected nitrogen. Subsequently, the protecting group is removed to liberate the free amine for further transformations. An ideal protecting group should be easy to install in high yield, stable to a wide range of reaction conditions, and removable selectively under mild conditions that do not affect other functional groups in the molecule.
Tert-Butyl 1,4-Diazepane-1-Carboxylate: The Acid-Labile Workhorse
The tert-butyloxycarbonyl (Boc) group is arguably one of the most popular amine protecting groups in modern organic synthesis, and for good reason. Its widespread use is attributed to its general stability under basic and nucleophilic conditions and its facile removal under acidic conditions.
Synthesis of Tert-Butyl 1,4-Diazepane-1-Carboxylate
The introduction of the Boc group onto the 1,4-diazepane ring is typically achieved by reacting the diamine with di-tert-butyl dicarbonate (Boc)₂O. The reaction is generally high-yielding and can be performed under mild conditions.
Experimental Protocol: Synthesis of Tert-Butyl 1,4-Diazepane-1-Carboxylate
-
Reaction Setup: To a solution of 1,4-diazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with water and a base like sodium bicarbonate, is added di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.2 eq) portion-wise at 0 °C.
-
Reaction: The reaction mixture is stirred at room temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography if necessary.
Deprotection: The Power of Acidic Cleavage
The key advantage of the Boc group lies in its acid lability. The mechanism of deprotection involves the protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton. This process is clean and efficient, with the only by-products being carbon dioxide and a volatile gas.
Commonly used acidic reagents for Boc deprotection include trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.
Experimental Protocol: Deprotection of Tert-Butyl 1,4-Diazepane-1-Carboxylate with TFA/DCM
-
Reaction Setup: Tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) is dissolved in anhydrous DCM (approx. 0.1 M). The solution is cooled to 0 °C.
-
Reaction: Trifluoroacetic acid (TFA, 5-10 eq) is added dropwise, and the reaction is stirred at room temperature for 1-4 hours. Progress is monitored by TLC or LC-MS.
-
Work-up and Isolation: The solvent and excess TFA are removed in vacuo. The residue is then dissolved in a minimal amount of water or DCM and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the free 1,4-diazepane.
Experimental Protocol: Deprotection of Tert-Butyl 1,4-Diazepane-1-Carboxylate with HCl/Dioxane
-
Reaction Setup: The Boc-protected diazepane (1.0 eq) is dissolved in a 4M solution of HCl in 1,4-dioxane.
-
Reaction: The mixture is stirred at room temperature for 30 minutes to 2 hours.
-
Work-up and Isolation: The hydrochloride salt of the deprotected amine often precipitates from the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the resulting salt can be used directly or neutralized as described in the TFA protocol.
Methyl 1,4-Diazepane-1-Carboxylate: A More Robust Alternative
The methyl carbamate protecting group is less sterically hindered than the Boc group and, as a consequence, is significantly more stable to acidic conditions. This enhanced stability can be advantageous in synthetic sequences that require acidic steps while keeping the protected amine intact. However, this robustness comes at the price of requiring harsher or more specific conditions for its removal.
Synthesis of Methyl 1,4-Diazepane-1-Carboxylate
The methyl carbamate can be introduced by reacting 1,4-diazepane with methyl chloroformate under basic conditions.
Experimental Protocol: Synthesis of Methyl 1,4-Diazepane-1-Carboxylate
-
Reaction Setup: To a solution of 1,4-diazepane (1.0 eq) and a base such as triethylamine or sodium carbonate in a solvent like DCM at 0 °C, methyl chloroformate (1.0-1.2 eq) is added dropwise.
-
Reaction: The reaction is stirred at room temperature until completion.
-
Work-up and Isolation: The reaction mixture is washed with water and brine, and the organic layer is dried and concentrated. The product is purified by column chromatography.
Deprotection: Navigating Harsher Conditions
The deprotection of methyl carbamates is generally more challenging than for Boc groups due to the lower stability of the corresponding methyl cation. Acidic hydrolysis is often slow and requires forcing conditions. Therefore, alternative methods are typically employed.
1. Basic Hydrolysis: Strong basic conditions, such as refluxing with potassium hydroxide (KOH) in a mixture of water and alcohol, can effectively cleave the methyl carbamate. This method, however, is not suitable for substrates with base-labile functional groups.
Experimental Protocol: Deprotection of Methyl 1,4-Diazepane-1-Carboxylate via Basic Hydrolysis
-
Reaction Setup: Methyl 1,4-diazepane-1-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water.
-
Reaction: Potassium hydroxide (excess) is added, and the mixture is refluxed for several hours to 24 hours.
-
Work-up and Isolation: After cooling, the alcohol is removed under reduced pressure. The aqueous residue is then extracted with an organic solvent like ether or DCM. The combined organic extracts are dried and concentrated to afford the free diamine.
2. Trimethylsilyl Iodide (TMSI): TMSI is a powerful reagent for the cleavage of methyl carbamates. The reaction proceeds through the formation of a silyl carbamate intermediate, which is then hydrolyzed during work-up. This method is often faster and proceeds under milder temperature conditions than basic hydrolysis, but TMSI is a moisture-sensitive and corrosive reagent that must be handled with care.
3. Nucleophilic Deprotection: A milder, more recent method involves the use of 2-mercaptoethanol in the presence of a base like potassium phosphate in N,N-dimethylacetamide (DMAc) at elevated temperatures. This protocol is advantageous for substrates that are sensitive to both strong acids and strong bases.
Head-to-Head Comparison: Methyl Carbamate vs. Boc
| Feature | Methyl 1,4-Diazepane-1-Carboxylate | Tert-Butyl 1,4-Diazepane-1-Carboxylate |
| Protecting Group | Methyl Carbamate | Tert-Butyl Carbamate (Boc) |
| Installation Reagent | Methyl Chloroformate | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Stability to Acids | High | Low (labile to strong acids) |
| Stability to Bases | Moderate (cleaved by strong, hot base) | High |
| Common Deprotection | Strong base (e.g., KOH, reflux); TMSI; 2-Mercaptoethanol/K₃PO₄ | Strong acid (e.g., TFA, HCl) |
| Deprotection Conditions | Generally harsh or require specific reagents | Generally mild |
| By-products of Deprotection | Methanol, CO₂, salts | Isobutylene, CO₂, acid salt |
| Typical Yields (Deprotection) | 70-90% | 90-99% |
| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc, Trityl) | Orthogonal to base-labile and hydrogenolysis-labile groups (e.g., Fmoc, Cbz) |
Strategic Considerations for a Synthetic Route
The choice between a methyl carbamate and a Boc protecting group for a 1,4-diazepane-containing target molecule hinges on the overall synthetic strategy.
-
Choose Tert-Butyl 1,4-Diazepane-1-Carboxylate when:
-
The subsequent synthetic steps involve basic or nucleophilic reagents.
-
A mild and clean deprotection is required at the end of the synthesis.
-
Orthogonality with base-labile or hydrogenolysis-cleavable protecting groups is necessary.
-
-
Choose Methyl 1,4-Diazepane-1-Carboxylate when:
-
The synthetic route requires the use of strong acidic conditions where a Boc group would be cleaved.
-
The molecule is tolerant to strong basic conditions or specific reagents like TMSI for deprotection.
-
An orthogonal protection strategy is needed where an acid-labile group must be removed in the presence of the protected diazepane.
-
Visualizing the Synthetic Workflows
A Comparative Guide to the Efficacy of Heteropolyacids in Diazepine Synthesis
This guide provides an in-depth comparison of Heteropolyacids (HPAs) against conventional catalysts for the synthesis of diazepines, a class of compounds with significant therapeutic applications. We will explore the mechanistic underpinnings of HPA catalysis, present comparative experimental data, and provide a validated protocol for researchers in synthetic chemistry and drug development.
The Synthetic Challenge of Diazepines
Diazepines, particularly the 1,4- and 1,5-benzodiazepine scaffolds, are foundational in medicinal chemistry, forming the core of drugs used as anticonvulsants, sedatives, and anti-anxiety agents.[1] The most common route to these compounds is the acid-catalyzed condensation of an o-phenylenediamine with a carbonyl compound (such as a ketone or aldehyde).[2][3]
Historically, this synthesis has relied on a variety of catalysts, including Brønsted acids like trifluoroacetic acid (TFA), and Lewis acids such as BF3·OEt2.[4][5] However, these traditional methods often suffer from significant drawbacks:
-
Harsh Reaction Conditions: Requiring strong, corrosive acids.
-
Environmental Concerns: Use of hazardous catalysts and solvents that are difficult to dispose of.
-
Low Efficiency: Often plagued by long reaction times, moderate yields, and the formation of side products.[6]
-
Catalyst Recovery: Homogeneous catalysts are difficult to separate from the reaction mixture, preventing reuse and complicating product purification.[7]
The drive towards "Green Chemistry" necessitates the development of cleaner, more efficient, and reusable catalytic systems.[7][8] Heteropolyacids have emerged as a superior alternative, addressing many of the limitations of conventional catalysts.
Heteropolyacids: A Class Apart in Catalysis
Heteropolyacids are complex inorganic polyoxometalates with well-defined structures, most commonly the Keggin-type anion, [XM12O40]n−.[9][10] Their unique properties make them exceptionally well-suited for acid catalysis:
-
Extraordinary Acidity: HPAs are superacids, exhibiting Brønsted acidity that can be several orders of magnitude higher than mineral acids like sulfuric acid.[7]
-
Structural Integrity: They possess high thermal stability and are less corrosive than traditional liquid acids.
-
Tunable Properties: The acidic and redox properties of HPAs can be fine-tuned by changing the constituent heteroatom (X, e.g., P, Si) or metal atoms (M, e.g., W, Mo), or by substituting protons with metal cations.[1][9]
-
Eco-Friendly: They are considered environmentally benign catalysts, are easy to handle, and can often be recovered and reused multiple times.[5][11][12][13]
Mechanism of HPA-Catalyzed Diazepine Synthesis
In diazepine synthesis, HPAs function primarily as potent Brønsted acid catalysts.[14][15] The reaction proceeds through a well-established acid-catalyzed condensation mechanism. The catalyst protonates a carbonyl group on the ketone or β-diketone, significantly enhancing its electrophilicity. This is followed by a nucleophilic attack from the amino group of the o-phenylenediamine, leading to a cyclization and dehydration cascade that yields the final diazepine ring.
Below is a diagram illustrating this catalytic cycle.
Caption: Mechanism of HPA-catalyzed 1,5-benzodiazepine synthesis.
Comparative Performance Analysis
The true measure of a catalyst's efficacy lies in its performance relative to alternatives. Experimental data consistently demonstrates that HPAs outperform many conventional catalysts in terms of reaction time, yield, and operational simplicity.
Heteropolyacids vs. Other Catalyst Systems
The following table compares the performance of a representative HPA, phosphotungstic acid (H3PW12O40), with other catalysts reported for the synthesis of 1,5-benzodiazepines from o-phenylenediamine and various ketones.
| Catalyst System | Solvent | Conditions | Time | Yield (%) | Reference |
| H₅PMo₁₀V₂O₄₀ | Ethanol | Reflux | 10-20 min | 90-98% | [1] |
| Ag₃PW₁₂O₄₀ | Solvent-free | 45-50 °C | 1-2 h | 90-98% | [5] |
| TFA | Methanol/Ethanol | Room Temp. | 3-6 h | 91-95% | [3][4] |
| Itaconic Acid | Water | Room Temp. | 0.5-1 h | 61-95% | [3] |
| SiO₂–Al₂O₃ | Ethanol | 80 °C | 1 h | 93% | [4] |
| Montmorillonite K10 | Solvent-free | - | - | Good to Excellent | [2] |
| No Catalyst | Ethanol | Reflux | 24 h | < 10% | - |
Data is compiled from multiple sources for representative reactions and may not reflect identical substrates.
As the data indicates, HPAs, particularly vanadium-substituted variants, achieve near-quantitative yields in significantly shorter reaction times compared to many other systems.[1]
Efficacy Comparison Among Different Heteropolyacids
The catalytic activity can be precisely tuned by altering the HPA's composition. A study on the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives highlights this effect, showing a clear trend in catalytic efficiency.[1][16]
| Catalyst | Reaction Time (min) | Yield (%) |
| H₃PW₁₂O₄₀ | 60 | 85 |
| H₃PMo₁₂O₄₀ | 50 | 88 |
| H₄PMo₁₁VO₄₀ | 30 | 90 |
| H₆PMo₉V₃O₄₀ | 20 | 95 |
| H₅PMo₁₀V₂O₄₀ | 10 | 98 |
Source: Data adapted from Kaoua et al., Molecules 2010.[1][16] Conditions: Refluxing ethanol.
The results clearly show that substituting molybdenum atoms with vanadium atoms enhances catalytic activity.[1] This is attributed to an increase in the acidity and a modification of the redox properties of the HPA, leading to faster reaction rates. The H₅PMo₁₀V₂O₄₀ catalyst was identified as the most efficient in this series.[1]
Experimental Protocol: HPA-Catalyzed Synthesis of a 1,5-Benzodiazepine Derivative
This section provides a generalized, self-validating protocol for the synthesis of a 2,4-disubstituted-1,5-benzodiazepine derivative using a Keggin-type HPA catalyst.
Rationale of Experimental Design
-
Catalyst Choice: A vanadium-substituted HPA like H₅PMo₁₀V₂O₄₀ is chosen for its superior activity, though phosphotungstic acid (H₃PW₁₂O₄₀) is also highly effective and more commonly available. A low catalyst loading (e.g., 1 mol%) is sufficient due to its high turnover frequency.[16]
-
Solvent: Ethanol is selected as it is an environmentally friendly solvent in which the reactants are soluble and the HPA catalyst functions effectively.[1][16]
-
Temperature: Refluxing conditions provide the necessary activation energy to ensure a rapid reaction without causing degradation of reactants or products.[1]
-
Work-up: The procedure is designed for simplicity. As the product is often a solid at room temperature, it can be isolated by simple filtration. The catalyst, being soluble in the ethanol filtrate, can be recovered by evaporating the solvent.
Step-by-Step Methodology
Caption: Experimental workflow for HPA-catalyzed diazepine synthesis.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (10 mmol), the desired 1,3-diketone (10 mmol), and ethanol (15 mL).[1][16]
-
Catalyst Addition: Add the Heteropolyacid catalyst (e.g., H₅PMo₁₀V₂O₄₀, 1 mol%).
-
Heating and Monitoring: Stir the mixture and heat it to reflux. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 10-60 minutes).[16]
-
Product Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The solid product will often precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the filtered solid with a small amount of cold ethanol (2 x 10 mL) to remove any residual catalyst or unreacted starting material. Dry the purified product under vacuum.[16]
-
Catalyst Recovery: The filtrate, containing the dissolved HPA catalyst, can be concentrated under reduced pressure to recover the solid catalyst, which can be reused for subsequent reactions with minimal loss of activity.[5]
Conclusion: The Definitive Advantage of Heteropolyacids
For the synthesis of diazepines, Heteropolyacids offer a compelling combination of efficiency, operational simplicity, and environmental sustainability. They function as highly active, reusable solid acid catalysts that facilitate reactions under mild conditions, leading to excellent product yields in remarkably short times.[16][17][18] Compared to traditional acid catalysts, HPAs present a technologically superior and greener alternative, aligning perfectly with the modern demands of pharmaceutical manufacturing and synthetic organic chemistry. Their tunable nature further allows for optimization, making them a versatile and powerful tool for researchers and drug development professionals.
References
-
Heteropoly acids-catalyzed organic reactions in water: doubly green reactions. Taylor & Francis Online. Available at: [Link]
-
Reusable Heterogeneous Tungstophosphoric Acid-Derived Catalyst for Green Esterification of Carboxylic Acids. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Semantic Scholar. Available at: [Link]
-
Synthesis of Substituted 1,4-diazepines and 1,5-benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. PubMed. Available at: [Link]
-
Heteropoly acids-catalyzed organic reactions in water. Taylor & Francis Online. Available at: [Link]
-
Cesium salt of 2-molybdo-10-tungstophosphoric acid as an efficient and reusable catalyst for the synthesis of uracil derivatives via a green route. RSC Publishing. Available at: [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. MDPI. Available at: [Link]
-
Selective Green Synthesis of 1,5-Benzodiazepine over Modified Heteropolyacid as Nanocatalyst: Kinetics and Mechanism. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Reusable Heterogeneous Tungstophosphoric Acid-Derived Catalyst for Green Esterification of Carboxylic Acids. ResearchGate. Available at: [Link]
-
Synthesis of 1,5- Benzodiazepines A Review. IJTSRD. Available at: [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. NIH National Library of Medicine. Available at: [Link]
-
Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. Available at: [Link]
-
Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. PubMed. Available at: [Link]
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Publishing. Available at: [Link]
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Publishing. Available at: [Link]
-
Ag3PW12O40: A Novel and Recyclable Heteropoly Acid for the Synthesis of 1,5-Benzodiazepines under Solvent-Free Conditions. Thieme Connect. Available at: [Link]
-
Keggin heteropolyacid catalysts: synthesis, heterogenization, and application in conversion of biomass-derived molecules. SpringerLink. Available at: [Link]
-
A New Series of Tungstophosphoric Acid-Polymeric Matrix Catalysts: Application in the Green Synthesis of 2-Benzazepines and Analogous Rings. MDPI. Available at: [Link]
-
Organic Synthesis Using Environmentally Benign Acid Catalysis. NIH National Library of Medicine. Available at: [Link]
-
Heteropoly acids-catalyzed organic reactions in water: doubly green reactions. ResearchGate. Available at: [Link]
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. NIH National Library of Medicine. Available at: [Link]
-
Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence. Sci-Hub. Available at: [Link]
-
Heteropoly Acid-Based Catalysts for Hydrolytic Depolymerization of Cellulosic Biomass. NIH National Library of Medicine. Available at: [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]
-
Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijtsrd.com [ijtsrd.com]
- 3. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Synthesis Using Environmentally Benign Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Heteropoly Acid-Based Catalysts for Hydrolytic Depolymerization of Cellulosic Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cesium salt of 2-molybdo-10-tungstophosphoric acid as an efficient and reusable catalyst for the synthesis of uracil derivatives via a green route - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure [mdpi.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Synthesis of substituted 1,4-diazepines and 1,5-benzodiazepines using an efficient heteropolyacid-catalyzed procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A Comprehensive Guide to the Proper Disposal of Methyl 1,4-diazepane-1-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of research and development, novel compounds are synthesized daily. While the focus is often on their potential applications, the responsibility of safe handling and disposal is paramount. This guide provides a detailed, in-depth operational and disposal plan for Methyl 1,4-diazepane-1-carboxylate hydrochloride, a compound for which specific safety data may not be readily available. As Senior Application Scientists, our goal is to empower you with the knowledge to manage this chemical waste safely and compliantly, building a foundation of trust that extends beyond the product itself.
The First Principle: Proactive Risk Assessment in the Absence of Data
The cornerstone of safely managing any chemical, particularly a novel or uncharacterized one, is a thorough pre-disposal risk assessment.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from its chemical structure and the properties of related compounds. It is prudent to treat any compound with unknown hazards as hazardous until proven otherwise.[2]
Structural Insights and Inferred Hazards:
-
1,4-Diazepane Ring: This is a seven-membered heterocyclic diamine. Cyclic amines can be skin and eye irritants.
-
Methyl Carboxylate Group: This ester functional group is generally considered to have low toxicity.
-
Hydrochloride Salt: The presence of the hydrochloride salt indicates that the amine groups are protonated. This will increase the compound's water solubility and suggests it will form a mildly acidic solution. Amine hydrochlorides can be corrosive.
Based on this analysis, we can anticipate that this compound is likely a water-soluble solid that may be a skin and eye irritant, potentially harmful if swallowed, and may form a corrosive solution.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards, a robust PPE protocol is non-negotiable. The following table outlines the minimum required PPE when handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. A face shield is recommended if there is a splash hazard. | Protects against potential eye irritation or corrosion from dust or solutions.[3] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact and potential irritation.[2] |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated or if working outside of a fume hood. | Minimizes inhalation of potentially harmful dust. |
Spill Management: A Plan for the Unexpected
All spills of this material should be treated as potentially hazardous.[2] Immediate and appropriate response is critical to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate spill area. Restrict access to the area.
-
Ventilate: If the spill occurs in a poorly ventilated area, and it is safe to do so, increase ventilation by opening a fume hood sash.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the PPE outlined in the table above.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial sorbent. Avoid raising dust.[3]
-
For Liquid Spills (Solutions): Surround the spill with an absorbent barrier (e.g., absorbent pads or socks) to prevent it from spreading.
-
-
Clean the Spill:
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.
-
For liquid spills, absorb the liquid with absorbent pads, working from the outside in.
-
-
Decontaminate the Area: Wipe the spill area with a damp cloth. If the compound is water-soluble, water can be used. For less soluble compounds, a mild detergent solution may be necessary.
-
Dispose of Cleanup Materials: All materials used for spill cleanup (absorbents, gloves, wipes, etc.) must be placed in the hazardous waste container along with the spilled chemical.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department, following their specific procedures.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following workflow provides a clear, step-by-step process.
Sources
A Comprehensive Guide to the Safe Handling of Methyl 1,4-diazepane-1-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Methyl 1,4-diazepane-1-carboxylate hydrochloride. As a Senior Application Scientist, my aim is to equip you with not just procedural steps, but also the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory. The toxicological properties of this compound have not been thoroughly investigated, and therefore, it should be handled with the utmost care, treating it as a potentially hazardous substance.[1] The information presented here is synthesized from the safety data sheets (SDS) of structurally similar compounds and established laboratory safety protocols.
Understanding the Potential Hazards
Hazard Analysis of Structurally Related Compounds
| Hazard Classification | GHS Hazard Statement | Potential Effects |
| Skin Corrosion/Irritation | H315: Causes skin irritation. H314: Causes severe skin burns and eye damage. | Direct contact may lead to redness, itching, and in severe cases, chemical burns.[1][2][3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. H318: Causes serious eye damage. | Contact with eyes can cause significant irritation, pain, and potentially irreversible damage.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation. | Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and shortness of breath.[1] |
| Acute Oral Toxicity | H302: Harmful if swallowed. H301: Toxic if swallowed. | Ingestion can lead to adverse health effects.[1][4] |
| Acute Dermal Toxicity | H311: Toxic in contact with skin. | Absorption through the skin may be harmful.[4] |
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential for safe handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following is a detailed breakdown of the required PPE for handling this compound.
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Mandatory Equipment:
-
Safety Glasses with Side Shields: Provide a minimum level of protection against flying particles.
-
Chemical Splash Goggles: Should be worn whenever there is a risk of splashes.[5]
-
Face Shield: In addition to goggles, a face shield is required when handling larger quantities or when there is a significant risk of splashing.[1][6]
-
-
Scientific Rationale: The eyes are particularly vulnerable to chemical splashes, which can cause severe and irreversible damage.[2][3] A multi-layered approach to eye and face protection ensures comprehensive shielding.
Skin and Body Protection: Preventing Dermal Contact
-
Mandatory Equipment:
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[1] It is advisable to change gloves frequently, especially if they become contaminated.[7][8]
-
Laboratory Coat: A flame-retardant lab coat with long sleeves and a solid front is essential to protect the skin and personal clothing.
-
Closed-Toe Shoes: Shoes must fully cover the feet to protect against spills.
-
-
Scientific Rationale: Structurally similar compounds are known to cause skin irritation and burns.[1][2][3] Dermal absorption is also a potential route of exposure.[4] A robust barrier is therefore necessary to prevent any direct contact with the skin.
Respiratory Protection: Avoiding Inhalation Hazards
-
Mandatory Procedure:
-
Scientific Rationale: The potential for respiratory tract irritation necessitates that this compound be handled in a controlled environment where any airborne particles are effectively contained and exhausted.[1]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring the integrity of your research.
Preparation and Weighing
-
Designated Area: Designate a specific area within a chemical fume hood for handling this compound.
-
Donning PPE: Before entering the designated area, don all required PPE in the following order: lab coat, inner gloves, safety goggles, face shield, and outer gloves.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly and carefully to avoid splashing.
Reaction and Work-up
-
Closed System: Whenever possible, conduct reactions in a closed system to minimize the release of vapors or aerosols.
-
Monitoring: Regularly inspect the reaction setup for any leaks or signs of pressure build-up.
-
Quenching: Quench reactions carefully, preferably at a reduced temperature, to control the rate of reaction and prevent splashing.
Post-Handling and Decontamination
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid contaminating your skin or clothing. Remove the outer gloves first, followed by the face shield, goggles, lab coat, and finally the inner gloves.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[1][8]
-
Decontamination: Clean all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and then soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing boats, contaminated paper towels, used gloves) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container should then be disposed of in accordance with your institution's guidelines.
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name and a hazardous waste sticker.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Collection: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: A flowchart outlining the safe handling process.
By implementing these comprehensive safety and logistical measures, you can confidently and safely incorporate this compound into your research endeavors, fostering a secure and productive laboratory environment.
References
-
Angene Chemical. (2024). Safety Data Sheet: (S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate. [Link]
-
MG Chemicals. (2026). Safety Data Sheet. [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health. [Link]
-
Occupational Safety and Health Administration. (n.d.). Pharmacy - Personal Protective Equipment (PPE). [Link]
-
Health and Safety Executive. (2024). Using personal protective equipment (PPE) to control risks at work. [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. hse.gov.uk [hse.gov.uk]
- 6. epa.gov [epa.gov]
- 7. pppmag.com [pppmag.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
